molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B139824 2,6-Dimethylaniline CAS No. 87-62-7

2,6-Dimethylaniline

Cat. No.: B139824
CAS No.: 87-62-7
M. Wt: 121.18 g/mol
InChI Key: UFFBMTHBGFGIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylaniline (CAS 87-62-7), also known as 2,6-xylidine, is an organic compound with the formula C₈H₁₁N and a molar mass of 121.18 g/mol. It is a colorless to light yellow liquid with a density of 0.9842 g/mL, a melting point of approximately 11.5 °C, and a boiling point of 215 °C . This compound is a crucial building block in scientific research, particularly in synthetic organic chemistry. Key Research Applications: Pharmaceutical Research: Serves as a fundamental precursor in the synthesis of a class of local anesthetics, including Lidocaine, Mepivacaine, Bupivacaine, and Etidocaine . Its structure is integral to the pharmacophore of these molecules. Agrochemical Research: Used as an intermediate in the development of fungicides such as metalaxyl and herbicides like metazachlor . Materials Science: Functions as a key intermediate in the production of dyes, pigments, and rubber processing chemicals . It is also employed in the synthesis of N-heterocyclic carbene (NHC) ligands for catalysis research . Analytical Chemistry: this compound is a component of the standardized Grob test mixture for evaluating the performance and quality of gas chromatography (GC) columns . Handling and Safety: This compound is highly flammable (Flash point: ~35.6 °C) and is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation. It is suspected of causing cancer (H351) and is toxic to aquatic life . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is essential. Use only in a well-ventilated area or fume hood. Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any other form of consumption or application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBMTHBGFGIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N, Array
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88374-65-6, 21436-98-6 (hydrochloride)
Record name Benzenamine, 2,6-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88374-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Xylidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8026307
Record name 2,6-Dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,6-xylidine appears as a liquid. Toxic by ingestion, inhalation and skin absorption. Slightly soluble in water. Used in pharmaceuticals, as dye intermediates and organic syntheses., Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR.
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzenamine, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

417 °F at 739 mmHg (NTP, 1992), 216 °C, Boiling point: 214 °C at 739 mm Hg, 215 °C
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

196 °F (NTP, 1992), 91 °C (196 °F) - closed cup, 91 °C
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 8240 ppm at 25 °C, In water, 7000 mg/L at 20 °C, Very soluble in ethanol, ether, Soluble in oxygenated and aromatic solvents, Solubility in water, g/100ml at 20 °C: 0.7
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.984 (USCG, 1999) - Less dense than water; will float, 0.9842 g/cu cm at 20 °C, Relative density (water = 1): 0.98
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1), Relative vapor density (air = 1): 4.2
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 111.2 °F ; 5 mmHg at 162.7 °F; 100 mmHg at 295 °F (NTP, 1992), 0.125 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Yellow liquid, Colorless to reddish-yellow, clear liquid, Pale yellow liquid

CAS No.

87-62-7
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Dimethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Xylidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-xylidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-XYLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FT62OX08D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

47.1 °F (NTP, 1992), 11.2 °C
Record name 2,6-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4792
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dimethylaniline (2,6-DMA), a crucial intermediate in the pharmaceutical and agrochemical industries. The document details the core synthetic routes, their underlying mechanisms, and provides experimental protocols for key reactions.

Core Synthesis Pathways: A Comparative Overview

The industrial production of this compound is dominated by two main strategies: the nitration and subsequent reduction of m-xylene, and the direct amination of 2,6-dimethylphenol.[1] Other notable methods include the amination of 2,6-dimethylcyclohexanone and the ortho-alkylation of o-toluidine. Each pathway offers distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the various synthesis methods of this compound, allowing for a direct comparison of their efficiencies and required operational conditions.

Synthesis PathwayStarting MaterialCatalystTemperature (°C)PressureYield (%)Key Considerations
Nitration-Reduction m-XyleneMixed Acid (H₂SO₄/HNO₃) for nitration; Pd/C, Zn, or Fe for reductionNitration: 35-50; Reduction: VariesAtmosphericUp to 94% (for trinitro-m-xylene)Formation of multiple isomers necessitates purification.[2][3] Generates significant acidic waste.[1]
Amination of Phenol 2,6-DimethylphenolPd on charcoal250100 psig H₂78.6% conversion, ~99% yield after recoveryRequires a cyclohexanone co-catalyst.[4]
Amination of Phenol 2,6-DimethylphenolPt on silica-alumina300AutogenousGood yieldAlso utilizes a cyclohexanone co-catalyst.[5]
Amination of Cyclohexanone Derivative 2,6-Dimethylcyclohexanol / 2,6-Dimethylcyclohexanone mixturePd and Zn on Al₂O₃220Not specified96.5%Continuous process in a fluidized bed reactor.[6]
Ortho-alkylation o-ToluidineAluminum anilide type200-400500-3000 psigNot specifiedHigh temperature and pressure required.[7]

I. Nitration and Reduction of m-Xylene

This classical two-step approach remains a significant industrial method for producing various xylidine isomers.[8]

A. Reaction Pathway

Nitration_Reduction_Pathway m_xylene m-Xylene nitro_mix Nitration (H₂SO₄/HNO₃) m_xylene->nitro_mix nitroxylenes Mixture of Nitroxylene Isomers nitro_mix->nitroxylenes separation Isomer Separation nitroxylenes->separation nitro_2_6 2,6-Dinitro-m-xylene separation->nitro_2_6 reduction Reduction (e.g., Pd/C, H₂) nitro_2_6->reduction dma This compound reduction->dma

Caption: Nitration and reduction pathway for this compound synthesis.

B. Mechanism

The synthesis begins with the electrophilic aromatic substitution of m-xylene. The two methyl groups on the aromatic ring are activating and ortho, para-directing. This leads to the formation of a mixture of nitroxylene isomers, with the primary products being 4-nitro-m-xylene and 2-nitro-m-xylene.[9] Further nitration under more forcing conditions can introduce a second nitro group. The desired 2,6-dinitro-m-xylene is then separated from the isomeric mixture.[10]

The subsequent reduction of the nitro groups to amines can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or with reducing agents such as zinc or iron in an acidic medium.

C. Experimental Protocol: Nitration of m-Xylene
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of concentrated sulfuric acid (59 wt%) and nitric acid (25 wt%) in water (16 wt%) is prepared and cooled.[2]

  • Nitration: m-Xylene is added dropwise to the cooled mixed acid solution while maintaining the temperature between 35-50°C.[2]

  • Work-up: After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC or GC). The mixture is then poured onto ice, and the organic layer containing the nitroxylene isomers is separated.

  • Purification: The mixture of nitroxylenes is purified by distillation to isolate the desired 2,6-dinitro-m-xylene.

D. Experimental Protocol: Reduction of 2,6-Dimethylnitrobenzene
  • Reaction Setup: To a round-bottom flask, add 2,6-dimethylnitrobenzene (1 mmol), Pd(OAc)₂ (0.05 nmol), and freshly distilled THF (5 mL).[1]

  • Reaction Execution: The flask is sealed and purged with nitrogen. A solution of KF (2 nmol) in deoxygenated water (2 mL) is added, followed by the slow, dropwise addition of polymethylhydrosiloxane (PMHS) (5 equivalents). The reaction mixture is stirred for 30 minutes.[1]

  • Work-up: The reaction is quenched with ether, and the layers are separated. The aqueous layer is extracted with ether.[1]

  • Purification: The combined organic fractions are filtered through a column of silica gel and neutral alumina and concentrated. The final product is purified by flash chromatography.[1]

II. Amination of 2,6-Dimethylphenol

A more direct and atom-economical route to this compound is the catalytic amination of 2,6-dimethylphenol. This method avoids the use of harsh acids and the formation of multiple isomers.

A. Reaction Pathway

Amination_Phenol_Pathway phenol 2,6-Dimethylphenol amination Catalytic Amination (Catalyst, NH₃, Co-catalyst) phenol->amination dma This compound amination->dma

Caption: Catalytic amination of 2,6-dimethylphenol to this compound.

B. Mechanism

The proposed mechanism for the catalytic amination of phenols involves the formation of a cyclohexanone intermediate. The palladium catalyst facilitates a hydrogen transfer, converting the phenol to its corresponding cyclohexanone.[4] The cyclohexanone then reacts with ammonia to form an imine, which is subsequently reduced by hydrogen transfer from another molecule of the starting phenol, regenerating the cyclohexanone and producing the final aniline product. The presence of a cyclohexanone co-catalyst can accelerate the reaction.

C. Experimental Protocol: Amination of 2,6-Dimethylphenol
  • Reaction Setup: A pressure reaction vessel is charged with 2,6-dimethylphenol (1 mole part), 2,6-dimethylcyclohexanone (0.1 mole part), platinum on a silica-alumina support (0.007 mole part), and aqueous ammonium hydroxide (3 mole parts).[5]

  • Reaction Execution: The vessel is sealed and heated to 300°C with stirring for 4 hours.[5]

  • Work-up: After cooling, the catalyst is filtered off for recycling.[5]

  • Purification: The filtrate is distilled to obtain the this compound product.[5]

III. Synthesis from 2,6-Dimethylcyclohexanone Derivatives

This pathway involves the direct amination of a pre-formed cyclohexanone or cyclohexanol derivative.

A. Reaction Pathway

Amination_Cyclohexanone_Pathway cyclohexanone 2,6-Dimethylcyclohexanol/ 2,6-Dimethylcyclohexanone amination Catalytic Amination (Pd/Zn on Al₂O₃, NH₃, H₂) cyclohexanone->amination dma This compound amination->dma

Caption: Synthesis of this compound from its cyclohexanone derivative.

B. Mechanism

The mechanism is believed to involve the palladium-catalyzed hydrogenation-dehydrogenation of the cyclohexanol to the corresponding cyclohexanone. The carbonyl group of the 2,6-dimethylcyclohexanone is then attacked by ammonia, catalyzed by surface hydride species, to form an imine intermediate which is subsequently reduced to the final aniline product.[11]

C. Experimental Protocol: Amination of 2,6-Dimethylcyclohexanol/2,6-Dimethylcyclohexanone
  • Catalyst and Reactor Setup: A fluidized bed reactor is loaded with a catalyst consisting of 0.5% palladium and 0.2% zinc on an Al₂O₃ support.[6]

  • Reaction Conditions: The reactor is heated to 220°C, and a preheated mixture of ammonia and hydrogen is introduced.[6]

  • Reactant Feed: A mixture of 80% 2,6-dimethylcyclohexanol and 20% 2,6-dimethylcyclohexanone is continuously passed through the catalyst bed.[6]

  • Product Isolation: The product is isolated by cooling the exit gases and subsequent distillation.[6]

IV. Synthesis from o-Toluidine via Ortho-Alkylation

This method involves the direct alkylation of o-toluidine at the vacant ortho position.

A. Reaction Pathway

Ortho_Alkylation_Pathway o_toluidine o-Toluidine alkylation Ortho-Alkylation (Aluminum anilide catalyst, Olefin) o_toluidine->alkylation dma_derivative 2-Alkyl-6-methylaniline alkylation->dma_derivative

Caption: Synthesis of a 2,6-dialkylaniline via ortho-alkylation of o-toluidine.

B. Mechanism

The ortho-alkylation of anilines with olefins is catalyzed by an aluminum anilide complex, which is formed in situ by the reaction of the aniline with an aluminum alkyl or aluminum metal.[7] The mechanism is complex and is believed to involve the coordination of the olefin to the aluminum anilide catalyst, followed by insertion into the ortho C-H bond of the aniline.

C. Experimental Protocol: Ortho-Alkylation of o-Toluidine
  • Catalyst Formation: In an autoclave, o-toluidine is reacted with an aluminum compound (e.g., aluminum trichloride) to form the aluminum anilide catalyst.[12]

  • Alkylation: The autoclave is pressurized with an olefin (e.g., propylene) and heated to 130-150°C for 4-5 hours.[12]

  • Work-up: After cooling, the reaction is quenched with water, and the organic layer is separated.[12]

  • Purification: The product is purified by distillation under reduced pressure.[12]

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The traditional nitration-reduction of m-xylene is a high-yielding process but suffers from isomer formation and waste generation. The catalytic amination of 2,6-dimethylphenol offers a more direct and cleaner route, with high selectivity. The choice of the optimal synthesis route will depend on various factors, including the desired scale of production, cost of raw materials, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of 2,6-Dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-dimethylaniline (CAS No: 87-62-7), a crucial intermediate in the synthesis of pharmaceuticals and dyes. The document presents detailed Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data in a structured format. Furthermore, it outlines standardized experimental protocols for the acquisition of these spectra, intended to aid researchers in analytical chemistry, quality control, and drug development in their characterization of this compound.

Introduction

This compound, also known as 2,6-xylidine, is a primary arylamine used extensively in the chemical industry.[1] It serves as a precursor for the production of various chemicals, including the local anesthetic lidocaine.[1] Accurate and thorough characterization of this compound is paramount for ensuring the purity of starting materials and the integrity of final products. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecular structure. This guide collates the essential spectroscopic data and methodologies for this compound to serve as a practical reference for laboratory professionals.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.90t (triplet)1HAromatic H (para)
~6.65d (doublet)2HAromatic H (meta)
~3.60s (singlet)2H-NH₂
~2.20s (singlet)6HAr-CH₃

Solvent: CDCl₃. Instrument Frequency: 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
143.0C-NH₂ (ipso)
128.2Aromatic CH (meta)
121.6Aromatic C-CH₃ (ortho)
117.9Aromatic CH (para)
17.4Ar-CH₃

Solvent: CDCl₃. Instrument Frequency: 25.16 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)
3050 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (methyl)
1620 - 1580StrongN-H bend (scissoring)
1600 - 1450Medium-StrongAromatic C=C ring stretch
850 - 750StrongC-H out-of-plane bend (aromatic substitution pattern)

Sample State: Liquid film (neat).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
121100[M]⁺ (Molecular Ion, Base Peak)
12080[M-H]⁺
10650[M-CH₃]⁺
7712[C₆H₅]⁺

Source Temperature: 280 °C. Ionization Energy: 75 eV.[2]

Experimental Protocols

The following protocols describe generalized procedures for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.[3] Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse angle.

    • Set an appropriate relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the nuclei between pulses.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer's frequency to observe the ¹³C nucleus (e.g., ~75 MHz on a 300 MHz instrument).[4]

    • Set a wider spectral width (e.g., 0-220 ppm).[4]

    • Use a proton-decoupled sequence to simplify the spectrum to singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place a single drop of liquid this compound onto the surface of one salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Instrument Setup:

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Acquire a background spectrum of the empty sample holder (or clean salt plates) to subtract atmospheric and instrument-related absorptions.

  • Spectrum Acquisition:

    • Place the prepared sample holder into the instrument's beam path.

    • Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[5]

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For volatile liquids, this is often done via a Gas Chromatography (GC-MS) system, which separates the sample from impurities before it enters the ion source.[6]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV for Electron Ionization - EI).[7] This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.[6][7]

  • Mass Analysis: The newly formed ions are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]

  • Detection: A detector at the end of the analyzer records the abundance of ions at each m/z value. The most abundant ion is designated as the base peak with a relative intensity of 100%.[7]

  • Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Inject into GC/Direct Inlet Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer (Scan 4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI, Mass Analysis) Prep_MS->Acq_MS Proc_NMR FT, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification Acq_IR->Proc_IR Proc_MS Generate Spectrum, Identify M⁺ & Fragments Acq_MS->Proc_MS Interpretation Confirm Structure Proc_NMR->Interpretation Proc_IR->Interpretation Proc_MS->Interpretation

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylaniline, also known as 2,6-xylidine, is an aromatic amine that serves as a critical intermediate in a multitude of industrial and pharmaceutical applications.[1][2] Its unique structure, featuring a benzene ring with an amino group and two flanking methyl groups, imparts specific steric and electronic characteristics that dictate its reactivity and utility.[2] This compound is a key precursor in the synthesis of local anesthetics like lidocaine, bupivacaine, and mepivacaine, as well as various agrochemicals, dyes, and antioxidants.[1][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and a visual representation of its metabolic and synthetic pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a clear to yellowish or reddish-brown liquid at room temperature which may darken upon exposure to air and light.[2][4][5][6] It is characterized by a pungent, amine-like odor.[2][3] The compound is slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, diethyl ether, dimethyl sulfoxide, and carbon tetrachloride.[3][7][8][9]

Table 1: Physical and Chemical Data for this compound

Property Value Source(s)
Molecular Formula C₈H₁₁N [5][10]
Molecular Weight 121.18 g/mol [5][10][11]
CAS Number 87-62-7 [5][10]
Appearance Clear to yellowish liquid; may turn brown on exposure to air. [5][6]
Melting Point 10-12 °C (50-53.6 °F) [11][12][13]
Boiling Point 214-216 °C (417.2-420.8 °F) [5][11][12]
Density 0.979 - 0.984 g/cm³ at 20-25 °C [12]
Water Solubility 7.5 - 13 g/L at 20 °C [6][8][12]
pKa 3.89 at 25 °C [6][9][13]
Vapor Pressure <0.01 - 0.2 hPa at 20 °C [6][10]
Flash Point 91 °C (196 °F) (closed cup) [5][12]
Refractive Index (n20/D) 1.560
Explosion Limits 1.3 - 6.9 % (V) [10][12]

| Autoignition Temperature | 490 °C |[10] |

Chemical Reactivity and Pathways

This compound exhibits reactivity typical of a primary arylamine, though influenced by the steric hindrance from the ortho-methyl groups. It is a weak base and reacts exothermically with acids to form salts.[14] The compound is incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[14]

Metabolic Oxidation

In humans, this compound is a known metabolite of the local anesthetic lidocaine.[3][5][15] Its metabolism is primarily hepatic and involves oxidation by cytochrome P450 (CYP) enzymes. The major pathways include C-hydroxylation to form 4-amino-3,5-dimethylphenol (DMAP) and N-hydroxylation to yield N-(2,6-dimethylphenyl)hydroxylamine (DMHA).[16] Studies have identified CYP2E1 and CYP2A6 as the principal enzymes responsible for the formation of DMAP, while CYP2A6 is the major P450 involved in the N-hydroxylation to DMHA.[16] The N-hydroxylated metabolite is significant as its formation is linked to the generation of hemoglobin adducts.[16]

Metabolism_of_2_6_Dimethylaniline Metabolic Pathway of this compound cluster_input Substrate cluster_enzymes CYP450 Enzymes cluster_products Metabolites 2_6_DMA This compound CYP2E1 CYP2E1 2_6_DMA->CYP2E1 C-Hydroxylation CYP2A6 CYP2A6 2_6_DMA->CYP2A6 C- and N-Hydroxylation DMAP 4-Amino-3,5-dimethylphenol (DMAP) CYP2E1->DMAP CYP2A6->DMAP DMHA N-(2,6-dimethylphenyl)hydroxylamine (DMHA) CYP2A6->DMHA

Caption: Metabolic oxidation of this compound by CYP2E1 and CYP2A6 enzymes.

Chemical Synthesis

Industrially, this compound can be synthesized via several routes. The two primary methods are the nitration-reduction of m-xylene and the amination of 2,6-dimethylphenol.[17] The m-xylene route suffers from the disadvantage of producing 2,4-dimethylaniline as the main product.[17] A more direct approach involves the reaction of 2,6-dimethylphenol with ammonia at high temperatures (200-400°C) in the presence of a hydrogen transfer catalyst, such as palladium.[18]

Synthesis_Workflow General Synthesis & Purification Workflow Start Start: Precursors (e.g., 2,6-Dimethylphenol + Ammonia) Reaction Chemical Reaction (e.g., Catalytic Amination) Start->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification CrudeProduct->Purification Distillation Fractional Distillation Purification->Distillation Direct Derivative Derivative Formation (e.g., Acetyl, Benzoyl) Purification->Derivative Indirect FinalProduct Pure this compound Distillation->FinalProduct Recrystallization Recrystallization Derivative->Recrystallization Decomposition Decomposition to Free Base Recrystallization->Decomposition Decomposition->Distillation

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Synthesis via Amination of 2,6-Dimethylphenol

This protocol is based on the general method of aminating hydroxy aromatics.[18]

  • Materials: 2,6-dimethylphenol, aqueous ammonia, hydrogen transfer catalyst (e.g., supported palladium), hydrogen gas, benzene (for dilution), reaction vessel (autoclave).

  • Procedure:

    • Place the 2,6-dimethylphenol, hydrogen transfer catalyst, and aqueous ammonia into a pressure-rated reaction vessel.

    • Flush the vessel with nitrogen gas, then seal and pressurize with hydrogen to approximately 100 psig.

    • Heat the reaction mixture to 250°C while stirring and maintain this temperature for 12 hours.

    • After the reaction period, cool the vessel to room temperature.

    • Dilute the reaction mixture with benzene and filter to remove the catalyst.

    • The final product, this compound, is recovered from the filtrate by distillation.[18]

Protocol 2: Purification via Derivative Formation

This method is a classic approach for purifying anilines.[14]

  • Materials: Crude this compound, acetyl chloride or benzoyl chloride, appropriate solvent, alkali solution (e.g., NaOH), distillation apparatus.

  • Procedure:

    • React the crude this compound with an acylating agent like acetyl chloride or benzoyl chloride to form the corresponding solid derivative (e.g., N-(2,6-dimethylphenyl)acetamide, m.p. 177°C).[14]

    • Recrystallize the solid derivative from a suitable solvent to achieve high purity.

    • Decompose the purified derivative back to the free amine by heating with a strong alkali solution (hydrolysis).

    • Extract the liberated this compound from the aqueous mixture using an organic solvent.

    • Dry the organic extract over a suitable drying agent (e.g., KOH).

    • Perform a final purification by fractional distillation.[14]

Protocol 3: In Vitro Metabolic Oxidation Study

This protocol outlines the investigation of this compound oxidation by liver enzymes.[16]

  • Materials: this compound (2,6-DMA), human liver microsomes or recombinant human P450 enzymes (CYP2E1, CYP2A6), NADPH-generating system, buffer solution, P450-specific chemical inhibitors, and antibodies for inhibition studies.

  • Procedure:

    • Prepare incubation mixtures containing 2,6-DMA, liver microsomes or recombinant P450s, and the NADPH-generating system in a buffer at physiological pH.

    • For inhibition experiments, pre-incubate the enzyme preparations with specific chemical inhibitors or monoclonal antibodies before adding the substrate.

    • Initiate the reaction by adding the NADPH-generating system and incubate at 37°C.

    • Terminate the reaction after a specified time by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the presence of metabolites (DMAP and DMHA) using analytical techniques such as HPLC with UV detection or mass spectrometry.[16]

Logical Relationships in Chemical Reactions: Bromination

The bromination of this compound is highly dependent on the reaction conditions, leading to different isomers. This illustrates the influence of reaction medium on electrophilic aromatic substitution.

Bromination_Logic Factors Influencing Bromination of this compound Start This compound Condition1 Condition: Glacial Acetic Acid Start->Condition1 Condition2 Condition: Strongly Acidic Medium Start->Condition2 Product1 Product: 4-Bromo-2,6-dimethylaniline (Predominant) Condition1->Product1 leads to Product2 Product: 3-Bromo-2,6-dimethylaniline (Substantial Amount) Condition2->Product2 leads to

Caption: Logical diagram showing how reaction conditions affect bromination product outcomes.

Applications and Safety

This compound is indispensable in the pharmaceutical industry as a precursor to amide-type local anesthetics.[4] In agriculture, it is a building block for fungicides and herbicides.[1][4] It is also used in the synthesis of dyes, pigments, and antioxidants for rubber and polymers.[3][19]

However, this compound is a hazardous substance. It is toxic by ingestion, inhalation, and skin absorption.[5][20] Acute exposure can lead to headaches, dizziness, and methemoglobinemia.[2] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans.[9][20] Therefore, strict safety protocols, including the use of appropriate personal protective equipment (PPE) and handling in well-ventilated areas, are mandatory when working with this chemical.[9][11]

References

Reactivity of 2,6-Dimethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,6-Dimethylaniline, also known as 2,6-xylidine, is a crucial aromatic amine intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity is characterized by the interplay between the electron-donating amino group and the steric hindrance imposed by the two ortho-methyl groups. This guide provides an in-depth analysis of its reactions with both electrophiles and nucleophiles, presenting quantitative data, detailed experimental protocols, and logical workflows to support research and development professionals. The chemical behavior is dominated by the nucleophilic character of the amino group and the activated nature of the aromatic ring towards electrophilic substitution, primarily at the para-position.[3] Conversely, nucleophilic substitution on the aromatic ring requires transformation of the amine into a diazonium salt, a versatile intermediate for introducing a wide range of functionalities.

Reactivity with Electrophiles

The reactivity of this compound towards electrophiles can be categorized into two primary types: reactions occurring at the nucleophilic nitrogen atom of the amino group and electrophilic substitution on the aromatic ring.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile.[3] This allows for reactions such as acylation and alkylation.

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution due to resonance stabilization of the intermediate carbocation (the arenium ion).[3][7] The two methyl groups are also weakly activating and ortho, para-directing.[3] However, the two methyl groups at positions 2 and 6 create significant steric hindrance around the amino group and at the ortho positions. Consequently, electrophilic attack occurs predominantly at the para-position (C4), which is sterically accessible and electronically activated.

Halogenation: Bromination of this compound in glacial acetic acid yields 4-bromo-2,6-dimethylaniline with high selectivity.[8] However, the reaction conditions, particularly the acidity of the medium, can influence the regioselectivity. In strongly acidic media, the formation of 3-bromo-2,6-dimethylaniline can become significant.[8][9]

Reactivity with Nucleophiles

The electron-rich benzene ring of this compound is inherently resistant to attack by nucleophiles.[10] Therefore, direct nucleophilic aromatic substitution (SNAr) is generally not feasible unless the ring is activated by strong electron-withdrawing groups, which are not present in the parent molecule.

The primary pathway to introduce nucleophiles onto the aromatic ring is through the formation of a diazonium salt.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt.[11][12] This process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas).

Reactions of Diazonium Salts: The resulting 2,6-dimethyldiazonium salt is a versatile intermediate that can react with a wide array of nucleophiles to replace the diazonium group.[11][13] These reactions include:

  • Sandmeyer Reaction: Introduction of -Cl, -Br, or -CN using Cu(I) salts.

  • Schiemann Reaction: Introduction of -F using fluoroboric acid (HBF₄).

  • Hydroxylation: Introduction of -OH by heating in water.

  • Azo Coupling: Reaction with activated aromatic compounds (like phenols or other anilines) to form azo dyes. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[14]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

ReactionElectrophile/ReagentConditionsProductYield (%)Reference(s)
Bromination BromineGlacial Acetic Acid4-Bromo-2,6-dimethylaniline80-85%[8]
Nitration Nitrating AgentAcetic Acid (on sulphonamide)4-Nitro-2,6-diethylaniline"Excellent"[9]
Amination Ammonia250°C, Pd/Charcoal, H₂This compound78.6% (conversion)[15]

Experimental Protocols

Protocol 1: N-Acylation (Synthesis of α-Chloro-2,6-dimethylacetanilide)

This protocol is the first step in the synthesis of Lidocaine.[5][16]

Materials:

  • This compound (5 mL)

  • Glacial Acetic Acid (2 mL)

  • α-Chloroacetyl chloride (3 mL)

  • Sodium Acetate solution (aqueous)

  • 250 mL conical flask

  • Ice bath

Procedure:

  • Place 5 mL of this compound into a dry 250 mL conical flask.

  • Add 2 mL of glacial acetic acid to the flask.

  • Cool the flask in an ice bath.

  • Slowly and carefully add 3 mL of α-chloroacetyl chloride to the flask while constantly swirling the contents.[16] The reaction is exothermic.

  • After the addition is complete, add an aqueous solution of sodium acetate to neutralize the generated HCl and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure α-chloro-2,6-dimethylacetanilide.

Protocol 2: Para-Bromination of this compound

This protocol describes the selective bromination at the C4 position.[8]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine

  • Reaction flask with a dropping funnel and stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in glacial acetic acid in the reaction flask and cool the solution in an ice bath.

  • Prepare a solution of bromine in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Collect the crude 4-bromo-2,6-dimethylaniline by vacuum filtration.

  • Wash the solid with water and dry.

  • Purify the product by recrystallization.

Protocol 3: Diazotization and Azo Coupling

This is a general procedure for converting this compound into an azo dye.[14]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (or other coupling agent)

  • Sodium Hydroxide (NaOH)

  • Beakers, ice bath, stirrer

Procedure:

  • Diazotization: a. Dissolve this compound in aqueous HCl in a beaker. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Prepare a solution of NaNO₂ in cold water. d. Add the NaNO₂ solution dropwise to the aniline hydrochloride solution, keeping the temperature strictly between 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicates slight excess of nitrous acid).

  • Coupling Reaction: a. In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous NaOH solution. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. d. A brightly colored azo dye will precipitate immediately. e. Continue stirring in the ice bath for 30 minutes to ensure complete reaction.

  • Isolation: a. Collect the azo dye by vacuum filtration. b. Wash the precipitate thoroughly with cold water. c. Dry the product.

Visualizations

Diagram: Electrophilic Aromatic Substitution Pathway

EAS_Pathway Electrophilic Aromatic Substitution on this compound cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Aniline This compound SigmaComplex Arenium Ion (Sigma Complex) Resonance Stabilized Aniline->SigmaComplex Attack at C4 (para position) Electrophile Electrophile (E⁺) (e.g., Br⁺, NO₂⁺) Electrophile->SigmaComplex Product 4-Substituted-2,6-dimethylaniline SigmaComplex->Product Deprotonation Proton H⁺ SigmaComplex->Proton

Caption: Predominant pathway for electrophilic attack on this compound.

Diagram: N-Acylation Experimental Workflow

Acylation_Workflow Workflow for N-Acylation of this compound Start 1. Mix this compound and Glacial Acetic Acid Cool 2. Cool Mixture in Ice Bath Start->Cool Add 3. Add α-Chloroacetyl Chloride Slowly with Swirling Cool->Add React Exothermic Reaction Occurs Add->React Neutralize 4. Add Sodium Acetate Solution to Neutralize & Precipitate React->Neutralize Filter 5. Vacuum Filtration to Collect Crude Product Neutralize->Filter Wash 6. Wash Solid with Cold Water Filter->Wash Recrystallize 7. Recrystallize for Purification Wash->Recrystallize End Pure α-Chloro-2,6-dimethylacetanilide Recrystallize->End

Caption: Step-by-step workflow for the synthesis of an acylated derivative.

Diagram: Nucleophilic Substitution via Diazotization

Diazotization_Pathway Pathway for Nucleophilic Substitution Aniline This compound (Nucleophile) Diazonium 2,6-Dimethyldiazonium Salt [Ar-N₂]⁺Cl⁻ Aniline->Diazonium Reagents NaNO₂ + HCl (aq) 0-5 °C Reagents->Diazonium Diazotization Product Ar-Nu + N₂(g) Diazonium->Product Nucleophile Nucleophile (Nu⁻) (e.g., Cl⁻, Br⁻, CN⁻, OH⁻) Nucleophile->Product Nucleophilic Attack

Caption: Conversion to a diazonium salt enables nucleophilic substitution.

References

Solubility Profile of 2,6-Dimethylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-dimethylaniline in various organic solvents. This information is critical for a wide range of applications, including organic synthesis, pharmaceutical formulation, and materials science, where this compound is a key intermediate. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility studies.

Quantitative Solubility of this compound

Table 1: Solubility of this compound in Various Solvents

SolventChemical ClassTemperature (°C)Solubility ( g/100 g Solvent)Mole Fraction (x₁)Reference
WaterProtic20~0.750.0011[3]
EthanolProtic (Alcohol)-Very Soluble-[2]
Diethyl EtherEther-Very Soluble-[2]
TolueneAromatic Hydrocarbon-Good Solubility-[1]
ChloroformHalogenated Hydrocarbon-Good Solubility-[1]
BenzeneAromatic Hydrocarbon-Good Solubility-[1]
Dimethyl Sulfoxide (DMSO)Sulfoxide-Soluble--
Carbon TetrachlorideHalogenated Hydrocarbon-Soluble--

Note: "Very Soluble" and "Good Solubility" are qualitative descriptions from available literature; specific quantitative values at various temperatures are not consistently reported. The mole fraction for water was calculated based on the provided g/L value and the molar masses of this compound and water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process development and formulation. The following section details a widely used and reliable method for determining the solubility of a compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

The gravimetric method, often employed in a "shake-flask" format, is a classical and robust technique for determining the equilibrium solubility of a solute in a solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. A known volume or mass of the saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solute is measured, from which the solubility can be calculated.

Apparatus and Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature water bath or incubator with shaking capabilities

  • Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

  • Volumetric flasks and pipettes

  • Drying oven

  • Desiccator

Detailed Methodology:

  • Preparation of the System:

    • Add an excess amount of this compound to a series of glass flasks or vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Carefully add a known volume or mass of the desired organic solvent to each flask.

  • Equilibration:

    • Securely seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath set to the desired experimental temperature.

    • Agitate the flasks for a predetermined period to allow the system to reach equilibrium. The time required for equilibrium can vary depending on the solute-solvent system and should be determined experimentally (typically 24-72 hours is sufficient). To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the flasks to remain undisturbed in the constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant liquid using a pre-warmed (to the experimental temperature) syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven should be well-ventilated.

    • Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Solubility in g/100 g of solvent:

      • Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

      • Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

      • Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

    • Mole fraction solubility (x₁):

      • Moles of this compound (n₁) = Mass of dissolved this compound / Molar mass of this compound (121.18 g/mol )

      • Moles of solvent (n₂) = Mass of solvent / Molar mass of the solvent

      • Mole fraction (x₁) = n₁ / (n₁ + n₂)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow prep System Preparation (Excess Solute + Solvent) equil Equilibration (Constant T Shaking) prep->equil 24-72h settle Settling of Excess Solid equil->settle 2-4h sample Sample Collection (Supernatant) settle->sample filter Syringe Filtration (0.22 µm) sample->filter weigh_sol Weigh Saturated Solution filter->weigh_sol evap Solvent Evaporation (Drying Oven) weigh_sol->evap weigh_res Weigh Residue (Constant Mass) evap->weigh_res calc Calculate Solubility (g/100g, Mole Fraction) weigh_res->calc report Data Reporting and Analysis calc->report

Caption: Workflow for gravimetric solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to perform experimental determinations under the precise conditions of interest. Further research into publications from journals such as the "Journal of Chemical & Engineering Data" may yield more specific quantitative solubility data for a broader range of solvents and temperatures.

References

Industrial Synthesis of 2,6-Dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylaniline is a crucial intermediate in the manufacturing of a wide array of products, including pharmaceuticals, pesticides, and dyes. Its industrial synthesis is dominated by two primary methodologies: the catalytic amination of 2,6-dimethylphenol and the nitration-reduction of m-xylene. This technical guide provides an in-depth analysis of these core manufacturing processes, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in chemical and pharmaceutical development.

Introduction

This compound, also known as 2,6-xylidine, is a colorless to yellowish liquid organic compound with the chemical formula C₈H₁₁N. It serves as a vital building block in the synthesis of numerous commercially significant products. Notably, it is a precursor to local anesthetics such as lidocaine, bupivacaine, and mepivacaine, as well as various herbicides and fungicides.[1] The industrial production of this compound has evolved to optimize yield, purity, and environmental safety, leading to the prevalence of specific synthetic routes over others.

Core Industrial Synthesis Routes

The two main industrial processes for synthesizing this compound are:

  • Amination of 2,6-Dimethylphenol: This is the most common and economically viable method. It involves the reaction of 2,6-dimethylphenol with ammonia in the presence of a catalyst at elevated temperatures and pressures.[1][2]

  • Nitration-Reduction of m-Xylene: This older method involves the nitration of m-xylene followed by the reduction of the resulting nitroaromatic compound. However, this route is often hampered by the formation of isomeric byproducts, primarily 2,4-dimethylaniline, and the generation of significant waste streams.[2][3]

The following sections will delve into the technical details of these two primary synthesis methods.

Catalytic Amination of 2,6-Dimethylphenol

This process is the cornerstone of modern this compound production. It can be performed in either the liquid or vapor phase, with the choice of catalyst and reaction conditions being critical for achieving high yields and selectivity.

Liquid-Phase Amination

In the liquid-phase process, 2,6-dimethylphenol is reacted with aqueous ammonia in the presence of a hydrogen transfer catalyst.

  • Materials: 2,6-dimethylphenol, concentrated ammonium hydroxide, 5% palladium on charcoal, benzene (solvent), hydrogen gas.

  • Apparatus: A pressure reaction vessel (autoclave) equipped with stirring and heating capabilities.

  • Procedure:

    • Charge the pressure reaction vessel with 122 parts of 2,6-dimethylphenol, 176 parts of concentrated ammonium hydroxide, and 9.5 parts of 5% palladium on charcoal.[4]

    • Flush the vessel with nitrogen gas, then seal and pressurize to 100 psig with hydrogen.[4]

    • Heat the vessel to 250°C while stirring and maintain this temperature for 12 hours.[4]

    • After the reaction, cool the mixture and dilute it with benzene before filtering to recover the catalyst.[4]

    • The product, this compound, is then recovered from the filtrate by distillation.[4]

  • Materials: 2,6-dimethylphenol, 2,6-dimethyl cyclohexanone, platinum (0.1 wt% on silica-alumina support), aqueous ammonium hydroxide (29%).

  • Apparatus: A pressure reaction vessel (autoclave) with stirring and heating.

  • Procedure:

    • In a pressure reaction vessel, combine one mole part of 2,6-dimethylphenol, 0.1 mole part of 2,6-dimethyl cyclohexanone, 0.007 mole part of the platinum catalyst, and 3 mole parts of aqueous ammonium hydroxide.[4][5]

    • Seal the vessel and heat it to 300°C, stirring at this temperature for 4 hours.[4][5]

    • After cooling, filter the reaction mixture to remove the catalyst for recycling.[4][5]

    • Distill the filtrate to obtain the this compound product.[4][5]

Vapor-Phase Amination

Vapor-phase amination is an alternative that involves passing a gaseous mixture of 2,6-dimethylphenol and ammonia over a solid catalyst bed.

  • Materials: 2,6-dimethylphenol, ammonia.

  • Apparatus: A reaction tube filled with an aluminum oxide catalyst, equipped for heating and pressure control.

  • Procedure:

    • Pass 2,6-dimethylphenol and an excess of ammonia through the reaction tube containing the aluminum oxide catalyst.[6]

    • Maintain the reaction at a temperature between 360°C and 460°C and a pressure of at least 70 bars.[6][7]

    • After the reaction tube, the mixture is depressurized and condensed.[6]

    • The condensate is then subjected to fractional distillation to isolate the this compound. Unreacted ammonia can be distilled off and recycled.[6]

Quantitative Data for Amination Processes
ParameterLiquid-Phase (Pd Catalyst)[4]Liquid-Phase (Pt Catalyst)[4][5]Vapor-Phase (Al₂O₃ Catalyst)[6][7]
Starting Material 2,6-Dimethylphenol2,6-Dimethylphenol2,6-Dimethylphenol
Reagent Aqueous Ammonia, H₂Aqueous AmmoniaAmmonia
Catalyst 5% Pd on Charcoal0.1% Pt on Silica-AluminaAluminum Oxide
Temperature 250°C300°C360 - 460°C
Pressure 100 psigNot specified≥ 70 bar
Reaction Time 12 hours4 hoursContinuous flow
Conversion 78.6%Good yieldUp to 98.2%
Yield ~99% (after credit for recovered starting material)Good yieldUp to 92.3%
Purity of Product Not specifiedNot specifiedUp to 92.3%

Nitration-Reduction of m-Xylene

While less common industrially, the synthesis of this compound from m-xylene is a historically significant method.[2]

Process Description

This route involves two main steps:

  • Nitration: m-Xylene is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of nitroxylene isomers.

  • Reduction: The nitro group of the desired 2,6-dimethylnitrobenzene isomer is reduced to an amine group, typically through catalytic hydrogenation or with a reducing agent like iron powder.

A significant challenge in this method is the separation of the this compound from the other isomers, such as 2,4-dimethylaniline, which is often the major product.[2] The separation can be achieved through fractional distillation or by forming salts, such as the acetate or hydrochloride, to exploit differences in solubility.[3]

Experimental Protocol: Reduction of 2,6-Dimethylnitrobenzene
  • Materials: 2,6-dimethylnitrobenzene, Palladium(II) acetate (Pd(OAc)₂), Tetrahydrofuran (THF), Potassium fluoride (KF) solution, Polymethylhydrosiloxane (PMHS).

  • Apparatus: A round-bottom flask with a nitrogen inlet.

  • Procedure:

    • Add Pd(OAc)₂ (0.05 nmol), 2,6-dimethylnitrobenzene (1 mmol), and freshly distilled THF (5 mL) to a round-bottom flask.[2]

    • Seal the flask and purge with nitrogen gas.[2]

    • Add KF solution (2 nmol in 2 mL deoxygenated H₂O) via syringe.[2]

    • Replace the nitrogen inlet with a balloon filled with nitrogen gas.[2]

    • Slowly add PMHS (5 equivalents) dropwise using a syringe.[2]

    • Stir the reaction mixture for 30 minutes.[2]

    • Work-up involves diluting with diethyl ether, separating the layers, and extracting the aqueous layer. The combined organic fractions are then filtered and purified by flash chromatography to yield this compound.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the industrial synthesis of this compound.

Industrial_Synthesis_of_2_6_Dimethylaniline cluster_amination Catalytic Amination Route cluster_nitration_reduction Nitration-Reduction Route phenol 2,6-Dimethylphenol aniline This compound phenol->aniline + NH₃ Catalyst (Pd, Pt, or Al₂O₃) High Temp & Pressure ammonia NH₃ xylene m-Xylene nitroxylene 2,6-Dimethylnitrobenzene (+ isomers) xylene->nitroxylene Nitration final_aniline This compound nitroxylene->final_aniline Reduction nitrating_acid HNO₃/H₂SO₄ reducing_agent Reduction (e.g., H₂/Catalyst)

Caption: Primary industrial synthesis routes for this compound.

Amination_Workflow start Start: 2,6-Dimethylphenol & Ammonia reaction Catalytic Amination (Liquid or Vapor Phase) start->reaction separation Catalyst Separation (Filtration) reaction->separation purification Purification (Distillation) separation->purification end Product: this compound purification->end

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,6-dimethylaniline, an important intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The document details the key starting materials, experimental protocols, and reaction mechanisms, with a focus on providing actionable data and methodologies for laboratory and industrial applications.

Core Synthetic Strategies

The industrial production and laboratory synthesis of this compound predominantly rely on three key starting materials:

  • m-Xylene: A common route involves the nitration of m-xylene followed by the reduction of the resulting nitroaromatic compound.[1][4][5] A significant challenge in this method is the control of isomer formation, as 2,4-dimethylaniline is often the major product.[1]

  • 2,6-Dimethylphenol: This route utilizes the direct amination of 2,6-dimethylphenol with ammonia, typically in the presence of a metal catalyst.[1][6] This method offers a more direct path to the desired isomer.

  • 2,6-Dimethylcyclohexanone and its derivatives: These saturated ring systems can also serve as precursors for the synthesis of this compound through reductive amination.[7][8]

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data from various synthetic methodologies for this compound, providing a clear comparison of their efficiencies.

Starting Material(s)Catalyst/ReagentsTemperature (°C)PressureYield (%)Key Findings & RemarksReference(s)
2,6-Dimethylphenol, AmmoniaPlatinum on silica-alumina, 2,6-Dimethylcyclohexanone (co-catalyst)300Sealed vesselGoodThe presence of a cyclohexanone co-catalyst is crucial for the reaction.[7][9]
2,6-Dimethylphenol, AmmoniaPalladium on charcoal, Hydrogen250100 psig (initial H₂)78.6 (conversion), ~99 (actual yield)The reaction is carried out in a pressure vessel. The actual yield is high after accounting for recovered starting material.[9]
2,6-Dimethylcyclohexanol, 2,6-Dimethylcyclohexanone, Ammonia, Hydrogen0.5% Palladium and 0.2% Zinc on Al₂O₃220Not specified96.5A continuous process using a fluidized bed reactor.[8]
2,6-DimethylnitrobenzenePd(OAc)₂, PMHS, KFRoom TemperatureAtmospheric (N₂ balloon)Not specifiedA laboratory-scale reduction method using a palladium catalyst and a hydrosilane reducing agent.[1]
m-XyleneMixed acid (nitration), Iron powder or H₂ (reduction)Not specifiedNot specifiedLower selectivity for 2,6-isomerThis is a traditional method that generates significant waste and a mixture of isomers, with the 2,4-isomer predominating.[1][10]
2,6-Dimethylphenol, AmmoniaAluminum oxide360 - 460Not specifiedNot specifiedA vapor-phase amination process is described.[11]

Experimental Protocols

Synthesis from 2,6-Dimethylphenol (Batch Process)

This protocol is based on the catalytic amination of 2,6-dimethylphenol in a pressure vessel.

Materials:

  • 2,6-Dimethylphenol

  • Concentrated ammonium hydroxide (29% aqueous solution)

  • Platinum on silica-alumina support (0.1 wt%)

  • 2,6-Dimethylcyclohexanone (co-catalyst)

Procedure:

  • In a pressure reaction vessel, combine one mole part of 2,6-dimethylphenol, 0.1 mole part of 2,6-dimethylcyclohexanone, and 0.007 mole part of the platinum catalyst.[7]

  • Add three mole parts of ammonia in the form of a 29% aqueous ammonium hydroxide solution.[7]

  • Seal the vessel securely.

  • Heat the reaction mixture to 300 °C and maintain this temperature with stirring for 4 hours.[7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture to recover the catalyst for potential recycling.[7]

  • The filtrate is then subjected to distillation to isolate the this compound product.[7]

Synthesis from a Mixture of 2,6-Dimethylcyclohexanol and 2,6-Dimethylcyclohexanone (Continuous Flow Process)

This protocol describes a continuous vapor-phase amination process.

Materials:

  • A mixture of 80% by weight 2,6-dimethylcyclohexanol and 20% by weight 2,6-dimethylcyclohexanone

  • Ammonia gas

  • Hydrogen gas

  • Catalyst: 0.5% by weight of palladium and 0.2% by weight of zinc on Al₂O₃ (particle size 0.2 to 0.6 mm)

Procedure:

  • Introduce 1,000 parts by volume of the catalyst into a fluidized bed reactor with a capacity of 1.2 liters.[8]

  • Preheat a gaseous mixture of 200,000 parts by volume of ammonia and 200,000 parts by volume of hydrogen per hour and introduce it into the reactor, which is maintained at 220 °C.[8]

  • Continuously pass 50 parts per hour of the 2,6-dimethylcyclohexanol and 2,6-dimethylcyclohexanone mixture through the fluidized catalyst bed.[8]

  • The reaction product exits the reactor as a gas. Isolate the product by cooling the exit gases.[8]

  • The condensed product is then purified by distillation to yield this compound. A yield of 96.5% is reported based on the starting ketone/alcohol mixture.[8]

Reaction Pathways and Mechanisms

The synthesis of this compound from different starting materials involves distinct chemical transformations. The following diagrams illustrate these pathways.

G cluster_0 Nitration-Reduction of m-Xylene m-Xylene m-Xylene 2-Nitro-1,3-dimethylbenzene 2-Nitro-1,3-dimethylbenzene m-Xylene->2-Nitro-1,3-dimethylbenzene Nitration Isomeric Mixture\n(e.g., 2,4-dimethylaniline) Isomeric Mixture (e.g., 2,4-dimethylaniline) m-Xylene->Isomeric Mixture\n(e.g., 2,4-dimethylaniline) Side Reaction Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->2-Nitro-1,3-dimethylbenzene This compound This compound 2-Nitro-1,3-dimethylbenzene->this compound Reduction Reducing Agent\n(e.g., H2/Catalyst or Fe/HCl) Reducing Agent (e.g., H2/Catalyst or Fe/HCl) Reducing Agent\n(e.g., H2/Catalyst or Fe/HCl)->this compound

Caption: Synthesis of this compound from m-xylene.

G cluster_1 Catalytic Amination of 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylphenol Intermediate Complex Intermediate Complex 2,6-Dimethylphenol->Intermediate Complex Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Intermediate Complex Catalyst\n(e.g., Pd/C or Pt/Al2O3) Catalyst (e.g., Pd/C or Pt/Al2O3) Catalyst\n(e.g., Pd/C or Pt/Al2O3)->Intermediate Complex This compound This compound Intermediate Complex->this compound Water (H2O) Water (H2O) Intermediate Complex->Water (H2O)

Caption: Direct amination of 2,6-dimethylphenol.

G cluster_2 Reductive Amination Pathway 2,6-Dimethylcyclohexanone 2,6-Dimethylcyclohexanone Iminium Intermediate Iminium Intermediate 2,6-Dimethylcyclohexanone->Iminium Intermediate Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Iminium Intermediate 2,6-Dimethylcyclohexylamine 2,6-Dimethylcyclohexylamine Iminium Intermediate->2,6-Dimethylcyclohexylamine Reduction Hydrogen (H2) / Catalyst Hydrogen (H2) / Catalyst Hydrogen (H2) / Catalyst->2,6-Dimethylcyclohexylamine This compound This compound 2,6-Dimethylcyclohexylamine->this compound Dehydrogenation Dehydrogenation Dehydrogenation Dehydrogenation->this compound

Caption: Synthesis from 2,6-dimethylcyclohexanone.

References

A Technical Guide to 2,6-Dimethylaniline: Properties, Synthesis, and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylaniline, a significant chemical intermediate in the pharmaceutical and chemical industries. This document details its chemical identity, physical and chemical properties, and common synthesis and analytical methodologies. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and industrial applications.

Chemical Identity and Molecular Structure

This compound, also known as 2,6-xylidine, is a primary arylamine.[1][2] The molecule consists of an aniline ring with two methyl groups substituted at the second and sixth positions.[1][2] This substitution pattern imparts specific chemical properties and steric hindrance that are crucial for its applications.

CAS Number: 87-62-7[1][3]

Molecular Formula: C₈H₁₁N[2][4][5]

Molecular Weight: 121.18 g/mol [2][5][6]

Synonyms: 2,6-Xylidine, 2-Amino-m-xylene, 2,6-Dimethylbenzenamine, vic-m-Xylidine.[1][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature that may darken upon exposure to air and light.[1][4] It is characterized by a pungent odor.[7] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReferences
Melting Point10-12 °C[2][4][8][9]
Boiling Point214 °C at 739 mmHg[6][9]
Density0.984 g/mL at 25 °C[2][8][9]
Refractive Indexn20/D 1.560[2][8][9]
Water Solubility7.5 g/L at 20 °C[4][8]
Vapor Pressure<0.01 mmHg at 20 °C[5][9]
Table 2: Chemical and Safety Properties of this compound
PropertyValueReferences
pKa3.89 at 25 °C[4][5]
Flash Point91.1 °C (196 °F)[4][6]
Explosive Limits1.3-6.9% (V)[2][8]
StabilityStable under recommended storage conditions; sensitive to air and light.[4]
ReactivityReacts with strong oxidizing agents and acids.[2][4]

Experimental Protocols

Synthesis of this compound from 2,6-Dimethylnitrobenzene

This protocol describes the reduction of 2,6-dimethylnitrobenzene to this compound using stannous chloride (SnCl₂).

Materials:

  • 2,6-Dimethylnitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Glacial acetic acid

  • 8 M aqueous potassium hydroxide (KOH)

Procedure:

  • Dissolve 15 g of SnCl₂·2H₂O in 27 mL of concentrated HCl, gently heating if necessary.[10]

  • In a separate flask, dissolve 3 mL of 2,6-dimethylnitrobenzene in 34 mL of glacial acetic acid.[10]

  • Add the stannous chloride solution to the 2,6-dimethylnitrobenzene solution in one portion.[10]

  • Swirl the mixture and let it stand for 15 minutes.[10] A white precipitate may form.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 8 M aqueous KOH until the mixture is basic to liberate the free amine.[10]

  • Transfer the mixture to a separatory funnel and extract three times with water.

  • Extract the organic layer with two portions of 3 M HCl.[10]

  • Combine the acidic aqueous extracts, cool in an ice bath, and again make basic with 8 M KOH.[10]

  • The liberated this compound can then be extracted with an organic solvent and purified.

Synthesis of α-Chloro-2,6-dimethylacetanilide

This protocol details the acylation of this compound, a common step in the synthesis of pharmaceuticals like Lidocaine.[11]

Materials:

  • This compound

  • Glacial acetic acid

  • Chloroacetyl chloride

  • Sodium acetate trihydrate

  • Water

Procedure:

  • In a dry 250 mL conical flask, place 5 mL of this compound.[12]

  • Add 2 mL of glacial acetic acid.[12]

  • Slowly add 3 mL of chloroacetyl chloride while constantly swirling the flask.[12]

  • Heat the solution to 40-50 °C for ten minutes to complete the reaction.[10]

  • After cooling, add a solution of approximately 3.3 g of sodium acetate trihydrate in 67 mL of water.[10]

  • Place the resulting mixture in an ice bath to precipitate the product.[10]

  • Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with water to remove any remaining acetic acid.[10]

  • Air-dry the product on a watch glass.

Analytical Determination by HPLC with Amperometric Detection

This method is suitable for the determination of this compound impurities in pharmaceutical preparations.[13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Amperometric detector with a glassy carbon electrode

Procedure:

  • Separation: Utilize an appropriate HPLC column and mobile phase to achieve separation of this compound from the sample matrix.

  • Detection: The determination is performed at a glassy carbon electrode at a potential of +0.85 V.[13]

  • Quantification: The limit of detection for this compound can be as low as 0.8 ng/mL, with a limit of quantitation of 1.5 ng/mL.[13] This method is noted for its high sensitivity and specificity.[13]

Visualized Workflow and Pathways

Synthesis Pathway of Lidocaine from this compound

The following diagram illustrates the two-step synthesis of Lidocaine, a widely used local anesthetic, starting from this compound. This pathway highlights a key application of the title compound in pharmaceutical manufacturing.[11]

Lidocaine_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 DMA This compound Intermediate α-Chloro-2,6- dimethylacetanilide DMA->Intermediate Acylation CAC Chloroacetyl chloride Lidocaine Lidocaine Intermediate->Lidocaine Nucleophilic Substitution DEA Diethylamine

Caption: Synthesis pathway of Lidocaine from this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties that make it essential in various synthetic applications, most notably in the pharmaceutical industry for the production of anesthetics like Lidocaine.[1][11] Understanding its physicochemical characteristics, synthesis routes, and analytical methods is crucial for its safe and effective use in research and development. This guide provides a foundational repository of technical information to support such endeavors.

References

Navigating the Safety Landscape of 2,6-Dimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is a significant chemical intermediate in the synthesis of various industrial and pharmaceutical products, including dyes, pesticides, and local anesthetics like lidocaine.[1][2] Its presence as a metabolite of certain drugs and a component of tobacco smoke underscores the potential for human exposure.[3][4] Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), a thorough understanding of its health and safety profile is paramount for professionals handling this compound.[3] This technical guide provides a comprehensive overview of the health and safety considerations for this compound, with a focus on its toxicological properties, safe handling procedures, and the experimental methodologies used in its assessment.

Physicochemical and Toxicological Profile

A clear understanding of the physicochemical properties and toxicological endpoints of this compound is fundamental to a robust risk assessment.

Physicochemical Properties
PropertyValueReference
Synonyms 2,6-Xylidine, 2,6-DMA, 2-Amino-m-xylene[2]
Molecular Formula C₈H₁₁N[2]
Molecular Weight 121.18 g/mol [2]
Appearance Yellow liquid, turns brown on exposure to air[2]
Odor Characteristic[2]
Boiling Point 214 °C at 739 mm Hg[4]
Melting Point 10-12 °C[2]
Flash Point 91 °C (closed cup)[5]
Solubility in Water 7.5 g/L (20 °C)[2]
Vapor Pressure <0.01 mm Hg at 20 °C[5]
Toxicological Data
EndpointResultSpeciesReference
Acute Oral LD₅₀ 1.2-1.3 g/kgRat (F344/N and Charles River CD)[3]
Carcinogenicity Nasal cavity adenomas and carcinomas, subcutaneous fibromas and fibrosarcomasRat (Charles River CD)[3][6]
Genotoxicity Conflicting results in Ames test; induced sister chromatid exchange and chromosomal aberrations in CHO cells; covalent DNA binding in rat tissues; did not induce micronuclei in mouse bone marrow in vivo.Varies (see individual studies)[4]
Primary Hazards Irritant, Health Hazard, Environmental Hazard-[2]

Health and Safety Considerations

Given its toxicological profile, stringent safety measures are necessary when handling this compound.

Exposure Controls and Personal Protection

Engineering controls should be the primary means of minimizing exposure. This includes working in a well-ventilated area, preferably within a chemical fume hood.[7] Personal protective equipment (PPE) is mandatory and should include:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a protective suit.[7]

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required if inhalation of vapors is possible.[7]

Handling, Storage, and Disposal
  • Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors. Keep away from ignition sources and take measures to prevent the buildup of electrostatic charge.[7]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from incompatible materials such as oxidizing agents and acids.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[7]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Experimental Methodologies

This section details the protocols for key toxicological studies that have been conducted on this compound.

Carcinogenicity Bioassay (NTP TR-278)

The National Toxicology Program (NTP) conducted a two-year carcinogenicity study of 2,6-xylidine in Charles River CD rats.[3][6]

Experimental Workflow for NTP Carcinogenicity Bioassay

G cluster_breeding Parental Generation (F0) cluster_f1 Offspring Generation (F1) cluster_observation Observation & Analysis F0_rats Charles River CD Rats (Male & Female) Diet Diet containing 0, 300, 1000, or 3000 ppm 2,6-xylidine F0_rats->Diet Breeding Breeding Diet->Breeding Weaning Weaning at 21 days Breeding->Weaning F1_rats 56 Male & 56 Female Offspring per Group F1_Diet Same diet as parents for 102 weeks F1_rats->F1_Diet Weaning->F1_rats Observation Body Weight & Clinical Observations F1_Diet->Observation Necropsy Terminal Kill & Necropsy Observation->Necropsy Histopathology Histopathological Evaluation Necropsy->Histopathology Data_Analysis Data Analysis Histopathology->Data_Analysis

Caption: Workflow of the NTP carcinogenicity bioassay of 2,6-xylidine in rats.

  • Test Animals: Charles River CD rats.[3]

  • Experimental Design: Groups of 56 male and 56 female rats were the offspring of parents fed diets containing 0, 300, 1,000, or 3,000 ppm of 2,6-xylidine before and during breeding, pregnancy, and lactation. After weaning, the offspring were continued on the same dietary concentrations for 104 weeks.[3]

  • Observations: Animals were observed for clinical signs of toxicity and body weight was recorded regularly.[3]

  • Pathology: At the end of the study, a complete necropsy was performed on all animals. Tissues were preserved, processed, and examined microscopically.[3]

Genotoxicity Assays

The Ames test assesses the potential of a chemical to induce mutations in strains of Salmonella typhimurium.[8]

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).[8][9]

  • Method: The plate incorporation method is commonly used. The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.[8]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[10]

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[10]

This assay evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.[11]

  • Test System: Chinese Hamster Ovary (CHO) cells are frequently used.[11][12]

  • Procedure:

    • CHO cells are cultured and exposed to various concentrations of this compound with and without a metabolic activation system (S9 mix) for a short period (e.g., 3-6 hours) or a longer period without S9 mix.[13]

    • Following treatment, the cells are washed and incubated in fresh medium.[13]

    • A mitotic inhibitor (e.g., Colcemid) is added to arrest cells in metaphase.[13]

    • Cells are harvested, treated with a hypotonic solution, and fixed.[13]

    • Slides are prepared, stained, and analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[13]

  • Evaluation: At least 100 metaphases per concentration are scored. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.[11]

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of treated animals.[14][15]

  • Test Animals: Mice or rats.[14]

  • Procedure:

    • Animals are administered this compound, typically via oral gavage or intraperitoneal injection, at multiple dose levels.[14]

    • Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[14]

    • Bone marrow smears are prepared on microscope slides, fixed, and stained.[14]

    • Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.[14]

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a genotoxic effect.[14]

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17]

  • Procedure:

    • A single-cell suspension is prepared from the tissue of interest (e.g., liver, nasal tissue) from animals treated with this compound.[18]

    • The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.[17]

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.[17]

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.[17]

    • Electrophoresis is performed, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail."[17]

    • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[17]

  • Evaluation: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.[17]

Mechanisms of Toxicity

The carcinogenicity and genotoxicity of this compound are linked to its metabolic activation into reactive intermediates.

Metabolic Activation and Genotoxicity Pathways

The primary metabolic pathway involves the cytochrome P450 (CYP450) enzyme system, which can lead to the formation of N-hydroxy-2,6-dimethylaniline and 4-amino-3,5-dimethylphenol.[1][19] These metabolites can undergo further reactions to form electrophilic species that can bind to DNA, forming adducts, or participate in redox cycling to generate reactive oxygen species (ROS).[1][7] ROS can then cause oxidative damage to DNA and other cellular macromolecules.[1]

Metabolic Activation and Genotoxicity of this compound

G cluster_metabolism Metabolic Activation cluster_genotoxicity Genotoxic Mechanisms cluster_effects Toxicological Effects DMA This compound CYP450 CYP450 DMA->CYP450 N_hydroxy N-hydroxy-2,6-dimethylaniline CYP450->N_hydroxy DMAP 4-amino-3,5-dimethylphenol CYP450->DMAP DNA_adducts DNA Adducts N_hydroxy->DNA_adducts Quinone_imine Quinone-imine intermediate DMAP->Quinone_imine Mutations Mutations DNA_adducts->Mutations ROS Reactive Oxygen Species (ROS) Quinone_imine->ROS Oxidative_damage Oxidative DNA Damage ROS->Oxidative_damage Oxidative_damage->Mutations Chromosomal_aberrations Chromosomal Aberrations Mutations->Chromosomal_aberrations Carcinogenesis Carcinogenesis Chromosomal_aberrations->Carcinogenesis

Caption: Metabolic activation and genotoxicity pathways of this compound.

Conclusion

This compound is a chemical with significant industrial and pharmaceutical relevance, but it also presents notable health hazards, including carcinogenicity and genotoxicity. A comprehensive understanding of its toxicological profile, coupled with the strict implementation of safety protocols, is essential for minimizing risks to researchers, scientists, and drug development professionals. The experimental methodologies detailed in this guide provide a framework for assessing the safety of this and similar compounds. Continued research into the mechanisms of this compound toxicity will further enhance our ability to predict and mitigate its adverse health effects.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Dimethylaniline (2,6-DMA). 2,6-DMA is a significant compound in the pharmaceutical industry, often serving as a key starting material or existing as a potential impurity in active pharmaceutical ingredients (APIs) like lidocaine.[1][2] The method employs a reversed-phase C18 column with UV detection, ensuring high specificity and accuracy. This document provides comprehensive experimental protocols, system suitability criteria, and method validation parameters to facilitate its implementation in quality control and research laboratories.

Chromatographic Conditions

A standard HPLC system is suitable for this analysis. The conditions provided below are a robust starting point for method development and can be adapted as needed.

ParameterRecommended Condition
HPLC System Standard system with a pump, autosampler, column oven, and UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 240 nm[4]
Injection Volume 10 µL[3]
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Experimental Protocols

Mobile Phase and Reagent Preparation
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0):

    • Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas prior to use.[3]

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile. Filter and degas prior to use.

  • Diluent Preparation:

    • Mix Mobile Phase A and Mobile Phase B in a 1:1 volume ratio.

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the diluent to cover the desired concentration range for the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Transfer the weighed portion to a suitable volumetric flask.

  • Add a portion of the diluent, sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the final volume with the diluent. The target concentration should fall within the linear range of the calibration curve (e.g., approximately 50 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.[5]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform five replicate injections of a mid-level concentration working standard (e.g., 50 µg/mL) to verify system suitability.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions for analysis.

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for developing and validating the HPLC method for this compound analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation start Define Analytical Target Profile select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (ACN / Buffered Aqueous) start->select_mobile_phase select_detector Select Detector & Wavelength (UV @ 240 nm) start->select_detector optimize_conditions Optimize Chromatographic Conditions (Gradient, Flow Rate, Temp.) select_column->optimize_conditions select_mobile_phase->optimize_conditions select_detector->optimize_conditions peak_assessment Assess Peak Shape & Resolution optimize_conditions->peak_assessment peak_assessment->optimize_conditions Not Acceptable sst System Suitability Testing (SST) peak_assessment->sst Acceptable validation Perform Method Validation (ICH Q2(R1) Guidelines) sst->validation final_method Finalized Analytical Method validation->final_method

Caption: Workflow for HPLC method development and validation.

Data and System Suitability

Method performance is evaluated through system suitability testing and full validation as per ICH guidelines.[2] The tables below summarize the expected performance characteristics of the method.

Table 1: System Suitability Test (SST) Parameters
ParameterAcceptance CriteriaExpected Result
Tailing Factor (T) T ≤ 2.0~1.1
Theoretical Plates (N) N ≥ 2000> 5000
Relative Standard Deviation (%RSD) ≤ 2.0% for 5 replicate injections< 1.0%
Table 2: Method Validation Summary
Validation ParameterSpecificationExpected Result
Linearity (Correlation Coefficient, r²) r² ≥ 0.999> 0.9995
Range 1 - 100 µg/mLMeets linearity specification
Limit of Detection (LOD) S/N Ratio ≥ 3~0.3 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10~1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%< 1.5%
Intermediate Precision (Inter-day): ≤ 2.0%< 2.0%
Specificity No interference from blank/placebo at the retention time of the analytePeak is spectrally pure and well-resolved

Conclusion

The described HPLC method provides a reliable and robust solution for the quantitative analysis of this compound. The use of a C18 column with a phosphate buffer and acetonitrile gradient offers excellent separation and peak symmetry. The protocol has been designed for easy implementation in a quality control or research environment. The method is specific, accurate, precise, and linear over the specified concentration range, making it highly suitable for its intended purpose in pharmaceutical analysis.

References

Application Note: Determination of 2,6-Dimethylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2,6-Dimethylaniline (2,6-DMA) in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). 2,6-DMA is a compound of significant toxicological concern, identified as a metabolite of several pharmaceutical compounds, including lidocaine, and as a potential carcinogen.[1][2] This method is designed to offer high sensitivity and selectivity, crucial for monitoring trace levels of this analyte in research, clinical, and drug development settings. The protocol includes comprehensive steps for sample preparation, instrument configuration, and data analysis.

Introduction

This compound (also known as 2,6-xylidine) is a primary arylamine used in the synthesis of various chemicals and is a known metabolite of the local anesthetic lidocaine.[1][3] Its classification as a potential nasal carcinogen in animal studies necessitates sensitive and reliable analytical methods for its detection and quantification, particularly in biological samples to assess exposure and metabolic pathways.[1][2] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like 2,6-DMA, offering excellent chromatographic separation and definitive identification based on mass-to-charge ratio.[2] This document outlines a robust GC-MS method, including sample preparation and validation parameters, to support research and development activities.

Experimental Protocol

This protocol is a synthesis of established methodologies for the analysis of this compound in biological matrices.[1][4]

Sample Preparation

The choice of sample preparation is critical and depends on the matrix.

For Milk Samples (based on Solid-Phase Microextraction - SPME): [1]

  • Transfer an 8 mL aliquot of the milk sample into a 15 mL conical centrifuge tube.

  • If an internal standard is used, spike the sample with 2,6-DMA-d9.

  • Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to separate the fat layer.

  • Transfer the lower aqueous layer to a headspace vial for SPME analysis.

  • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the sample for a predetermined time to extract the analyte.

For Urine Samples (based on Liquid-Liquid Extraction): [4]

  • Acidify the urine sample.

  • Perform extraction with methylene chloride.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or methylene chloride) for GC-MS analysis.[5]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 6890 or equivalent
Column HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Inlet Temperature 250 °C[5]
Injection Mode Splitless (for trace analysis)[1] or Split (50:1 for higher concentrations)[5]
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 80°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 minutes.[5]
Transfer Line Temperature 280 °C[5]
Mass Spectrometer Agilent 5973 or equivalent
Ion Source Temperature 230 °C[5]
Quadrupole Temperature 150 °C[5]
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (2,6-DMA) m/z 121 (quantifier), 106 (qualifier)[1]
Monitored Ions (2,6-DMA-d9 IS) m/z 130 (quantifier), 112 (qualifier)[1]
Calibration and Quantification

Prepare a series of calibration standards of 2,6-DMA in a blank matrix. The concentration range should bracket the expected sample concentrations. A typical calibration range for trace analysis in milk is 0.5-20 ppb.[1] For urine, a range of 0.1-5 µg/g has been reported.[4] A linear regression of the peak area ratio of the analyte to the internal standard versus concentration is used for quantification.

Quantitative Data Summary

The performance of the GC-MS method for the determination of this compound is summarized below.

Parameter Matrix Value Reference
Linear Range Bovine Milk0.5 - 20 ppb[1]
Urine0.1 - 5 µg/g[4]
Method Detection Limit (MDL) Bovine Milk0.20 ppb[1]
Limit of Detection (LOD) Urine0.025 µg/g[4]
Precision (RSD) Bovine Milk (at 5 ppb)3.6%[1]

Experimental Workflow Diagramdot

GCMS_Workflow Sample Sample Spike Spike Sample->Spike Internal Standard Addition Extraction Extraction Spike->Extraction Analyte Isolation GC_Separation GC_Separation Extraction->GC_Separation Injection MS_Detection MS_Detection GC_Separation->MS_Detection Elution Integration Integration MS_Detection->Integration Data Acquisition Quantification Quantification Integration->Quantification Area Calculation Report Report Quantification->Report Concentration Determination

References

Application Notes and Protocols: Synthesis of Lidocaine from 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lidocaine, marketed most famously as Xylocaine, is a cornerstone local anesthetic and a Class-Ib antiarrhythmic agent.[1] Its widespread use in medicine, from dental procedures to treating ventricular tachycardia, stems from its rapid onset, intermediate duration of action, and favorable safety profile compared to earlier anesthetics.[2] The synthesis of lidocaine is a classic multi-step process in organic chemistry, frequently used in academic and industrial settings.

These application notes provide a detailed overview and specific protocols for the synthesis of lidocaine, starting from the commercially available precursor, 2,6-dimethylaniline. The process is primarily a two-step synthesis involving an initial acylation followed by a nucleophilic substitution.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, comparative quantitative data, and workflow visualizations to aid in the successful synthesis and optimization of this vital pharmaceutical compound.

Section 1: Synthesis Overview and Reaction Mechanism

The conversion of this compound to lidocaine proceeds in two distinct chemical steps:

  • Acylation: this compound is acylated using chloroacetyl chloride to form the intermediate, N-(2,6-dimethylphenyl)chloroacetamide. This reaction is a nucleophilic addition-elimination at the acyl carbon of chloroacetyl chloride.[5]

  • Amination: The chloro-substituted intermediate undergoes a nucleophilic substitution (SN2) reaction with diethylamine.[5] In this step, the nitrogen atom of diethylamine displaces the chlorine atom to form the final lidocaine product.

The overall synthetic pathway is a robust and efficient method for producing lidocaine.[3]

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination (SN2) node_A This compound node_C N-(2,6-dimethylphenyl)chloroacetamide (Intermediate) node_A->node_C + Solvent (e.g., Acetic Acid) node_B Chloroacetyl Chloride node_B->node_C node_E Lidocaine (Final Product) node_C->node_E + Solvent (e.g., Toluene) node_D Diethylamine node_D->node_E

Caption: Overall two-step synthesis of Lidocaine from this compound.

The mechanism for the first step, acylation, is critical as it involves the selective reaction at the highly electrophilic acyl carbon of chloroacetyl chloride over the alkyl chloride carbon.[5]

Caption: Mechanism of Acylation: Nucleophilic addition-elimination.

Section 2: Data Presentation

Quantitative data from various synthetic protocols are summarized below to allow for direct comparison of methodologies.

Table 1: Comparison of Lidocaine Synthesis Protocols

ParameterProtocol A (Academic Scale)[6]Protocol B (Industrial Patent)[7]
Step 1 Reactants This compound (24.4 mmol)This compound (48.4 g)
Chloroacetyl Chloride (25.1 mmol)Chloroacetyl Chloride (53.0 g)
Sodium AcetatePotassium Carbonate (27.6 g)
Step 1 Solvent Glacial Acetic Acid (15 mL)Dichloromethane (275 g)
Step 1 Conditions Instantaneous precipitation1 hour at Room Temperature
Intermediate Yield Not specified, used directly71.2 g (91.0%)
Step 2 Reactants Intermediate (from Step 1)Intermediate (59.4 g)
Diethylamine (72.5 mmol)Diethylamine (65 g)
Step 2 Solvent Toluene (25 mL)n-Hexane (60 g)
Step 2 Conditions Reflux for 1 hourReflux at 60°C
Final Product Yield 4.1 g (71.1% overall)63.0 g (90.5% for step 2)
Final Product Purity mp 64–66 °C99.78% (HPLC)

Table 2: Effect of Solvent on the Yield of Intermediate N-(2,6-dimethylphenyl)chloroacetamide [8]

SolventReaction TimeTemperatureYield (%)Notes
Acetic Acid15 minRoom Temp60 - 66%Baseline for comparison.
Ethanol15 minRoom Temp30 - 60%Lower yield due to side reaction (ester formation).
Acetone15 minRoom Temp45 - 68%Impure product due to side reactions (imine/enamine).
Ethyl Acetate (EtOAc)15 minRoom Temp58 - 74%Yield increases to 90-95% with a second filtration.
Tetrahydrofuran (THF)15 minRoom Temp76 - 90%Consistently high yield and clean product.

Section 3: Detailed Experimental Protocols

Safety Precautions: this compound is toxic and can be absorbed through the skin. Chloroacetyl chloride is toxic, corrosive, and a lachrymator. Diethylamine is corrosive and foul-smelling. Glacial acetic acid is corrosive. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][5][6]

Protocol A: Traditional Synthesis using Acetic Acid

This protocol is adapted from established laboratory procedures and is suitable for academic and small-scale synthesis.[4][6]

Step 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

  • In a 125 mL Erlenmeyer flask, add 3.0 mL (2.9 g, 24.4 mmol) of this compound to 15 mL of glacial acetic acid.[6]

  • To this solution, add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride.[6]

  • Immediately follow with the addition of 25 mL of a half-saturated aqueous sodium acetate solution. Precipitation of the product is nearly instantaneous.[6]

  • Stir the resulting mixture thoroughly with 60 mL of cold water to wash the precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Press the solid as dry as possible. The moist product is used directly in the next step.[6]

Step 2: Synthesis of Lidocaine

  • Transfer the entire moist amide product from Step 1 into a 50 mL round-bottom flask.

  • Add 7.5 mL (5.29 g, 72.5 mmol) of diethylamine and 25 mL of toluene to the flask.[6]

  • Fit the flask with a reflux condenser and reflux the mixture for 60-90 minutes.[5][6]

  • After reflux, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Wash the organic layer four times with 50 mL portions of water to remove diethylamine hydrochloride.[6]

  • Extract the organic layer with two 20 mL portions of 3 M HCl. Combine the aqueous extracts.[5]

  • Cool the combined acidic aqueous layer in an ice bath. Make the solution strongly basic by adding 30 wt.% KOH or 8 M NaOH solution until the product precipitates. Keep the temperature below 20°C during addition.[5][6]

  • Collect the solid lidocaine product by vacuum filtration, wash with cold water, and air dry.[6]

  • For further purification, the crude product can be recrystallized from hexane.[1][6]

Protocol B: High-Yield Synthesis (Industrial Patent)

This protocol is based on a patented method designed for higher yield and purity, suitable for scale-up operations.[7]

Step 1: Synthesis of Chloroacetyl-2,6-dimethylaniline

  • In a suitable reaction vessel, combine 48.4 g of this compound, 27.6 g of potassium carbonate, and 275 g of dichloromethane. Stir until uniform.[7]

  • Slowly add 53.0 g of chloroacetyl chloride dropwise to the mixture.

  • Allow the reaction to proceed for 1 hour at room temperature.[7]

  • Distill off the dichloromethane solvent.

  • Wash the remaining residue with purified water and dry to obtain chloroacetyl-2,6-dimethylaniline. The expected yield is approximately 71.2 g (91.0%).[7]

Step 2: Synthesis of Lidocaine

  • In a new reaction vessel, combine 59.4 g of the chloroacetyl-2,6-dimethylaniline from Step 1, 60 g of n-hexane, and 65 g of diethylamine.[7]

  • Heat the mixture to reflux at approximately 60°C and maintain until the reaction is complete (monitoring by TLC or HPLC is recommended).[7]

  • After the reaction is complete, wash the organic phase with purified water.

  • Cool the n-hexane layer to induce crystallization of the lidocaine product.

  • Filter the crystals, wash, and dry to obtain pure lidocaine. The expected yield is approximately 63.0 g (90.5%) with a purity of >99.7%.[7]

Section 4: Experimental Workflow and Purification

The overall workflow for the synthesis of lidocaine involves a sequence of reaction, isolation, and purification steps. An acid-base extraction is a highly effective method for purifying the final product by separating the basic lidocaine from any non-basic impurities.

G cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination cluster_workup Workup & Purification node_reac node_reac node_proc node_proc node_isol node_isol node_pur node_pur A This compound C Reaction in Solvent (e.g., Acetic Acid or DCM) A->C B Chloroacetyl Chloride B->C D Precipitation / Quenching (e.g., with NaOAc/Water) C->D E Isolation of Intermediate (Vacuum Filtration) D->E F Reaction with Diethylamine in Solvent (e.g., Toluene) E->F G Liquid-Liquid Extraction (Wash with H₂O) F->G H Acid Extraction (Extract with 3M HCl) G->H I Basification (Add KOH / NaOH) H->I J Isolation of Crude Lidocaine (Filtration) I->J K Recrystallization (e.g., from Hexane) J->K L Pure Lidocaine Product K->L

Caption: General experimental workflow for Lidocaine synthesis and purification.

Purification Protocol: Acid-Base Extraction and Recrystallization

This procedure is used after the amination step (Step 2) to purify the crude lidocaine base.

  • Following the reaction, the organic solvent (e.g., toluene) containing the crude product is transferred to a separatory funnel.

  • The organic layer is extracted with two portions of 3 M HCl.[5] Lidocaine, being basic, will move into the acidic aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • The aqueous layers are combined in an Erlenmeyer flask and cooled in an ice-water bath.[9]

  • While stirring, a strong base (e.g., 30 wt.% KOH or 8 M NaOH) is added dropwise until the solution is strongly basic (check with pH paper).[5] This "freebases" the lidocaine hydrochloride, causing the neutral lidocaine to precipitate out of the solution.

  • The white, solid lidocaine is collected by vacuum filtration and washed with cold deionized water.[9]

  • For final purification, the air-dried crude lidocaine is dissolved in a minimal amount of a hot solvent, such as n-pentane or hexane (e.g., 1 mL of n-pentane for every 100 mg of crude product).[9]

  • The solution is allowed to cool slowly to room temperature and then placed in an ice-water bath for approximately 15 minutes to maximize crystal formation.[9]

  • The pure crystals are collected by vacuum filtration and dried.

References

Application Notes and Protocols: 2,6-Dimethylaniline as a Precursor for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–). These dyes are widely used in the textile, printing, leather, and paper industries.[1][2] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or another aromatic amine.[3]

2,6-Dimethylaniline is a valuable aromatic amine precursor for the synthesis of specialized azo dyes. The methyl groups in the ortho positions can influence the dye's properties, such as its color, solubility, and stability, by introducing steric hindrance around the azo linkage. This can potentially enhance the dye's resistance to fading and chemical degradation. Furthermore, the lipophilic nature of the dimethyl-substituted phenyl ring can be advantageous in applications requiring solubility in nonpolar media.

These application notes provide a detailed protocol for the synthesis of an exemplary azo dye, 1-(2,6-dimethylphenylazo)-2-naphthol, using this compound as the precursor.

Synthesis of 1-(2,6-Dimethylphenylazo)-2-naphthol

The synthesis of 1-(2,6-dimethylphenylazo)-2-naphthol from this compound proceeds via a classic diazotization and azo coupling reaction.

Diagram of the Synthesis Pathway

Caption: Synthesis of 1-(2,6-Dimethylphenylazo)-2-naphthol.

Experimental Protocols

Materials and Equipment
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium hydroxide (NaOH)

  • Ethanol (for recrystallization)

  • Distilled water

  • Ice

  • Beakers

  • Erlenmeyer flask

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter paper

  • Melting point apparatus

  • UV-Vis spectrophotometer

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, dissolve 2.42 g (0.02 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 2,6-dimethylbenzenediazonium chloride and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol
  • In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolate the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified 1-(2,6-dimethylphenylazo)-2-naphthol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_Aniline Prepare acidic solution of this compound Diazotization Diazotization: Add NaNO2 solution to aniline solution at 0-5 °C Prep_Aniline->Diazotization Prep_Naphthol Prepare alkaline solution of 2-naphthol Coupling Azo Coupling: Add diazonium salt solution to 2-naphthol solution at 0-5 °C Prep_Naphthol->Coupling Prep_Nitrite Prepare aqueous solution of sodium nitrite Prep_Nitrite->Diazotization Diazotization->Coupling Filtration Filter the crude azo dye Coupling->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from ethanol Washing->Recrystallization Drying Dry the purified product Recrystallization->Drying

Caption: General workflow for azo dye synthesis.

Data Presentation

ParameterValue
Compound Name 1-(2,6-Dimethylphenylazo)-2-naphthol
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.34 g/mol
Appearance Colored solid (typically red/orange)
Melting Point Not Available
Yield Not Available
λmax Not Available
Molar Extinction Coefficient (ε) Not Available

Applications in Research and Drug Development

Azo dyes are not only important as colorants but also have applications in various research fields and are of interest to drug development professionals.

  • Biological Stains: The specific binding properties of certain azo dyes to biological macromolecules make them useful as histological and cytological stains.

  • Molecular Probes: The chromophoric nature of the azo group allows for the design of molecular probes where changes in the environment (e.g., pH, metal ion concentration) can lead to a detectable color change.

  • Drug Discovery Scaffolds: Azo compounds have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of a library of azo dyes with diverse substitution patterns, starting from precursors like this compound, can be a strategy in the search for new therapeutic agents. The steric hindrance provided by the 2,6-dimethyl substitution may influence the binding affinity and selectivity of these compounds to biological targets.

Safety Precautions

  • This compound is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures.

  • Azo dyes should be handled with care as some may be potential carcinogens.[1]

References

Application Notes and Protocols: Polymerization of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 2,6-dimethylaniline, a substituted aniline monomer, to synthesize poly(this compound). This document details both chemical and enzymatic polymerization methods, characterization of the resulting polymer, and potential applications in drug delivery systems.

Introduction

Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties.[1] The introduction of substituents onto the aniline monomer unit, such as the two methyl groups in this compound, can significantly alter the polymer's properties, including its solubility, processability, and conductivity.[2] These modifications make substituted polyanilines, like poly(this compound), attractive candidates for various applications, including sensors, anti-corrosion coatings, and biomedical applications.[1][3] In the field of drug delivery, these polymers can be formulated into nanoparticles or other carriers to encapsulate and control the release of therapeutic agents.[4][5][6][7]

Polymerization Reactions

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and effective method for synthesizing polyaniline and its derivatives.[8][9] This method involves the oxidation of the aniline monomer in an acidic medium using a suitable oxidizing agent.

Experimental Protocol: Chemical Oxidative Polymerization of this compound

This protocol is adapted from general procedures for the synthesis of polyaniline and its substituted derivatives.[8][10]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant and acidic medium)

  • Methanol (for washing)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL round-bottom flask, dissolve a specific amount of this compound in an aqueous solution of HCl (e.g., 1 M) under constant stirring. The concentration of the monomer can be varied to study its effect on the final polymer properties. Cool the solution to 0-5 °C using an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate (APS) in a similar HCl solution. The molar ratio of oxidant to monomer is a critical parameter and is typically varied (e.g., 1:1, 1.25:1) to optimize the polymerization.[11]

  • Polymerization: Slowly add the APS solution dropwise to the stirred monomer solution in the ice bath. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring for a predetermined period (e.g., 4-24 hours) to allow the polymerization to proceed to completion.[10]

  • Isolation and Purification: After the reaction is complete, the precipitated polymer is collected by vacuum filtration using a Buchner funnel.

  • Washing: The collected polymer is washed sequentially with copious amounts of deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: The purified poly(this compound) is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Enzymatic Polymerization

Enzymatic polymerization offers a greener and more controlled alternative to chemical synthesis, often proceeding under milder reaction conditions.[12][13][14] Peroxidases, such as horseradish peroxidase (HRP), can catalyze the oxidative polymerization of aniline and its derivatives in the presence of hydrogen peroxide.[12]

Conceptual Protocol: Enzymatic Polymerization of this compound

This protocol is based on general procedures for the enzymatic polymerization of phenols and aniline derivatives.[12]

Materials:

  • This compound (monomer)

  • Horseradish peroxidase (HRP) (enzyme catalyst)

  • Hydrogen peroxide (H₂O₂) (oxidizing substrate)

  • Phosphate buffer solution (to maintain pH)

  • Dialysis membrane (for purification)

  • Freeze-dryer

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound in a phosphate buffer solution of a specific pH (e.g., pH 7.0).

  • Enzyme Addition: Add a predetermined amount of horseradish peroxidase to the monomer solution and stir gently to ensure homogeneity.

  • Initiation: Initiate the polymerization by the dropwise addition of a dilute solution of hydrogen peroxide.

  • Polymerization: Allow the reaction to proceed at room temperature with gentle stirring for a specified duration (e.g., 24 hours).

  • Purification: Terminate the reaction and purify the polymer solution by dialysis against deionized water for several days to remove unreacted monomer, H₂O₂, and buffer salts.

  • Isolation: Isolate the purified poly(this compound) by freeze-drying.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its structure, morphology, and physical properties.

Characterization Technique Information Obtained Typical Results for Polyaniline Derivatives
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of polymer structure.Characteristic peaks for C-N stretching, C=C stretching of quinoid and benzenoid rings, and N-H stretching.[15][16]
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions and the oxidation state of the polymer.Absorption bands corresponding to π-π* transitions in the benzenoid rings and exciton formation in the quinoid rings.[17]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition profile of the polymer.Provides information on the onset of degradation and the percentage of weight loss at different temperatures.[17][18][19][20]
Four-Point Probe Method Measurement of the electrical conductivity of the polymer film.Conductivity is a key property of conducting polymers and can be modulated by doping.[8][21]
Gel Permeation Chromatography (GPC) Determination of the molecular weight and molecular weight distribution of the polymer.Provides information on the average chain length of the polymer.

Table 1: Key Characterization Techniques for Poly(this compound).

Quantitative Data Summary

The following tables summarize expected ranges for quantitative data based on studies of polyaniline and its substituted derivatives. Actual values for poly(this compound) will depend on the specific synthesis conditions.

Synthesis Parameter Condition Expected Yield (%) Expected Molecular Weight (Mw) Expected Conductivity (S/cm)
Monomer Concentration LowModerateHigherModerate
HighHighLowerModerate
Oxidant/Monomer Ratio LowLowLowerLower
HighHighHigherHigher
Reaction Temperature Low (0-5 °C)HighHigherHigher
High (Room Temp.)ModerateLowerLower
Dopant Concentration Low--Lower
High--Higher

Table 2: Influence of Reaction Parameters on the Properties of Chemically Synthesized Polyaniline Derivatives.

Parameter FTIR Characteristic Peaks (cm⁻¹)
N-H Stretching~3400
C-H Stretching (aromatic)~3050
C=N Stretching (quinoid)~1580
C=C Stretching (benzenoid)~1500
C-N Stretching~1300
C-H out-of-plane bending~820

Table 3: Expected FT-IR Spectral Data for Poly(this compound). [15][16]

Parameter UV-Vis Absorption Bands (nm)
π-π* transition (benzenoid)~320-360
Polaron-π* transition~420-450
π-polaron transition>700

Table 4: Expected UV-Vis Spectral Data for Doped Poly(this compound). [17]

Parameter Temperature Range (°C)
Initial Decomposition Temperature200 - 300
Major Weight Loss Region300 - 600

Table 5: Expected Thermal Properties of Poly(this compound) from TGA. [17][18][19][20]

Application in Drug Delivery

Substituted polyanilines are being explored for their potential in drug delivery systems. Their tunable properties and biocompatibility make them suitable for creating nanoparticles, hydrogels, and other platforms for controlled drug release.[1][5][6][7][22][23] The polymer can be designed to respond to specific stimuli, such as pH, for targeted drug delivery.

Workflow for Developing Poly(this compound)-Based Drug Delivery Nanoparticles

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_application Preclinical Evaluation Monomer This compound Polymerization Chemical or Enzymatic Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Nanoprecipitation Nanoprecipitation/ Emulsification Polymer->Nanoprecipitation Drug Therapeutic Drug Drug->Nanoprecipitation Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Nanoparticles Size Size & Zeta Potential Nanoparticles->Size Morphology Morphology (SEM/TEM) Nanoparticles->Morphology Loading Drug Loading & Encapsulation Efficiency Nanoparticles->Loading Release In Vitro Drug Release Nanoparticles->Release Cell_Culture Cell Culture Studies (Cytotoxicity, Uptake) Release->Cell_Culture Animal_Models In Vivo Studies (Pharmacokinetics, Efficacy) Cell_Culture->Animal_Models CellularUptakePathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Drug-Loaded Nanoparticle Endosome Endosome (Acidic pH) NP->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target (e.g., Receptor, Enzyme) Drug_Release->Target Effect Therapeutic Effect Target->Effect

References

Application Notes and Protocols for the Quantification of 2,6-Dimethylaniline in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,6-Dimethylaniline (2,6-DMA) in various complex matrices, which is crucial for drug development, quality control, and safety assessment. 2,6-DMA is a known impurity and metabolite of several pharmaceutical compounds, including lidocaine and prilocaine, and its monitoring is essential due to its potential toxicity.[1][2][3][4] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Comparative Summary of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of 2,6-DMA depends on the matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key quantitative parameters of the detailed methods.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Advantages
HPLC with Amperometric Detection Pharmaceutical Preparations0.8 ng/mL[1][2][3][5]1.5 ng/mL[1][2][3][5]1 - 450 ng/mL[3]High sensitivity and specificity for electroactive analytes.[1][2][3]
GC-MS Urine0.025 µg/g[4]Not specified0.1 - 5 µg/g[4]High selectivity and structural confirmation capabilities.
UHPLC-MS/MS Minipig PlasmaNot specified200 pg/mLNot specifiedHigh sensitivity, specificity, and suitability for complex biological matrices.[1]
GC-MS Bovine and Human Milk0.20 ppb (at 5 ppb)Not specified0.5 - 20 ppbEffective for volatile and semi-volatile compounds in complex food matrices.

Experimental Workflow for 2,6-DMA Analysis

The general workflow for the analysis of 2,6-DMA in complex matrices involves several key stages, from sample collection to final data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine, Pharmaceutical Formulation) Extraction Extraction (e.g., LLE, SPE, Protein Precipitation) SampleCollection->Extraction Derivatization Derivatization (Optional, e.g., for GC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase/Solvent Derivatization->Reconstitution Chromatography Chromatographic Separation (HPLC, GC, UPLC) Reconstitution->Chromatography Detection Detection (MS, MS/MS, Amperometric) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound.

Protocol 1: HPLC with Amperometric Detection for Pharmaceutical Preparations

This method is highly sensitive for the determination of 2,6-DMA as an impurity in local anesthetic formulations.[1][2][3]

1. Instrumentation and Materials

  • HPLC system with an amperometric detector (e.g., with a glassy carbon working electrode).

  • Analytical column: C18 reversed-phase column.

  • Reagents: Acetonitrile (HPLC grade), sodium acetate, acetic acid, lithium chloride, this compound standard.

  • Mobile Phase: 0.01 M acetate buffer (pH 4.8) and acetonitrile (4:6 v/v) containing 0.5 M lithium chloride.[3]

2. Standard Solution Preparation

  • Prepare a stock standard solution of 2,6-DMA by accurately weighing about 10 mg of 2,6-DMA and dissolving it in the mobile phase in a 10 mL volumetric flask.[3]

  • Prepare working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 to 450 ng/mL.[3]

3. Sample Preparation

  • Accurately weigh a quantity of the pharmaceutical preparation (e.g., containing lidocaine) and transfer to a volumetric flask.[3]

  • Add 1 mL of 0.1 M hydrochloric acid and approximately 20 mL of water. Shake until completely dissolved.[3]

  • Make up to volume with water and filter through a suitable filter paper.[3]

4. Chromatographic and Detection Conditions

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Electrode Potential: +0.85 V.[2][3]

  • Temperature: Ambient.

5. Data Analysis

  • Construct a calibration curve by plotting the peak current intensities of the standard solutions against their concentrations.

  • Quantify the amount of 2,6-DMA in the sample by comparing its peak response to the calibration curve.

Protocol 2: GC-MS for this compound Metabolites in Urine

This protocol is a modification of a method for analyzing fungicide residues and is suitable for determining 2,6-DMA in urine.[4]

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact (EI) ionization source.

  • GC column capable of separating 2,6-DMA from other matrix components.

  • Reagents: Methylene chloride, this compound standard.

2. Standard Solution Preparation

  • Prepare a stock solution of 2,6-DMA in a suitable solvent (e.g., methanol).

  • Prepare working standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.1-5 µg/g).[4]

3. Sample Preparation (Extraction)

  • To a known volume of urine, add a suitable internal standard.

  • Perform a liquid-liquid extraction with methylene chloride.[4]

  • Concentrate the organic extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a solvent suitable for GC injection.

4. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 2,6-DMA.

5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of 2,6-DMA to the internal standard against the concentration of the standards.

  • Determine the concentration of 2,6-DMA in the urine samples from the calibration curve.

Protocol 3: UHPLC-MS/MS for this compound in Minipig Plasma

This highly sensitive method is ideal for pharmacokinetic studies in complex biological matrices like plasma.[1]

1. Instrumentation and Materials

  • UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: A suitable reversed-phase column for UHPLC.

  • Reagents: Acetonitrile, methanol, formic acid, water (all LC-MS grade), this compound standard.

2. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock and working standard solutions of 2,6-DMA in an appropriate solvent.

  • Spike blank minipig plasma with known concentrations of 2,6-DMA to prepare calibration standards and QC samples.

3. Sample Preparation

  • For plasma samples, perform protein precipitation by adding a precipitating agent like acetonitrile or methanol.

  • Alternatively, for cleaner samples, use solid-phase extraction (SPE) with a mixed-mode/SCX cartridge.[1]

  • For tissue samples, homogenization followed by ultrafiltration and derivatization with 4-methoxybenzoyl chloride can be employed to enhance sensitivity.[1]

  • Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.

4. UHPLC-MS/MS Conditions

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Appropriate for the UHPLC column (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 2,6-DMA and any internal standard used.

5. Data Analysis

  • Integrate the peak areas for the MRM transitions of 2,6-DMA and the internal standard.

  • Create a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Calculate the concentration of 2,6-DMA in the plasma samples using the regression equation from the calibration curve.

Comparison of Analytical Techniques

The choice of analytical technique is a critical decision in the quantification of 2,6-DMA and is influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the desired level of confidence in the results.

Analytical Techniques Comparison cluster_LC Liquid Chromatography Based cluster_GC Gas Chromatography Based HPLC_AD HPLC-Amperometric Detection Sensitivity Sensitivity HPLC_AD->Sensitivity High Selectivity Selectivity HPLC_AD->Selectivity Good Matrix_Effect Matrix Effect Tolerance HPLC_AD->Matrix_Effect High Confirmation Structural Confirmation HPLC_AD->Confirmation Limited UHPLC_MSMS UHPLC-MS/MS UHPLC_MSMS->Sensitivity Very High UHPLC_MSMS->Selectivity Very High UHPLC_MSMS->Matrix_Effect Moderate (can be compensated) UHPLC_MSMS->Confirmation Excellent GC_MS GC-MS GC_MS->Sensitivity Good GC_MS->Selectivity High GC_MS->Matrix_Effect Low to Moderate GC_MS->Confirmation Excellent

Caption: Comparison of analytical techniques for 2,6-DMA quantification.

References

Application Note and Protocol: Nitration of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 2,6-dimethylaniline, a critical process for the synthesis of various chemical intermediates. The primary product of this electrophilic aromatic substitution is 2,6-dimethyl-4-nitroaniline, a valuable precursor in the development of pharmaceuticals and other fine chemicals.[1] The steric hindrance provided by the two methyl groups ortho to the amino group directs the incoming nitro group primarily to the para position. However, controlling the reaction conditions is crucial to prevent the formation of byproducts and ensure a high yield of the desired isomer.

It is important to note that the direct nitration of anilines can be complicated by oxidation of the amino group and the formation of multiple isomers.[2][3] Therefore, a common strategy involves the protection of the amino group (e.g., by acylation) prior to nitration, followed by deprotection.[3][4] This application note will focus on a direct nitration method, analogous to procedures used for similar sterically hindered anilines, which requires careful control of the reaction conditions.

Experimental Protocols

Two primary methods for the nitration of structurally similar anilines are presented here, adapted for this compound. These protocols are based on established procedures for related compounds and should be optimized for specific laboratory conditions.[5]

Protocol 1: Low-Temperature Nitration in Mixed Acid

This method is a standard approach for nitrating activated aromatic rings while minimizing side reactions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice bath to bring the temperature to 0–5 °C.[5]

  • Substrate Addition: Slowly and carefully add this compound to the cold sulfuric acid while stirring. The temperature should be maintained below 10 °C during this addition.[5] The aniline will protonate to form the anilinium salt.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be performed in an ice bath with extreme caution.[5]

  • Nitration: Cool the nitrating mixture to 0–5 °C and add it dropwise to the solution of this compound sulfate using a dropping funnel. The end of the dropping funnel should be kept beneath the surface of the solution.[6] The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.[5] Small pieces of dry ice can be added directly to the reaction mixture to help control the temperature.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours to ensure the reaction goes to completion.[5]

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude 2,6-dimethyl-4-nitroaniline.[5]

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.[5]

  • Purification: Recrystallize the crude product from ethanol to obtain purified 2,6-dimethyl-4-nitroaniline.

Protocol 2: High-Temperature Nitration with Catalytic Acid

This alternative method uses a higher temperature and a catalytic amount of acid in an organic solvent.

Materials:

  • This compound

  • Toluene or o-Xylene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, catalytic amount)

  • Concentrated Nitric Acid (HNO₃, 65-69 wt%)

  • 10% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

  • Three-necked flask with a stirrer, thermometer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Charge a three-necked flask with this compound and the chosen solvent (toluene or o-xylene). Add a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the mixture to 110–115 °C with stirring.[5]

  • Nitric Acid Addition: Using a dropping funnel, add concentrated nitric acid dropwise to the heated solution. A molar ratio of this compound to nitric acid between 1:1.05 and 1:1.3 is recommended.[5] Maintain the temperature at 110–115 °C throughout the addition.[5]

  • Insulation Reaction: After the addition is complete, hold the reaction mixture at 110–115 °C for 4–5 hours to ensure completion.[5]

  • Cooling: After the reaction period, cool the mixture to 70–80 °C.[5]

  • Workup: Transfer the cooled mixture to a separatory funnel. Wash the organic layer with a 10% sodium hydroxide solution to neutralize the catalytic acid, followed by washing with deionized water.[5]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude solid product.[5]

  • Purification: Recrystallize the crude 2,6-dimethyl-4-nitroaniline from ethanol to obtain the purified product.[5]

Data Presentation

The following table summarizes the key quantitative parameters for the two described protocols, adapted for the nitration of this compound.

ParameterProtocol 1: Low-Temperature Mixed AcidProtocol 2: High-Temperature Catalytic Acid
Nitrating Agent Nitric Acid (HNO₃) in Sulfuric AcidConcentrated Nitric Acid (65-69 wt%)
Acid Catalyst Sulfuric Acid (H₂SO₄)Sulfuric Acid (98 wt%, catalytic amount)
Solvent Sulfuric Acid (acts as solvent and catalyst)Toluene or o-Xylene
Temperature 0–5 °C110–115 °C
Reaction Time 1-3 hours (post-addition)4–5 hours
Reagent Molar Ratio Excess acid is typicalThis compound : Nitric Acid (1 : 1.05-1.3)

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the low-temperature nitration of this compound (Protocol 1).

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_sulfuric Cool H₂SO₄ to 0-5 °C start->prep_sulfuric add_aniline Add this compound prep_sulfuric->add_aniline Maintain T < 10 °C nitration Dropwise addition of Nitrating Mixture at 0-5 °C add_aniline->nitration prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prep_nitrating->nitration stir Stir for 1-2 hours at 0-5 °C nitration->stir quench Pour onto Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with H₂O filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure 2,6-Dimethyl-4-nitroaniline recrystallize->product

Caption: Workflow for the synthesis of 2,6-dimethyl-4-nitroaniline.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of this compound.

Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2H₂SO₄ H2SO4 H₂SO₄ H3O+ H₃O⁺ NO2+->H3O+ HSO4- HSO₄⁻ NO2+->HSO4- aniline This compound sigma_complex Sigma Complex (Arenium ion) aniline->sigma_complex + NO₂⁺ product 2,6-Dimethyl-4-nitroaniline sigma_complex->product - H⁺

Caption: Mechanism of nitration of this compound.

References

Application of 2,6-Dimethylaniline in Agricultural Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylaniline (2,6-DMA), an aromatic amine, serves as a critical building block in the synthesis of a variety of specialized agricultural chemicals.[1] Its unique structure, featuring an amine group ortho-positioned to two methyl groups, allows for its incorporation into complex molecules with specific biological activities. This intermediate is fundamental to the production of major agrochemicals, particularly systemic fungicides and pre-emergence herbicides, which are indispensable for modern crop protection and food production.[1][2] This document provides detailed application notes, experimental protocols, and modes of action for key agrochemicals synthesized from this compound.

Application in Fungicide Synthesis: Phenylamides

1.1 Overview and Importance

This compound is a key precursor for the synthesis of phenylamide fungicides, also known as acylalanines. This class includes highly effective systemic fungicides such as Metalaxyl, its more active enantiomer Mefenoxam (Metalaxyl-M), and Furalaxyl.[3][4][5] First introduced in the late 1970s, these fungicides represented a significant advancement in controlling pathogens from the Oomycetes class, which includes devastating diseases like late blight (Phytophthora infestans) and damping-off (Pythium spp.).[3][4][6] Phenylamides are rapidly absorbed by plants and translocated upwards (acropetally), allowing them to protect new growth and provide curative action against established infections.[4]

1.2 Mode of Action

Phenylamide fungicides have a highly specific, site-specific mode of action. They selectively inhibit ribosomal RNA (rRNA) synthesis in susceptible Oomycete fungi.[4][7] This is achieved by interfering with the activity of the RNA polymerase I enzyme complex, which is responsible for transcribing the genes that code for rRNA.[3][5][8] The disruption of rRNA production halts protein synthesis, ultimately leading to the cessation of fungal growth and development.[6][9]

G cluster_fungus Oomycete Fungal Cell nucleus Nucleus rna_pol RNA Polymerase I rrna rRNA Synthesis rna_pol->rrna rdna rDNA (genes) rdna->rrna Transcription ribosome Ribosome Assembly rrna->ribosome Leads to death Fungal Death rrna->death Blocked protein Protein Synthesis ribosome->protein Required for growth Fungal Growth (Hyphal growth, Sporangia) protein->growth Required for phenylamide Phenylamide Fungicide (e.g., Metalaxyl) phenylamide->rna_pol INHIBITS

Figure 1: Mode of Action of Phenylamide Fungicides.

1.3 Synthesis Protocols and Data

The synthesis of phenylamide fungicides from this compound typically involves a two-step process: first, the formation of an alaninate intermediate, followed by N-acylation to yield the final product.

G dma This compound intermediate Intermediate: Methyl N-(2,6-dimethylphenyl)alaninate dma->intermediate Step 1: Alkylation reagent1 Methyl 2-halopropionate (Cl or Br) reagent1->intermediate product Final Product: Phenylamide Fungicide (e.g., Metalaxyl) intermediate->product Step 2: N-Acylation reagent2 Acyl Chloride (e.g., Methoxyacetyl chloride) reagent2->product

Figure 2: General Synthesis Workflow for Phenylamide Fungicides.

1.3.1 Experimental Protocol 1: Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate (Intermediate)

This protocol describes the N-alkylation of this compound to form the key intermediate for both Metalaxyl and Furalaxyl.[3][10]

Methodology:

  • To a suitable reaction vessel, add this compound, methyl 2-chloropropionate, sodium carbonate (as an acid scavenger), and potassium iodide (as a catalyst).[10]

  • Heat the mixture to approximately 66-80°C with stirring.[3][10]

  • Maintain the reaction for 6-20 hours, monitoring for the consumption of the starting materials.[3][10]

  • After cooling, wash the reaction mixture with deionized water and allow the layers to separate.[10]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with water and 1N HCl, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure Methyl N-(2,6-dimethylphenyl)-DL-alaninate.[3][10]

Table 1: Quantitative Data for Intermediate Synthesis

Parameter Value / Compound Molar Ratio / Condition Source
Reactants
This compound 1.0 equivalent [3][10]
Methyl 2-chloropropionate ~1.0 equivalent [10]
Sodium Carbonate ~0.5 equivalents [10]
Potassium Iodide ~0.03 equivalents (catalytic) [10]
Conditions
Temperature 66 - 80 °C [3][10]
Reaction Time 6 - 20 hours [3][10]
Yield

| | Product Yield | ~96% (based on 2,6-DMA) |[11] |

1.3.2 Experimental Protocol 2: Synthesis of Metalaxyl

This protocol describes the N-acylation of the intermediate with methoxyacetyl chloride.[12][13]

Methodology:

  • Dissolve the intermediate, Methyl N-(2,6-dimethylphenyl)-DL-alaninate, in a suitable solvent (e.g., toluene).[14]

  • Add an alkali base such as sodium bicarbonate or triethylamine to act as an acid scavenger.[13][14] A catalyst like 4-dimethylaminopyridine may also be added.[13]

  • While stirring at room temperature, add methoxyacetyl chloride dropwise.[13][14]

  • Stir the reaction mixture for 1-4 hours.[13]

  • Upon completion, quench the reaction with water.[13]

  • Extract the final product, Metalaxyl, with an organic solvent.[13]

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Metalaxyl, which can be further purified if necessary.[3]

Table 2: Quantitative Data for Metalaxyl Synthesis

Parameter Value / Compound Molar Ratio / Condition Source
Reactants
Methyl N-(2,6-dimethylphenyl)alaninate 1.0 equivalent [13]
Methoxyacetyl chloride 1.0 - 1.5 equivalents [13]
Base (e.g., Triethylamine) 1.0 - 2.0 equivalents [13]
Conditions
Temperature Room Temperature [14]
Reaction Time 1 - 4 hours [13]
Yield

| | Product Yield | High (Specific % varies) |[13] |

Application in Herbicide Synthesis: Chloroacetanilides

2.1 Overview and Importance

This compound is a precursor for synthesizing intermediates used in the production of chloroacetanilide herbicides.[1] These herbicides are typically used for pre-emergence control of annual grasses and some broadleaf weeds in crops like corn, soybeans, and rice.[1][15] A direct and crucial synthetic application of 2,6-DMA is the production of α-chloro-2,6-dimethylacetanilide, a key building block for more complex herbicidal molecules.[16]

2.2 Mode of Action

Chloroacetanilide herbicides act primarily by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1] VLCFAs (those with more than 18 carbon atoms) are essential components of cell membranes and the protective waxy cuticle of plants. By inhibiting the elongase enzymes responsible for VLCFA synthesis, these herbicides disrupt cell division and membrane integrity, ultimately preventing the emergence and growth of weed seedlings.[1]

G cluster_plant Weed Seedling Cell acetyl_coa Acetyl-CoA elongase VLCFA Elongase Enzymes acetyl_coa->elongase malonyl_coa Malonyl-CoA malonyl_coa->elongase vlcfa Very-Long-Chain Fatty Acids (VLCFAs) elongase->vlcfa Synthesis components Waxes, Suberin, Membrane Lipids vlcfa->components Precursors for death Seedling Death vlcfa->death Blocked growth Cell Division & Shoot Emergence components->growth Essential for herbicide Chloroacetanilide Herbicide herbicide->elongase INHIBITS

Figure 3: Mode of Action of Chloroacetanilide Herbicides.

2.3 Synthesis Protocol and Data

The synthesis of the chloroacetanilide intermediate from this compound is a direct acylation reaction.

G dma This compound product Product: α-chloro-2,6-dimethylacetanilide dma->product Acylation reagent Chloroacetyl Chloride reagent->product solvent Glacial Acetic Acid (Solvent/Catalyst) solvent->product

Figure 4: Synthesis of a Chloroacetanilide Intermediate.

2.3.1 Experimental Protocol 3: Synthesis of α-chloro-2,6-dimethylacetanilide

This protocol details a straightforward method for producing this key herbicide intermediate.[16]

Methodology:

  • Place this compound into a dry conical flask.

  • Add glacial acetic acid to the flask.

  • While constantly swirling the contents of the flask, slowly and carefully add chloroacetyl chloride. The reaction is exothermic.

  • After the addition is complete, continue to stir until the reaction is complete.

  • The product can be isolated by pouring the reaction mixture into cold water, which will cause the solid product to precipitate.

  • Collect the solid by filtration, wash with water, and dry.

Table 3: Quantitative Data for α-chloro-2,6-dimethylacetanilide Synthesis

Parameter Value / Compound Volume Ratio Source
Reactants
This compound 5 volumes [16]
Chloroacetyl chloride 3 volumes [16]
Glacial Acetic Acid 2 volumes [16]
Conditions
Temperature Exothermic, controlled by slow addition [16]
Reaction Time Typically rapid [16]
Yield

| | Product Yield | High (Specific % not stated) |[16] |

This compound is a cornerstone intermediate for the agrochemical industry, enabling the synthesis of highly effective phenylamide fungicides and chloroacetanilide herbicides.[1] The protocols and data presented herein demonstrate the established and efficient chemical pathways used to convert this versatile molecule into final products that are crucial for controlling plant diseases and managing weed competition, thereby supporting global agricultural productivity.

References

Application Notes and Protocols: 2,6-Dimethylaniline as a Monomer in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wholly aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their applications are often limited by poor solubility and high processing temperatures, stemming from their rigid rod-like structures and strong intermolecular hydrogen bonding. A common strategy to enhance the processability of these polymers is the introduction of bulky side groups onto the polymer backbone. This structural modification disrupts chain packing and reduces intermolecular forces, thereby improving solubility in organic solvents.

This document outlines a hypothetical application of 2,6-dimethylaniline (also known as 2,6-xylidine) as a monomer in the synthesis of a novel aromatic polyamide. The two methyl groups positioned ortho to the amine functionality are expected to introduce a "kink" in the polymer chain, thereby increasing its solubility and lowering its melting or glass transition temperature compared to unsubstituted aromatic polyamides. While this compound readily undergoes acylation to form amides, its use in polyamidation is not widely documented in scientific literature, suggesting potential challenges in achieving high molecular weights due to steric hindrance.[1]

These notes provide a prophetic experimental protocol for the synthesis and characterization of a polyamide derived from this compound and terephthaloyl chloride, based on established low-temperature solution polymerization techniques for aromatic polyamides.[2][3][4]

Hypothetical Polyamide Synthesis: Poly(2,6-dimethyl-p-phenylene terephthalamide)

The proposed synthesis involves the polycondensation of this compound with terephthaloyl chloride in an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP), in the presence of an acid scavenger like pyridine.

Diagram of the Proposed Polymerization Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound (Monomer A) Polymer Poly(2,6-dimethyl-p-phenylene terephthalamide) A->Polymer B Terephthaloyl Chloride (Monomer B) B->Polymer Solvent NMP/LiCl Temp 0-25 °C Atmosphere Inert (N2) Byproduct HCl Polymer->Byproduct +

Caption: Proposed reaction scheme for the synthesis of a novel polyamide.

Experimental Protocols

This section details a prophetic protocol for the synthesis of poly(2,6-dimethyl-p-phenylene terephthalamide).

Materials
  • This compound (≥99%, purified by vacuum distillation)

  • Terephthaloyl chloride (≥99%, purified by recrystallization from hexane)

  • N-methyl-2-pyrrolidone (NMP, anhydrous)

  • Lithium chloride (LiCl, anhydrous, dried under vacuum at 150°C for 24h)

  • Pyridine (anhydrous)

  • Methanol

  • Deionized water

Low-Temperature Solution Polycondensation Protocol
  • Preparation of the Diamine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 2.42 g (0.02 mol) of this compound and 1.0 g of anhydrous lithium chloride in 50 mL of anhydrous NMP.

  • Initiation of Polymerization: Cool the stirred solution to 0°C using an ice bath.

  • Addition of Diacyl Chloride: Slowly add 4.06 g (0.02 mol) of solid terephthaloyl chloride to the cooled diamine solution in small portions over 30 minutes to control the exothermic reaction.

  • Polymerization: After the complete addition of the diacyl chloride, maintain the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 24 hours under a continuous nitrogen purge. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Precipitation and Purification: Pour the viscous polymer solution into 500 mL of rapidly stirring methanol.

  • Washing: Collect the precipitated fibrous polymer by filtration. Wash the polymer thoroughly with hot water to remove any trapped salts and solvent, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization A Dissolve this compound and LiCl in NMP B Cool to 0 °C A->B C Add Terephthaloyl Chloride B->C D Stir at 0 °C, then at RT C->D E Precipitate in Methanol D->E F Filter the Polymer E->F G Wash with Water and Methanol F->G H Dry under Vacuum G->H I FTIR Spectroscopy H->I J NMR Spectroscopy H->J K GPC (Molecular Weight) H->K L TGA/DSC (Thermal Properties) H->L

Caption: General workflow for polyamide synthesis and characterization.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis and expected properties of the resulting polyamide.

Table 1: Hypothetical Reaction Parameters
ParameterValue
Monomer A (this compound)0.02 mol
Monomer B (Terephthaloyl Chloride)0.02 mol
Solvent (Anhydrous NMP)50 mL
Additive (Anhydrous LiCl)1.0 g
Reaction Temperature0 °C to Room Temperature
Reaction Time25 hours
Expected Yield85-95%
Table 2: Expected Properties of Poly(2,6-dimethyl-p-phenylene terephthalamide)
PropertyExpected Value/CharacteristicRationale
Appearance Off-white to pale yellow fibrous solidTypical for aromatic polyamides
Solubility Soluble in NMP, DMAc, DMF, and H₂SO₄The ortho-methyl groups are expected to disrupt chain packing, enhancing solubility.
Inherent Viscosity 0.5 - 1.2 dL/g (in NMP at 30°C)Moderate molecular weight may be achieved due to steric hindrance.
Glass Transition Temp. (Tg) 250 - 300 °CLower than unsubstituted aramids due to increased chain flexibility.
Thermal Decomposition Temp. > 450 °C (10% weight loss in N₂)The aromatic backbone imparts high thermal stability.
Crystallinity Amorphous to low crystallinityThe bulky methyl groups are likely to prevent efficient chain packing and crystallization.

Concluding Remarks

The use of this compound as a monomer presents a viable, albeit challenging, strategy for synthesizing novel aromatic polyamides with potentially enhanced solubility and processability. The steric hindrance posed by the ortho-methyl groups is a critical factor that may limit the achievable molecular weight. However, this same structural feature is expected to yield polymers with a less crystalline and more soluble nature, which could be advantageous for applications requiring solution-based processing, such as the casting of films or the spinning of fibers. The provided prophetic protocol offers a foundational methodology for exploring the synthesis and properties of this intriguing class of polymers. Further optimization of reaction conditions, including monomer concentration, temperature, and the use of different activating agents, may be necessary to achieve high molecular weight polymers.

References

Application Notes and Protocols for the Catalytic Conversion of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic conversion of 2,6-dimethylaniline into a variety of useful chemical compounds. This document details experimental protocols, presents quantitative data in a clear and accessible format, and includes visualizations of reaction pathways and workflows to aid in understanding and implementation.

Synthesis of Lidocaine from this compound

This compound is a key precursor in the synthesis of the widely used local anesthetic, lidocaine. The synthesis is a two-step process involving the acylation of this compound with chloroacetyl chloride, followed by a nucleophilic substitution with diethylamine.

Experimental Protocol: Two-Step Synthesis of Lidocaine

Part 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

  • In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of this compound in 15 mL of glacial acetic acid.

  • To this solution, add 2.0 mL of chloroacetyl chloride.

  • Add a solution of 25 mL of 0.333 M aqueous sodium acetate to the reaction mixture.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water and press as dry as possible.

Part 2: Synthesis of Lidocaine

  • Transfer the dried α-chloro-2,6-dimethylacetanilide to a 50 mL round-bottomed flask.

  • Add 25 mL of toluene and 7.5 mL of diethylamine to the flask.

  • Add a few boiling stones and reflux the mixture for 90 minutes.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, three 25 mL portions of 3 M HCl, and 50 mL of 1 M NaOH.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by rotary evaporation to yield lidocaine as an oily residue which may solidify upon standing.

Lidocaine Synthesis Workflow

Lidocaine_Synthesis DMA This compound Step1 Acylation (Glacial Acetic Acid, Sodium Acetate) DMA->Step1 CAC Chloroacetyl Chloride CAC->Step1 Intermediate α-Chloro-2,6-dimethylacetanilide Step1->Intermediate Step2 Nucleophilic Substitution (Toluene, Reflux) Intermediate->Step2 DEA Diethylamine DEA->Step2 Lidocaine Lidocaine Step2->Lidocaine

Figure 1: Workflow for the two-step synthesis of Lidocaine.

Catalytic Hydrogenation of 2,6-Dimethylnitrobenzene

The catalytic hydrogenation of 2,6-dimethylnitrobenzene is a common method for the preparation of this compound. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Experimental Protocol: Hydrogenation of 2,6-Dimethylnitrobenzene
  • To a round-bottom flask, add 2,6-dimethylnitrobenzene (1 mmol), Pd(OAc)₂ (0.05 mmol, 11 mg), and 5 mL of freshly distilled anhydrous THF.

  • Seal the flask and purge with nitrogen gas.

  • Add a solution of KF (2 mmol, 116 mg) in 2 mL of deoxygenated water via syringe.

  • Replace the nitrogen inlet with a balloon filled with hydrogen gas.

  • Slowly add polymethylhydrosiloxane (PMHS) (4 mmol, 0.24 mL) dropwise via syringe.

  • Stir the reaction mixture for 30 minutes, or until completion as monitored by TLC.

  • Upon completion, dilute the reaction mixture with 5-10 mL of diethyl ether and stir for 5 minutes.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Filter the combined organic fractions through a short column of silica gel and neutral alumina, eluting with ethyl acetate.

  • Concentrate the filtrate to obtain this compound.

Quantitative Data for Catalytic Hydrogenation
CatalystSubstrateSolventReducing AgentTime (min)Yield (%)Reference
Pd(OAc)₂/KF2,6-DimethylnitrobenzeneTHF/H₂OPMHS30High[1]
Pd/C2,6-DimethylnitrobenzeneEthanolH₂-High[1]

Catalytic Hydrogenation Workflow

Hydrogenation_Workflow Substrate 2,6-Dimethylnitrobenzene Reaction Hydrogenation Substrate->Reaction Catalyst Pd(OAc)₂/KF Catalyst->Reaction Solvent THF/H₂O Solvent->Reaction Reducer PMHS Reducer->Reaction Workup Extraction & Purification Reaction->Workup Product This compound Workup->Product

Figure 2: Workflow for the catalytic hydrogenation of 2,6-dimethylnitrobenzene.

Catalytic Amination of 2,6-Dimethylphenol

This compound can be synthesized from 2,6-dimethylphenol via catalytic amination. This process is of industrial importance and can be achieved using various catalytic systems.

Experimental Protocol: Catalytic Amination of 2,6-Dimethylphenol

General Procedure using a Supported Palladium Catalyst:

  • In a pressure reaction vessel, place 122 parts of 2,6-dimethylphenol, 176 parts of concentrated ammonium hydroxide, and 9.5 parts of 5% palladium on charcoal.[2]

  • Flush the vessel with nitrogen, seal, and then pressurize with hydrogen to 100 psig.[2]

  • Heat the vessel to 250°C while stirring and maintain this temperature for 12 hours.[2]

  • Cool the reaction mixture, dilute with benzene, and filter to remove the catalyst.[2]

  • Recover the product by distillation.[2]

Quantitative Data for Catalytic Amination of 2,6-Dimethylphenol
CatalystTemperature (°C)PressureConversion (%)Selectivity to 2,6-DMA (%)Reference
5% Pd on Charcoal250100 psig H₂78.6~99 (yield)[2]
Ni-Cu-Cr/γ-Al₂O₃--82.0847.24[3]

Oxidative Degradation of this compound by Fenton Process

The Fenton process is an advanced oxidation process that can be used for the degradation of organic pollutants like this compound in wastewater.

Experimental Protocol: Fenton Oxidation of this compound
  • Prepare an aqueous solution of this compound.

  • Adjust the initial pH of the solution to 2.[4]

  • Add ferrous sulfate (FeSO₄·7H₂O) to achieve a concentration of 2 mM.[4]

  • Add hydrogen peroxide (H₂O₂) to a concentration of 20 mM.[4]

  • Stir the reaction mixture for 3 hours.[4]

  • Monitor the degradation of this compound and the formation of intermediates using appropriate analytical techniques (e.g., HPLC, GC-MS).

Fenton Oxidation Pathway

Fenton_Oxidation DMA This compound Intermediate1 2,6-Dimethylphenol DMA->Intermediate1 Oxidation Intermediate2 2,6-Dimethylnitrobenzene DMA->Intermediate2 Oxidation Intermediate3 2,6-Dimethylbenzoquinone DMA->Intermediate3 Oxidation Radical •OH (from Fe²⁺/H₂O₂) Radical->DMA Intermediate4 3-Hexanone Intermediate1->Intermediate4 Ring opening Intermediate2->Intermediate4 Ring opening Intermediate3->Intermediate4 Ring opening Acids Short-chain organic acids (maleic, acetic, formic, oxalic) Intermediate4->Acids Mineralization CO₂ + H₂O Acids->Mineralization

Figure 3: Proposed pathway for the Fenton oxidation of this compound.
Quantitative Data for Fenton Oxidation of this compound

ParameterOptimal ValueRemoval Efficiency (%)Reference
pH270[4]
Fe²⁺ dosage2 mM70[4]
H₂O₂ dosage20 mM70[4]

Synthesis of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of various heterocyclic compounds, including quinolines and carbazoles.

Synthesis of Quinolines

Several named reactions can be employed for the synthesis of quinolines from anilines, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[5][6][7][8][9][10] The choice of reaction depends on the desired substitution pattern on the quinoline ring.

General Protocol for Combes Quinoline Synthesis:

  • Condense this compound with a β-diketone (e.g., acetylacetone) in the presence of an acid catalyst (e.g., sulfuric acid).[7][11]

  • The resulting enamine undergoes acid-catalyzed cyclization and dehydration to form the corresponding 2,4-dimethylquinoline derivative.

Synthesis of Carbazoles

The Graebe-Ullmann reaction is a classical method for the synthesis of carbazoles, which involves the diazotization of an N-phenyl-2-aminobenzene derivative followed by intramolecular cyclization. A more modern approach involves the palladium-catalyzed intramolecular C-H amination of diphenylamines.

General Protocol for Graebe-Ullmann Synthesis:

  • Diazotize an appropriate N-aryl-2-aminobiphenyl derivative derived from this compound.

  • The resulting diazonium salt is then cyclized, often with copper powder or by heating, to yield the carbazole.

Ortho-C–H Activation

Direct functionalization of the C-H bonds of this compound offers an atom-economical route to more complex molecules. Yttrium-catalyzed ortho-C–H addition of N,N-dimethyl anilines to alkenes has been reported, providing a method for the synthesis of branched alkyl-substituted anilines.[12][13][14][15][16] While a specific protocol for this compound is not detailed, this approach holds significant potential.

Conceptual Workflow for Ortho-Alkylation

CH_Activation DMA N,N,2,6-Tetramethylaniline Activation ortho-C–H Activation DMA->Activation Alkene Alkene Alkene->Activation Catalyst Yttrium Catalyst Catalyst->Activation Product ortho-Alkylated Aniline Activation->Product

Figure 4: Conceptual workflow for the ortho-C–H alkylation of a this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2,6-dimethylaniline. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in commercial this compound?

A1: Commercial this compound can contain several positional isomers as impurities, with the most common being 2,4-dimethylaniline. Other potential isomeric impurities include 2,3-dimethylaniline, 2,5-dimethylaniline, 3,4-dimethylaniline, and 3,5-dimethylaniline. The presence and proportion of these isomers often depend on the synthetic route used for production, particularly in methods involving the nitration of mixed xylenes.[1][2]

Q2: My starting material shows multiple peaks on the GC/HPLC analysis. How can I identify which peak corresponds to this compound and its isomers?

A2: Identifying the peaks corresponding to this compound and its isomers requires a systematic approach. The most reliable method is to inject authentic reference standards for each suspected isomer and compare their retention times with the peaks in your sample chromatogram. Co-injecting a standard with your sample and observing an increase in the height of a specific peak can confirm its identity.[3] High-resolution capillary GC columns or modern HPLC/UPLC columns designed for basic compounds can aid in achieving baseline separation of these closely related isomers.[3][4][5]

Q3: Simple distillation is not effectively separating the isomers. Why is this, and what is a better alternative?

A3: The boiling points of dimethylaniline isomers are very close, often differing by only a few degrees Celsius, which makes simple distillation an ineffective separation method.[6][7] Fractional distillation, which provides multiple theoretical plates for separation, is a more suitable alternative.[6] However, due to the close boiling points, a highly efficient fractional distillation column is required. For challenging separations, other techniques like crystallization or preparative chromatography are often more effective.

Q4: I am struggling to achieve high purity with fractional distillation. What are some key parameters to optimize?

A4: To improve the separation of dimethylaniline isomers by fractional distillation, consider the following:

  • Column Efficiency: Use a column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).

  • Reflux Ratio: Employ a high reflux ratio to increase the number of vaporization-condensation cycles, which enhances separation.

  • Slow Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases within the column.

  • Vacuum: Performing the distillation under reduced pressure can lower the boiling points and may improve separation by accentuating the small differences in vapor pressures.

Q5: Can I use crystallization to remove isomeric impurities from this compound?

A5: Yes, crystallization can be a highly effective method for purifying this compound. The success of this technique relies on the differences in solubility between the desired isomer and the impurities in a given solvent system.[8] A common strategy involves the formation of salts, such as hydrochlorides or acetates, which often have significantly different solubilities and crystallization properties compared to the free bases.[1][9]

Q6: My attempt at crystallization resulted in an oil instead of crystals. What could be the problem?

A6: The formation of an oil instead of crystals during a crystallization attempt can be due to several factors:

  • High Impurity Levels: A high concentration of impurities can inhibit crystal lattice formation.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, preventing it from reaching supersaturation.

  • Cooling Rate: Cooling the solution too quickly can lead to oiling out. A slower, more controlled cooling process is recommended.

  • Supersaturation: The solution may be too supersaturated. Try using a more dilute solution.

To remedy this, you can try scratching the inside of the flask with a glass rod to induce nucleation, adding a seed crystal of pure this compound, or re-dissolving the oil and attempting the crystallization with a different solvent or a solvent mixture.

Troubleshooting Guides

Issue 1: Poor resolution of isomers in HPLC/UPLC analysis
Potential Cause Troubleshooting Step
Inappropriate Column Use a high-resolution column, such as a C18 or phenyl-hexyl column, which is known to provide good separation for aromatic amines.[4][5]
Suboptimal Mobile Phase Adjust the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. A lower percentage of the organic solvent can increase retention and improve separation.[3]
Isocratic Elution If using isocratic elution, switch to a gradient method with a shallow gradient to better resolve closely eluting peaks.[3]
Incorrect pH of Mobile Phase Optimize the pH of the aqueous portion of the mobile phase. For basic compounds like anilines, a slightly acidic pH can improve peak shape and resolution.
Column Temperature Vary the column temperature. Sometimes, a lower or higher temperature can affect the selectivity and improve separation.[3][10]
Issue 2: Low yield after purification by crystallization
Potential Cause Troubleshooting Step
Compound is too soluble in the chosen solvent Select a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8]
Insufficient cooling Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize crystal precipitation.
Crystals lost during washing Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Premature crystallization If crystals form too quickly during cooling, impurities can be trapped. Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.[8]

Experimental Protocols

Protocol 1: Purification of this compound by Hydrochloride Salt Formation and Crystallization

This protocol is based on the principle that the hydrochloride salt of this compound may have different solubility characteristics than its isomeric impurities.

Materials:

  • Crude this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Deionized water

  • Filter paper and Buchner funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable solvent like ethanol.

  • Salt Formation: Slowly add concentrated HCl dropwise while stirring. The hydrochloride salt of this compound will precipitate. Monitor the pH to ensure the solution is acidic.

  • Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the hydrochloride salt.

  • Isolation of Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove soluble impurities.

  • Recrystallization (Optional): For higher purity, recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water mixture).

  • Liberation of Free Base: Dissolve the purified hydrochloride salt in a minimal amount of water.

  • Neutralization: Slowly add NaOH solution while stirring until the solution becomes basic (pH > 10). The this compound will separate as an oil or solid.

  • Extraction: Extract the purified this compound with a suitable organic solvent like diethyl ether or dichloromethane.

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

  • Purity Analysis: Analyze the purity of the final product using GC or HPLC.

Protocol 2: Analytical HPLC Method for Isomer Separation

This protocol provides a starting point for developing an HPLC method to assess the isomeric purity of this compound.

Instrumentation and Conditions:

Parameter Condition
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).[4]
Elution Gradient elution may be necessary for optimal separation. Start with a lower concentration of acetonitrile and gradually increase it.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm or 240 nm[4]
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Standard Preparation: Prepare individual solutions of this compound and any available isomeric standards at a known concentration.

  • Analysis: Inject the samples and standards into the HPLC system and record the chromatograms.

  • Data Interpretation: Compare the retention times of the peaks in the sample chromatogram to those of the standards to identify the isomers. Quantify the impurities based on their peak areas.

Data Presentation

Table 1: Physical Properties of Dimethylaniline Isomers

Isomer Boiling Point (°C) Melting Point (°C)
This compound21411.2
2,4-Dimethylaniline214-216-9
2,3-Dimethylaniline221-222-15
2,5-Dimethylaniline21811.5
3,4-Dimethylaniline22649-51
3,5-Dimethylaniline2209.8
Note: These values are approximate and may vary slightly depending on the source.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_isolation Product Isolation cluster_analysis Analysis start Crude this compound dissolve Dissolve in Ethanol start->dissolve add_hcl Add Conc. HCl dissolve->add_hcl precipitate Precipitate Hydrochloride Salt add_hcl->precipitate cool Cool in Ice Bath precipitate->cool filter_salt Filter and Wash Salt cool->filter_salt recrystallize Recrystallize Salt (Optional) filter_salt->recrystallize dissolve_salt Dissolve Salt in Water filter_salt->dissolve_salt Skip Recrystallization recrystallize->dissolve_salt neutralize Neutralize with NaOH dissolve_salt->neutralize extract Extract with Organic Solvent neutralize->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate final_product Pure this compound dry_evaporate->final_product purity_check Purity Analysis (GC/HPLC) final_product->purity_check

Caption: Workflow for the purification of this compound via hydrochloride salt crystallization.

troubleshooting_logic cluster_column Column Optimization cluster_mobile_phase Mobile Phase Optimization cluster_temp Temperature Optimization start Poor Isomer Separation in HPLC check_column Using appropriate column? (e.g., C18, Phenyl-Hexyl) start->check_column change_column Switch to a more suitable column. check_column->change_column No check_mobile_phase Is mobile phase optimized? check_column->check_mobile_phase Yes end Improved Separation change_column->end adjust_ratio Adjust organic/aqueous ratio. check_mobile_phase->adjust_ratio No check_temp Is column temperature optimized? check_mobile_phase->check_temp Yes use_gradient Switch to gradient elution. adjust_ratio->use_gradient adjust_ph Optimize mobile phase pH. use_gradient->adjust_ph adjust_ph->end change_temp Vary column temperature. check_temp->change_temp No check_temp->end Yes change_temp->end

Caption: Troubleshooting logic for poor HPLC separation of dimethylaniline isomers.

References

Optimizing reaction conditions for high yield of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for a high yield of this critical chemical intermediate. This compound is a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] Achieving high yield and purity is crucial for the efficiency and cost-effectiveness of these processes.

This guide provides answers to frequently asked questions, detailed troubleshooting advice for common experimental challenges, a summary of reaction condition optimizations, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question: Why is my yield of this compound unexpectedly low?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the most common causes and their solutions:

  • Suboptimal Reaction Temperature: The amination of 2,6-dimethylphenol is highly temperature-dependent. Operating outside the optimal range of 200-400°C can significantly reduce yield.[3] For instance, in a batch process with a palladium on charcoal catalyst, maintaining a temperature of 250°C has been shown to be effective.[3]

  • Catalyst Inactivity or Inefficiency: The choice and condition of the catalyst are critical. For the amination of 2,6-dimethylphenol, a hydrogen transfer catalyst like palladium on charcoal is commonly used.[3] The presence of a cyclohexanone co-catalyst is also essential for the reaction to proceed efficiently.[3] Ensure your catalyst is not poisoned or deactivated and that the co-catalyst is present in a sufficient amount (a useful range is 0.05 to 0.5 moles of cyclohexanone per mole of the hydroxy aromatic).[3]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Reaction times can vary from 4 to 12 hours depending on the specific conditions.[3] It is advisable to monitor the reaction progress using techniques like TLC or GC to ensure the consumption of starting materials.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. A common side reaction is the formation of isomers, particularly 2,4-dimethylaniline, especially in the nitration-reduction route from m-xylene.[1] Other byproducts can include other isomeric xylidines, and aniline.

Question: My final product is contaminated with isomeric impurities, particularly 2,4-dimethylaniline. How can I improve the selectivity and purify my product?

Answer: Isomeric impurity is a frequent challenge, especially when synthesizing this compound from m-xylene. The nitration of m-xylene typically yields a mixture of isomers, with the 2,4-isomer being a major byproduct.[1][4]

  • Improving Selectivity:

    • Choice of Synthesis Route: The amination of 2,6-dimethylphenol is generally more selective towards the 2,6-isomer compared to the nitration of m-xylene.[1]

    • Reaction Conditions: In the amination of 2,6-dimethylphenol, carefully controlling the temperature and pressure can influence selectivity. For example, a process using an aluminum oxide catalyst specifies a temperature range of 360°C to 460°C to achieve high yields of the desired product.

  • Purification Methods:

    • Fractional Distillation: Due to the different boiling points of the isomers, fractional distillation can be an effective method for separation.

    • Crystallization: The isomers can sometimes be separated by fractional crystallization of their salts. For instance, the 2,4-isomer can be removed by the formation of the acetate salt, and the 2,5-isomer by the formation of the hydrochloride salt, allowing for the recovery of the 2,6-isomer.[2]

    • Chromatography: For laboratory-scale purifications, column chromatography can be employed to separate the isomers.

Question: I am observing the formation of unexpected byproducts. What are they and how can I avoid them?

Answer: Besides isomeric impurities, other byproducts can form depending on the reaction conditions.

  • Over-reduction Products: In the synthesis from 2,6-dimethylcyclohexanone, over-reduction can lead to the formation of 2,6-dimethylcyclohexylamine. Optimizing the reaction time and temperature can minimize this.

  • Oxidation Products: this compound is susceptible to air oxidation, which can lead to the formation of colored impurities.[5] It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

  • Brominated Byproducts: In subsequent reactions involving bromination, the high reactivity of this compound can lead to non-selective bromination and the formation of various byproducts.[6] The choice of solvent and reaction conditions is crucial in directing the bromination to the desired position.[6]

Frequently Asked Questions (FAQs)

What are the primary industrial synthesis routes for this compound?

The two main industrial processes for producing this compound are the amination of 2,6-dimethylphenol and the nitration-reduction of m-xylene.[1] The amination of 2,6-dimethylphenol is often preferred due to its higher selectivity and reduced waste generation compared to the nitration-reduction method, which tends to produce a significant amount of the 2,4-dimethylaniline isomer.[1]

What are the key applications of this compound?

This compound is a vital intermediate in the production of:

  • Pharmaceuticals: It is a key building block for local anesthetics like lidocaine.

  • Agrochemicals: It is used in the synthesis of pesticides.[1]

  • Dyes and Pigments: It serves as a precursor in the dye industry.

What are the main safety concerns when handling this compound?

This compound is toxic and can be absorbed through the skin. It is also an irritant and is suspected of causing genetic defects.[7] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is also sensitive to air and light, which can cause it to darken due to oxidation.[5]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of this compound based on patented industrial processes.

ParameterStarting MaterialCatalystTemperature (°C)PressureReaction Time (hours)Conversion (%)Yield (%)Reference
Temperature2,6-Dimethylphenol5% Palladium on Charcoal250100 psig (Hydrogen)1278.6~99 (after recovery)[3]
Catalyst2,6-DimethylphenolPlatinum on Silica-Alumina300Sealed Vessel4-Good Yield[3][8]
Reactant Ratio2,6-DimethylphenolPalladium on Charcoal250-346.8~98 (based on consumed phenol)[3]
Temperature2,6-xylenolPd/Al2O3-MgO/Al2O3195Normal-97.974.3 (selectivity)[9]
Temperature2,6-xylenolPd/Al2O3-MgO/Al2O3180Normal-96.7240.2 (selectivity)[9]

Experimental Protocols

1. Synthesis of this compound from 2,6-Dimethylphenol (Batch Process)

This protocol is based on a patented industrial method.[3]

  • Materials:

    • 2,6-Dimethylphenol

    • Concentrated Ammonium Hydroxide

    • 5% Palladium on Charcoal

    • Hydrogen Gas

    • Benzene (for dilution)

  • Procedure:

    • In a pressure reaction vessel, place 122 parts of 2,6-dimethylphenol, 176 parts of concentrated ammonium hydroxide, and 9.5 parts of 5% palladium on charcoal.

    • Flush the vessel with nitrogen, then seal and pressurize to 100 psig with hydrogen.

    • Heat the vessel to 250°C while stirring and maintain this temperature for 12 hours.

    • Cool the reaction mixture, dilute with benzene, and filter to remove the catalyst.

    • The product, this compound, is recovered by distillation.

2. Synthesis of this compound from 2,6-Dimethylnitrobenzene (Lab Scale)

This protocol is a general method for the reduction of a nitroaromatic compound.[1]

  • Materials:

    • 2,6-Dimethylnitrobenzene

    • Palladium(II) Acetate (Pd(OAc)2)

    • Potassium Fluoride (KF) solution

    • Polymethylhydrosiloxane (PMHS)

    • Tetrahydrofuran (THF), freshly distilled

    • Diethyl ether (Et2O)

    • Silica gel and neutral alumina

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a round-bottom flask, add Pd(OAc)2 (0.05 nmol), 2,6-dimethylnitrobenzene (1 mmol), and freshly distilled THF (5 mL).

    • Seal the flask and purge with nitrogen gas.

    • Add KF solution (2 nmol KF dissolved in 2 mL deoxygenated H2O) via syringe.

    • Replace the nitrogen inlet with a balloon filled with nitrogen gas.

    • Slowly add PMHS (5 equivalents) dropwise via syringe.

    • Stir the reaction mixture for 30 minutes, monitoring completion by TLC.

    • Once complete, open the flask to the air and dilute with 5-10 mL of Et2O, and stir for 5 minutes.

    • Separate the layers and extract the aqueous layer with Et2O.

    • Combine the organic fractions and filter through a column packed with silica gel (top) and neutral alumina (bottom) using EtOAc as the eluent.

    • Concentrate the filtrate and purify by flash chromatography to obtain this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield of this compound start Low Yield of this compound Observed check_conditions Review Reaction Conditions start->check_conditions check_temp Is Temperature in Optimal Range (200-400°C)? check_conditions->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Examine Catalyst and Co-catalyst check_temp->check_catalyst Yes adjust_temp->check_catalyst catalyst_ok Is Catalyst Active and Co-catalyst Present? check_catalyst->catalyst_ok replace_catalyst Replace Catalyst / Add Co-catalyst catalyst_ok->replace_catalyst No check_time Review Reaction Time catalyst_ok->check_time Yes replace_catalyst->check_time time_ok Was Reaction Time Sufficient (4-12h)? check_time->time_ok increase_time Increase Reaction Time and Monitor time_ok->increase_time No analyze_byproducts Analyze for Byproducts (GC-MS, NMR) time_ok->analyze_byproducts Yes increase_time->analyze_byproducts isomers_present Isomeric Impurities (e.g., 2,4-DMA) Present? analyze_byproducts->isomers_present optimize_selectivity Optimize for Selectivity (e.g., change route) / Purify isomers_present->optimize_selectivity Yes other_byproducts Other Byproducts Present? isomers_present->other_byproducts No end Yield Optimized optimize_selectivity->end optimize_conditions Optimize Conditions to Minimize Side Reactions other_byproducts->optimize_conditions Yes other_byproducts->end No optimize_conditions->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

ReactionPathway General Synthesis Pathway: Amination of 2,6-Dimethylphenol start_material 2,6-Dimethylphenol intermediate Reaction Intermediate Complex start_material->intermediate reagents Ammonia (NH3) Hydrogen (H2) reagents->intermediate catalyst Hydrogen Transfer Catalyst (e.g., Pd/C) + Cyclohexanone Co-catalyst catalyst->intermediate reaction_conditions High Temperature (200-400°C) High Pressure reaction_conditions->intermediate product This compound intermediate->product purification Purification (Distillation) product->purification final_product High Purity this compound purification->final_product

Caption: A simplified diagram of the synthesis pathway for this compound via amination.

References

Purification of crude 2,6-Dimethylaniline by distillation or crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,6-Dimethylaniline

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude this compound by distillation and crystallization.

Physical and Chemical Properties

Proper purification requires a thorough understanding of the physical properties of this compound. Key data is summarized below.

PropertyValueSource(s)
CAS Number 87-62-7[1][2]
Molecular Formula C₈H₁₁N[2]
Molecular Weight 121.18 g/mol [2][3]
Appearance Yellowish liquid; turns brown on exposure to air.[4][5]
Boiling Point 214-216 °C at atmospheric pressure (739-1013 hPa).[2][3][5][6]
Melting Point 10-12 °C[4][6]
Density ~0.984 g/cm³ at 20-25 °C.[4][6]
Flash Point 91 °C (196 °F) - closed cup.[2][5][6]
Solubility Slightly soluble in water; soluble in ethanol, ether, toluene, chloroform, and benzene.[5][7]

Purification by Fractional Distillation

Distillation is a primary method for purifying this compound, especially for separating it from less volatile impurities or isomers with different boiling points. Due to its high boiling point and susceptibility to oxidation, vacuum distillation is often preferred.

Experimental Protocol: Vacuum Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer) in line.

    • Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

  • Procedure:

    • Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).

    • Purge the system with an inert gas like nitrogen or argon to minimize oxidation, which can cause the material to darken.[5]

    • Slowly and carefully apply the vacuum, ensuring the system is sealed and stable at the desired pressure.

    • Begin heating the distillation flask using a heating mantle.

    • Monitor the temperature at the head of the fractionating column. Collect any low-boiling impurities as a forerun fraction.

    • Collect the main fraction of purified this compound at its characteristic boiling point for the given pressure. For example, the boiling point is approximately 78-85 °C at 6.7 kPa (5 mmHg).[4]

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxide residues.

    • Allow the apparatus to cool completely before carefully releasing the vacuum.

Distillation Troubleshooting Guide
Question / IssuePossible Causes & Solutions
Why is my product discolored (dark brown)? Oxidation: this compound is sensitive to air, especially at high temperatures, causing it to darken.[5] • Solution: Purge the distillation apparatus with nitrogen or argon before heating and, if possible, maintain a slight positive pressure of inert gas throughout the distillation.
Why is the distillation rate very slow or nonexistent? Inadequate Heating: The heating mantle may not be providing sufficient energy to vaporize the compound. • Solution: Gradually increase the heating mantle temperature.Vacuum is Too High (Pressure Too Low): At very low pressures, the vapor may not have enough density to rise effectively up the column. • Solution: Adjust the vacuum to a moderate level (e.g., 5-15 mmHg) where a stable boiling point can be achieved at a reasonable temperature.
Why am I experiencing significant bumping or unstable boiling? Ineffective Boiling Chips/Stirring: Old boiling chips may be inactive, or the stir bar may not be spinning effectively. • Solution: Always use fresh boiling chips for each distillation. If using a stir bar, ensure it is spinning at a consistent and adequate speed.Heating Too Rapidly: Overheating can cause bumping. • Solution: Apply heat gradually to maintain a controlled, steady boil.
How can I improve separation from close-boiling isomers? Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation. • Solution: Use a more efficient (longer or packed) fractionating column. Maintain a slow and steady distillation rate to allow for proper equilibrium between liquid and vapor phases in the column.

Distillation Workflow Diagram

Distillation_Workflow Distillation Workflow for this compound cluster_prep Preparation cluster_process Process cluster_finish Completion A Assemble Dry Apparatus B Charge Crude Product A->B C Add Boiling Chips / Stir Bar B->C D Purge with Inert Gas C->D E Apply Vacuum D->E F Begin Gentle Heating E->F G Collect Forerun (Impurities) F->G H Collect Main Fraction G->H I Stop Distillation (Do Not Go Dry) H->I J Cool System Completely I->J K Release Vacuum J->K L Store Product Under Inert Gas K->L

Caption: Workflow for the purification of this compound via vacuum fractional distillation.

Purification by Crystallization

Since this compound is a liquid at room temperature (m.p. 10-12 °C), direct crystallization is impractical under standard laboratory conditions.[6] A common and highly effective alternative is to convert the amine to a salt, such as the hydrochloride, which is a stable, crystalline solid, and then crystallize it from a suitable solvent. The free base can be regenerated later if needed.

Experimental Protocol: Crystallization via Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or toluene.[7]

    • Cool the solution in an ice bath.

    • Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The this compound hydrochloride salt will precipitate as a solid. Continue addition until precipitation is complete.

  • Crystallization:

    • Filter the crude hydrochloride salt and wash it with a small amount of cold, non-polar solvent (e.g., cold diethyl ether) to remove soluble impurities.

    • Select an appropriate solvent system for recrystallization. Alcohols (methanol, ethanol) or mixtures like ethanol/water or ethanol/diethyl ether are often effective for amine salts.

    • Dissolve the crude salt in the minimum amount of the hot solvent or solvent mixture.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • For maximum yield, cool the flask in an ice bath or refrigerator once it has reached room temperature.

  • Isolation and Drying:

    • Collect the purified crystals by suction filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature, to remove all residual solvent.

  • (Optional) Regeneration of Free Base:

    • Dissolve the purified hydrochloride salt in water.

    • Add a base (e.g., 10% NaOH solution) until the solution is alkaline (check with pH paper).

    • The purified this compound will separate as an oily layer.

    • Extract the free base with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

Crystallization Troubleshooting Guide
Question / IssuePossible Causes & Solutions
No crystals form upon cooling. Solution is Too Dilute: Too much solvent was used. • Solution: Gently evaporate some of the solvent to increase the concentration and attempt to cool again.Supersaturation Not Reached: The solution is not yet ready to crystallize. • Solution: Try scratching the inside of the flask with a glass rod at the liquid's surface. If that fails, add a "seed" crystal of the product to initiate crystallization.[8]
The product "oils out" instead of crystallizing. Melting Point Depression: High levels of impurities can significantly lower the melting point of the product, causing it to separate as a liquid (oil) instead of a solid.[9] • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Oiling out can also occur if the solution is cooled too quickly.[9]Inappropriate Solvent: The product may be too soluble in the chosen solvent, even when cold. • Solution: Add a co-solvent in which the product is less soluble (an "anti-solvent") dropwise to the warm solution until it just becomes cloudy, then clarify by adding a drop of the first solvent and cool slowly.
The crystal yield is very low. Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor.[9] • Solution: Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals (which may be less pure).Premature Crystallization: Crystals formed during a hot filtration step. • Solution: Ensure the filtration apparatus (funnel, flask) is pre-heated and use a slight excess of solvent to prevent crystallization in the funnel.

Troubleshooting Crystallization Failures

Crystallization_Troubleshooting Troubleshooting Crystallization start Solution Cooled, No Crystals Formed q1 Is the solution clear or cloudy? start->q1 a1 Scratch flask with a glass rod q1->a1 Cloudy q1->a1 Clear q2 Did scratching induce crystals? a2 Add a seed crystal of the product q2->a2 No end_ok Success: Collect Crystals q2->end_ok Yes q3 Did seeding induce crystals? a3 Concentrate solution (evaporate solvent) q3->a3 No q3->end_ok Yes a1->q2 a2->q3 a3->start Retry Cooling a4 Re-evaluate solvent system or try an anti-solvent a3->a4 If still fails end_fail Problem Persists: Further Action Needed a4->end_fail

Caption: A decision-making workflow for troubleshooting when crystallization fails to occur.

Frequently Asked Questions (FAQs)

Q1: Which purification method is better for this compound: distillation or crystallization? A1: The choice depends on the nature of the impurities. Fractional distillation is excellent for separating components with different boiling points, such as isomers or residual solvents. Crystallization via the hydrochloride salt is highly effective for removing impurities with different solubility characteristics, such as colored degradation products or non-basic compounds. For very high purity, it is common to perform distillation first, followed by crystallization.

Q2: What are the common impurities in crude this compound? A2: Common impurities can include other xylene isomers (e.g., 2,4- or 3,5-dimethylaniline), the precursor 2,6-dimethylnitrobenzene, xylenol, and various colored oxidation or degradation products.[10][11][12] Its synthesis from 2,6-dimethylphenol can also leave residual starting material.[13]

Q3: Why must this compound be stored carefully after purification? A3: It is susceptible to oxidation when exposed to air and light, which causes it to darken from a pale yellow to a dark brown liquid.[5] For long-term storage, it should be kept in a tightly sealed amber bottle under an inert atmosphere (nitrogen or argon) and refrigerated.

Q4: What are the primary safety hazards associated with this compound? A4: this compound is toxic and harmful if swallowed, inhaled, or absorbed through the skin.[14] It is a suspected carcinogen and causes skin and eye irritation.[15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Q5: Can I use simple distillation instead of fractional distillation? A5: Simple distillation is only effective if the impurities are non-volatile (e.g., salts, polymers). If the crude material contains other volatile compounds with boiling points close to that of this compound (like other isomers), fractional distillation is necessary to achieve good separation.

References

Technical Support Center: Reverse-Phase HPLC Analysis of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (HPLC) analysis of 2,6-Dimethylaniline.

Troubleshooting Guide

Peak tailing for basic compounds like this compound in reverse-phase HPLC is a common issue that can compromise peak resolution and the accuracy of quantification. This guide provides a systematic approach to identify and resolve the root cause of this problem.

A logical workflow for troubleshooting peak tailing is presented below.

G start Observe Peak Tailing all_peaks Are all peaks tailing? start->all_peaks early_peaks Are early peaks tailing more? check_mobile_phase Review Mobile Phase (pH, Buffer, Additives) all_peaks->check_mobile_phase No check_overload Check for Column Overload (Dilute sample, reduce injection volume) all_peaks->check_overload Yes check_dead_volume Inspect for Extra-Column Dead Volume early_peaks->check_dead_volume Yes check_column_integrity Assess Column Integrity (Voids, blocked frit) early_peaks->check_column_integrity check_column_chem Evaluate Column Chemistry (End-capping, Base-deactivation) check_mobile_phase->check_column_chem solution_mobile_phase Optimize Mobile Phase check_mobile_phase->solution_mobile_phase solution_column Select Appropriate Column check_column_chem->solution_column solution_overload Adjust Sample Concentration/ Injection Volume check_overload->solution_overload solution_system Minimize Dead Volume/ Replace Column check_dead_volume->solution_system check_column_integrity->solution_system

Caption: Troubleshooting workflow for peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

A1: Peak tailing of this compound, a basic compound, in reverse-phase HPLC is primarily caused by secondary interactions with the stationary phase.[1][2] The main contributors are:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact strongly with the basic amine functional group of this compound.[2][3][4] This interaction leads to a secondary retention mechanism, causing the peak to tail.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mixture of ionized and non-ionized forms of the analyte will exist, leading to peak distortion.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][7]

  • Column Degradation: Deterioration of the column packing, such as the formation of voids or a blocked inlet frit, can disrupt the flow path and cause peak distortion.[1][2]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector cell can lead to band broadening and peak tailing, especially for early eluting peaks.[8][9]

Q2: How can I use the mobile phase to reduce peak tailing of this compound?

A2: Modifying the mobile phase is a powerful strategy to mitigate peak tailing. Here are several approaches:

  • Lower the Mobile Phase pH: Operating at a lower pH (typically below 3) protonates the acidic silanol groups on the stationary phase, minimizing their interaction with the basic this compound.[10][11]

  • Use a Buffer: Incorporating a buffer in the mobile phase helps to maintain a constant pH, ensuring consistent ionization of both the analyte and the silanol groups, which can improve peak shape.[1][12] Increasing the buffer concentration can also help to mask residual silanol interactions.[1][10]

  • Add a Competing Base: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.[13]

  • Employ Ion-Pairing Agents: Ion-pairing agents, such as alkyl sulfonates, can be added to the mobile phase to form a neutral ion pair with the protonated this compound, which then interacts with the stationary phase through a single hydrophobic mechanism, improving peak shape.[14][15][16]

Table 1: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pHExpected Peak Shape for this compoundRationale
< 3Generally improved symmetrySilanol groups are protonated, reducing secondary interactions.[10][11]
3 - 7Potential for significant tailingSilanol groups are partially or fully ionized, leading to strong secondary interactions with the basic analyte.[12]
> 8Improved symmetry (with appropriate column)This compound is in its neutral form, and interactions with silanols are reduced. Requires a pH-stable column.[17]
Q3: What type of HPLC column is best for analyzing this compound?

A3: Selecting the right column chemistry is crucial for achieving good peak shape for basic compounds.

  • End-Capped Columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[2][10]

  • Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds and often utilize high-purity silica with minimal metal contamination and advanced end-capping.[10][18]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanol groups.[5][9]

  • Hybrid Silica Columns: These columns are more resistant to high pH mobile phases, allowing for the analysis of basic compounds in their neutral state where tailing is often reduced.[19]

Q4: My peak tailing issue appeared suddenly. What should I check first?

A4: If peak tailing appears suddenly, it is often indicative of a problem with the column or system rather than the method chemistry.

  • Check for a Blocked Frit or Column Void: A sudden increase in backpressure along with peak tailing can suggest a blocked inlet frit.[20] A void at the head of the column can also cause peak distortion.[2][8]

  • Inspect for Leaks and Dead Volume: Ensure all fittings are secure and that the correct tubing is being used to minimize extra-column volume.[10][11]

  • Evaluate the Guard Column: If a guard column is in use, it may be contaminated or blocked. Try removing it to see if the peak shape improves.[7][10]

  • Prepare Fresh Mobile Phase: An incorrectly prepared or degraded mobile phase can lead to peak shape issues.[7]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to evaluate the effect of mobile phase pH on the peak shape of this compound.

Objective: To determine the optimal mobile phase pH for symmetrical peaks.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • Buffer salts (e.g., ammonium formate, ammonium acetate)

Procedure:

  • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Prepare three different mobile phases:

    • Mobile Phase A (Low pH): 0.1% Formic acid in water (Aqueous) and 0.1% Formic acid in acetonitrile (Organic).

    • Mobile Phase B (Mid pH): 10 mM Ammonium acetate in water, pH adjusted to 5.0 (Aqueous) and Acetonitrile (Organic).

    • Mobile Phase C (for comparison): Water (Aqueous) and Acetonitrile (Organic) without pH modifier.

  • Set the HPLC conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Gradient: 50% Organic, isocratic

  • Equilibrate the column with each mobile phase for at least 15 column volumes.

  • Inject the this compound standard and record the chromatogram for each mobile phase.

  • Analyze the peak shape, paying attention to the tailing factor. A tailing factor close to 1.0 indicates a symmetrical peak.[21]

Table 2: Expected Outcome of pH Adjustment

Mobile PhaseExpected Tailing FactorRationale
A (Low pH)Closer to 1.0Protonation of silanols reduces secondary interactions.[10]
B (Mid pH)> 1.5Ionized silanols strongly interact with the basic analyte.[12]
C (No Modifier)> 1.2Uncontrolled pH and silanol activity lead to tailing.
Protocol 2: Use of a Competing Base (Triethylamine)

This protocol demonstrates the use of a mobile phase additive to improve peak shape.

Objective: To reduce peak tailing by adding triethylamine (TEA) to the mobile phase.

Materials:

  • Same as Protocol 1, with the addition of Triethylamine (HPLC grade).

Procedure:

  • Use the same HPLC system, column, and standard solution as in Protocol 1.

  • Prepare a mobile phase of 50:50 Acetonitrile:Water.

  • Prepare a second mobile phase of 50:50 Acetonitrile:Water containing 0.1% (v/v) Triethylamine. Adjust the pH to a consistent value (e.g., 7.0) for both mobile phases if desired for a more direct comparison.

  • Set the HPLC conditions as in Protocol 1.

  • Equilibrate the column with the mobile phase without TEA and inject the standard.

  • Thoroughly flush the system and equilibrate with the mobile phase containing TEA.

  • Inject the standard and record the chromatogram.

  • Compare the peak tailing factor from both runs.

Table 3: Expected Outcome with a Competing Base

Mobile Phase AdditiveExpected Tailing FactorRationale
None> 1.2Secondary interactions with silanol groups cause tailing.
0.1% TriethylamineCloser to 1.0TEA competes for active silanol sites, masking them from the analyte.[13]

References

Improving the stability of 2,6-Dimethylaniline standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of 2,6-dimethylaniline (2,6-DMA) standard solutions to ensure their stability and accuracy in research and analytical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound standard solutions?

A1: The stability of this compound standard solutions is primarily influenced by:

  • Oxidation: Aromatic amines like 2,6-DMA are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This is often observed as a discoloration of the solution, turning it from colorless to yellow or brown.[1]

  • Light: Exposure to UV or ambient light can induce photodegradation.

  • Temperature: Elevated temperatures generally increase the rate of degradation. Storage at lower temperatures is recommended.[2][3]

  • Solvent: The choice of solvent can impact stability. While 2,6-DMA is soluble in various organic solvents, their purity and potential to generate reactive species can affect its stability.[4][5] It is slightly soluble in water.[1][5]

  • pH: In aqueous or mixed-aqueous solutions, pH can play a role in the degradation kinetics.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, and other reactive materials should be avoided.[6][7]

Q2: What are the visible signs of degradation in a this compound standard solution?

A2: The most common visible sign of degradation is a change in color. A freshly prepared solution of high-purity this compound is typically colorless.[1] Over time, due to oxidation and other degradation pathways, the solution may turn yellow to brown.[1] The presence of particulate matter may also indicate degradation or precipitation.

Q3: What is the recommended solvent for preparing this compound standard solutions?

A3: this compound is soluble in a variety of organic solvents, including methanol, acetonitrile, toluene, diethyl ether, and chloroform.[4][5] For analytical purposes, especially HPLC, methanol and acetonitrile are commonly used. The choice of solvent should be compatible with the analytical method and should be of high purity (e.g., HPLC grade) to minimize contaminants that could catalyze degradation.

Q4: How should I store my this compound standard solutions to maximize their stability?

A4: To maximize stability, store your this compound standard solutions under the following conditions:

  • Protection from Light: Store solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.

  • Reduced Temperature: Store solutions at a reduced temperature, such as in a refrigerator (2-8 °C). For long-term storage, freezing may be an option, but the stability upon freeze-thaw cycles should be verified.

  • Inert Atmosphere: To minimize oxidation, the headspace of the vial can be purged with an inert gas like nitrogen or argon before sealing.

  • Tightly Sealed Containers: Use vials with tight-fitting caps (e.g., PTFE-lined screw caps) to prevent solvent evaporation and exposure to atmospheric oxygen.[1]

Q5: Are there any known degradation products of this compound that I should be aware of?

A5: Yes, studies on the degradation of this compound have identified several by-products, primarily from oxidative processes. These can include 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone.[8][9] In advanced oxidative processes, further degradation can lead to the formation of short-chain organic acids such as maleic, acetic, formic, and oxalic acid.[8][9][10]

Troubleshooting Guides

Issue 1: My this compound standard solution has turned yellow/brown.
Possible Cause Troubleshooting Step
Oxidation Discard the discolored solution and prepare a fresh standard. To prevent recurrence, purge the headspace of the new standard with an inert gas (e.g., nitrogen) before sealing.
Photodegradation Ensure the solution is stored in an amber vial or protected from light. If working on the benchtop for extended periods, use a vial wrapped in foil.
Solvent Impurities Use high-purity, HPLC-grade solvents for solution preparation. Peroxides in older ethers or other impurities can accelerate degradation.
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my 2,6-DMA standard.
Possible Cause Troubleshooting Step
Degradation Products The unexpected peaks may be degradation products of 2,6-DMA. Refer to the known degradation products listed in the FAQs. A forced degradation study can help confirm the identity of these peaks.
Contaminated Solvent/Glassware Prepare a fresh standard using new, high-purity solvent and thoroughly cleaned glassware to rule out external contamination.
HPLC System Contamination Run a blank gradient (mobile phase without sample injection) to check for system peaks. If peaks are present, flush the HPLC system.
Issue 3: The peak area of my 2,6-DMA standard is decreasing over time.
Possible Cause Troubleshooting Step
Degradation of the Analyte This is a clear indication of instability. The rate of decrease can be used to determine the shelf-life of the solution under your specific storage conditions. A stability study should be performed.
Solvent Evaporation Ensure the vial is tightly sealed. Even a small amount of solvent evaporation will increase the concentration, but if the cap is loose, both evaporation and degradation can occur. Check for a proper seal.
Adsorption to Container Surface While less common for this analyte, adsorption to glass or plastic surfaces can occur. Consider using silanized glass vials if adsorption is suspected.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Standard Solution (1 mg/mL)

Materials:

  • This compound (analytical standard grade, >99% purity)

  • Methanol (HPLC grade)

  • Analytical balance

  • 10 mL volumetric flask (Class A, amber glass)

  • Pipettes

  • Spatula

  • Ultrasonic bath

Procedure:

  • Place the 10 mL amber volumetric flask on the analytical balance and tare it.

  • Carefully weigh approximately 10 mg of this compound directly into the flask. Record the exact weight.

  • Add approximately 5 mL of methanol to the flask.

  • Gently swirl the flask to dissolve the this compound. If necessary, place the flask in an ultrasonic bath for 2-3 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber glass storage vial with a PTFE-lined cap.

  • For enhanced stability, gently blow a stream of nitrogen into the headspace of the vial before tightly sealing the cap.

  • Store the stock solution in a refrigerator at 2-8 °C.

Protocol 2: Forced Degradation Study of a this compound Solution

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method, based on ICH guidelines.[11][12]

Objective: To generate degradation products of this compound under various stress conditions. A target degradation of 5-20% is generally recommended.[11][13]

Materials:

  • This compound standard solution (e.g., 100 µg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the 2,6-DMA solution and 0.1 N HCl in a vial.

    • Heat the mixture at 60 °C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the 2,6-DMA solution and 0.1 N NaOH in a vial.

    • Heat the mixture at 60 °C.

    • Withdraw aliquots at specific time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the 2,6-DMA solution and 3% H₂O₂ in a vial.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at specific time points.

  • Thermal Degradation:

    • Place a vial of the 2,6-DMA solution in an oven at 70 °C.

    • Withdraw aliquots at specific time points.

  • Photolytic Degradation:

    • Expose a vial of the 2,6-DMA solution to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to differentiate between light and heat effects.

    • Withdraw aliquots after a defined exposure period.

Analysis:

  • Analyze all stressed and control samples by a suitable analytical method (e.g., HPLC with a photodiode array detector).

  • Compare the chromatograms to identify new peaks (degradation products) and the decrease in the main 2,6-DMA peak.

Data Presentation

Table 1: Example Stability Study Data for 2,6-DMA (100 µg/mL in Methanol)
Storage ConditionTime Point% Initial ConcentrationObservations
2-8 °C, Protected from Light 0100.0Colorless
1 week99.8Colorless
1 month99.5Colorless
3 months98.9Faint yellow tinge
Room Temp, Ambient Light 0100.0Colorless
1 week95.2Noticeable yellowing
1 month85.1Yellow-brown
3 months68.4Brown

Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data based on their specific storage conditions and analytical method.

Visualizations

G Workflow for Investigating 2,6-DMA Solution Instability cluster_0 Observation cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution observe Observe Instability (e.g., color change, new peaks, decreasing peak area) check_storage Verify Storage Conditions (Temp, Light, Seal) observe->check_storage check_prep Review Preparation Protocol (Solvent Purity, Glassware) observe->check_prep prep_fresh Prepare Fresh Standard Under Optimal Conditions check_storage->prep_fresh check_prep->prep_fresh forced_degradation Perform Forced Degradation Study prep_fresh->forced_degradation If instability persists issue_resolved Issue Resolved (Stable Standard) prep_fresh->issue_resolved If stable run_blank Run HPLC System Blank run_blank->prep_fresh identify_degradants Identify Degradation Products and Pathway forced_degradation->identify_degradants define_shelf_life Define Solution Shelf-Life and Storage identify_degradants->define_shelf_life

Caption: Troubleshooting workflow for unstable 2,6-DMA solutions.

G Signaling Pathway of 2,6-DMA Oxidative Degradation DMA This compound Intermediate Reactive Intermediates DMA->Intermediate Oxidation Stressors Stressors (Oxygen, Light, Heat) Stressors->DMA Products Primary Oxidation Products (e.g., 2,6-dimethylphenol, 2,6-dimethylbenzoquinone) Intermediate->Products Further_Deg Further Degradation Products (e.g., Organic Acids) Products->Further_Deg Advanced Oxidation Discoloration Discoloration (Yellow/Brown Solution) Products->Discoloration

Caption: Pathway of 2,6-DMA oxidative degradation.

References

Technical Support Center: By-product Identification in 2,6-Dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of 2,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their associated by-products?

A1: The two primary industrial synthesis routes for this compound are the nitration-reduction of m-xylene and the amination of 2,6-dimethylphenol.[1] Each route is associated with a distinct profile of potential by-products.

  • Nitration-Reduction of m-Xylene: This method is known to generate a significant amount of isomeric impurities, with 2,4-dimethylaniline often being the main product instead of the desired 2,6-isomer.[1]

  • Amination of 2,6-Dimethylphenol: This process can lead to the formation of various by-products, including aniline, o-, m-, and p-toluidine, other isomeric xylidines, and trimethylanilines.[2] The extent of by-product formation is highly dependent on the reaction conditions and catalyst used.[2] Unreacted 2,6-dimethylphenol can also be present as an impurity.[2]

Q2: What is a typical impurity found in commercially available this compound?

A2: A common impurity in commercial this compound is xylenol.[3] Purity levels for commercially available this compound typically range from 98% to 99.6%.[3]

Q3: What analytical methods are recommended for identifying by-products in this compound synthesis?

A3: Several analytical techniques are suitable for the identification and quantification of by-products. High-Performance Liquid Chromatography (HPLC) with amperometric detection is a sensitive method for determining impurities like o-toluidine.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying a wide range of aromatic compounds, including isomers of dimethylaniline.[3] Fourier-Transform Infrared Spectroscopy (FT-IR) can also be used for the qualitative analysis of the product and its impurities.[6]

Troubleshooting Guides

Problem: My final product shows significant peaks for isomeric xylidines other than the 2,6-isomer.

Possible Cause: This issue is prevalent when using the nitration-reduction of m-xylene synthesis route, which inherently produces a mixture of isomers.[1] In the amination of 2,6-dimethylphenol, suboptimal reaction conditions (e.g., temperature, pressure, catalyst) can also lead to isomerization.[2]

Solution:

  • Synthesis Route Evaluation: If using the nitration-reduction of m-xylene, consider switching to the amination of 2,6-dimethylphenol for higher selectivity towards the 2,6-isomer.

  • Optimization of Reaction Conditions (Amination Route):

    • Temperature and Pressure: A German patent suggests that carrying out the amination at temperatures between 360°C to 460°C can improve the yield of 2,6-xylidine and reduce by-products.[2]

    • Catalyst: The choice of catalyst is crucial. The aforementioned patent employed an aluminum oxide catalyst.[2]

    • Molar Ratio: A molar ratio of ammonia to 2,6-dimethylphenol of at least 3:1 is recommended.[2]

  • Purification: Employ fractional distillation or crystallization to separate the desired this compound from its isomers. The formation of hydrochloride or acetate salts can also be used to selectively remove unwanted isomers.[3]

Problem: The presence of aniline, toluidines, and trimethylanilines is detected in my product.

Possible Cause: These by-products are typically formed during the amination of 2,6-dimethylphenol through isomerization and disproportionation reactions.[2]

Solution:

  • Reaction Condition Optimization: As detailed above, fine-tuning the temperature, pressure, and reactant molar ratios can minimize the formation of these by-products.[2]

  • Catalyst Selection: The catalyst's nature and condition can significantly influence the product distribution. Ensure the catalyst is active and selective for the desired amination reaction.

  • Post-Reaction Purification: Utilize distillation to separate the lower-boiling aniline and toluidines and higher-boiling trimethylanilines from the this compound.

Data Presentation

The following table summarizes potential by-products in the amination of 2,6-dimethylphenol under specific, non-optimized conditions as described in a patent, leading to lower yields of the desired product.[2] These values are illustrative of a product mixture requiring further optimization and purification.

By-productPercentage in Product Mixture
2,4-dimethylaniline11.1%
2,5-dimethylaniline0.5%
Aniline and other methyl anilines42.7%
Unreacted 2,6-dimethylphenol3.2%

Experimental Protocols

Protocol 1: By-product Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the determination of impurities like o-toluidine in this compound samples, based on established methods.[4][5]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Dilute the sample to a concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[5]

    • Mobile Phase: A mixture of a buffer solution (e.g., Briton-Robinson buffer, pH 7), methanol, and acetonitrile can be employed. A typical ratio might be 40:45:15 (v/v/v).[5]

    • Flow Rate: A flow rate of 1.2 mL/min is suggested.[5]

    • Detection: Amperometric detection at a glassy carbon electrode with a potential of +0.85 V provides high sensitivity for aromatic amines.[4][5] Alternatively, UV detection at a suitable wavelength (e.g., 225 nm) can be used.[5]

  • Analysis:

    • Inject the prepared sample and standards of potential impurities into the HPLC system.

    • Identify by-products by comparing their retention times with those of the standards.

    • Quantify the impurities by constructing a calibration curve from the standard solutions.

Protocol 2: By-product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the identification of volatile by-products.[3]

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • GC-MS Conditions:

    • Column: A high-temperature glass capillary column is suitable.[3]

    • Carrier Gas: Helium is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a lower temperature and gradually increase to a higher temperature.

    • MS Detector: Operate in electron impact (EI) ionization mode. Scan a mass range appropriate for the expected by-products (e.g., m/z 40-300).

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Identify the separated components by comparing their mass spectra with a library of known compounds (e.g., NIST library).

    • The relative abundance of each by-product can be estimated from the peak areas in the total ion chromatogram.

Mandatory Visualization

Byproduct_Troubleshooting_Workflow cluster_synthesis Synthesis Route cluster_problem Problem Identification cluster_solution Troubleshooting & Solution Nitration Nitration-Reduction of m-Xylene Isomers High Isomeric Impurities (e.g., 2,4-DMA) Nitration->Isomers Amination Amination of 2,6-Dimethylphenol Amination->Isomers Suboptimal Conditions Other_BPs Other By-products (Aniline, Toluidines) Amination->Other_BPs Change_Route Consider Amination Route Isomers->Change_Route Optimize Optimize Reaction Conditions (Temp, Pressure, Catalyst) Isomers->Optimize Purify Enhance Purification (Distillation, Crystallization) Isomers->Purify Other_BPs->Optimize Other_BPs->Purify

Caption: Troubleshooting workflow for by-product formation in this compound synthesis.

Byproduct_Identification_Workflow cluster_analysis Analytical Techniques Start Crude Product Sample Sample_Prep Sample Preparation (Dilution in appropriate solvent) Start->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Compare with standards/libraries) HPLC->Data_Analysis GCMS->Data_Analysis Identification By-product Identification & Quantification Data_Analysis->Identification Report Generate Report Identification->Report

Caption: Experimental workflow for the identification and quantification of by-products.

References

Technical Support Center: Troubleshooting 2,6-Dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,6-Dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in some reactions?

A1: The primary challenge with this compound is the steric hindrance caused by the two methyl groups positioned ortho to the amine.[1][2] This steric bulk can impede the approach of reactants to the nitrogen atom, slowing down reaction rates and, in some cases, preventing the reaction from proceeding under standard conditions. Additionally, the purity of commercially available this compound can vary, with potential impurities including isomers (like 2,4- and 2,5-dimethylaniline) and oxidation byproducts, which can interfere with the desired transformation.[3]

Q2: My this compound solution has turned brown. Can I still use it?

A2: this compound is susceptible to air oxidation, which causes it to darken in color.[4] The presence of these colored oxidation byproducts can potentially lead to lower yields and the formation of impurities in your reaction. It is highly recommended to purify discolored this compound, for example by vacuum distillation, before use to ensure the best possible results.

Q3: What are the most common side reactions to be aware of when using this compound?

A3: The types of side reactions depend on the specific transformation being performed. For instance, in bromination reactions, the acidity of the medium can influence the position of bromination, potentially leading to a mixture of products.[5] In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, a common side reaction is the hydrodehalogenation of the aryl halide starting material.

Q4: How can I check the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting and quantifying impurities.[6][7] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the purity and identify any isomeric impurities or residual solvents.

Troubleshooting Guides for Low Conversion Rates

Issue 1: Low Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but reactions with sterically hindered anilines like this compound often require careful optimization.

start Low Conversion in Buchwald-Hartwig Amination check_purity Check Purity of This compound start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK optimize_ligand Optimize Ligand check_conditions->optimize_ligand optimize_base Optimize Base optimize_ligand->optimize_base optimize_solvent Optimize Solvent & Temperature optimize_base->optimize_solvent final_check Monitor Reaction Progress (TLC, GC/MS) optimize_solvent->final_check success Improved Conversion final_check->success

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Potential CauseRecommended Action
Inadequate Ligand The choice of phosphine ligand is critical. For sterically hindered anilines, bulky, electron-rich biarylphosphine ligands are often required to facilitate the reductive elimination step.
Suboptimal Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, if your substrate has base-sensitive functional groups, consider weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require higher reaction temperatures.[8]
Poor Solvent Choice Toluene and dioxane are common solvents. For substrates with poor solubility, consider more polar aprotic solvents like N,N-dimethylformamide (DMF).[9]
Catalyst Inhibition Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.[9]
Impure this compound Purify the this compound by vacuum distillation if it is discolored or if isomeric impurities are suspected.
Issue 2: Low Yield in Amide Coupling Reactions

The formation of an amide bond between this compound and a carboxylic acid can be challenging due to the aniline's reduced nucleophilicity.

start Low Conversion in Amide Coupling check_activation Review Carboxylic Acid Activation Method start->check_activation check_reagents Assess Purity of Starting Materials check_activation->check_reagents optimize_coupling Optimize Coupling Reagent and Additives check_reagents->optimize_coupling Purity OK optimize_conditions Adjust Solvent and Temperature optimize_coupling->optimize_conditions final_check Monitor Reaction by TLC or LC-MS optimize_conditions->final_check success Improved Conversion final_check->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Potential CauseRecommended Action
Inefficient Carboxylic Acid Activation Standard coupling reagents may not be sufficient. Consider converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride or oxalyl chloride, prior to the addition of this compound.
Steric Hindrance If using a standard coupling reagent (e.g., HATU, HOBt), an extended reaction time and/or elevated temperature may be necessary. The use of a microwave reactor can sometimes be beneficial.
Incompatible Solvent Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used. Ensure the solvent is anhydrous.
Base Selection A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often required to scavenge the acid produced during the reaction.
Issue 3: Low Yield in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines and related heterocyclic structures. While typically efficient, reactions involving less nucleophilic amines or electron-deficient aromatic rings may require optimization.

start Low Conversion in Pictet-Spengler Reaction check_catalyst Evaluate Acid Catalyst (Type and Loading) start->check_catalyst check_imine Confirm Imine/ Iminium Ion Formation check_catalyst->check_imine optimize_temp Optimize Reaction Temperature check_imine->optimize_temp Formation Confirmed optimize_solvent Screen Solvents optimize_temp->optimize_solvent final_check Monitor Reaction Progress optimize_solvent->final_check success Improved Conversion final_check->success

Caption: Troubleshooting workflow for low-yield Pictet-Spengler reactions.

Potential CauseRecommended Action
Inappropriate Acid Catalyst Traditionally, protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used. For sensitive substrates, milder Lewis acids (e.g., Yb(OTf)₃) may be more effective.[10][11] Optimize the catalyst loading, as excess acid can sometimes be detrimental.
Insufficient Iminium Ion Formation The reaction relies on the formation of an electrophilic iminium ion.[12] Ensure your aldehyde or ketone is sufficiently reactive. Using anhydrous conditions can favor imine formation.
Suboptimal Temperature While many Pictet-Spengler reactions proceed at room temperature, some may require heating to facilitate cyclization.[10] Monitor for decomposition at higher temperatures.
Poor Solvent Choice Protic solvents are commonly used, but aprotic solvents have been shown to give superior yields in some cases.[12] A solvent screen may be necessary to find the optimal medium.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is recommended if the starting material is discolored (yellow to brown), indicating the presence of oxidation byproducts.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the discolored this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. The liquid may bubble as dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask with stirring.

  • Collection: Collect the fraction that distills at the correct boiling point for this compound under the recorded pressure. The purified product should be a colorless to pale yellow liquid.

  • Storage: Transfer the purified this compound to a clean, dry storage vessel under an inert atmosphere (e.g., in a Schlenk flask or a vial sealed with a septum and flushed with argon or nitrogen).

Protocol 2: General Procedure for a Trial Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of an aryl halide with this compound.

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Evacuation and Backfilling: Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the aryl halide and this compound.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

Technical Support Center: Enhancing Selectivity in 2,6-Dimethylaniline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the selectivity of derivatization reactions involving 2,6-Dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is controlling selectivity in this compound reactions challenging?

A1: The primary challenge arises from the steric hindrance imposed by the two methyl groups at the ortho positions to the amino group.[1][2] This steric bulk can hinder the approach of reagents to the nitrogen atom, potentially leading to reduced reactivity or promoting side reactions at less hindered positions.[1][3] Furthermore, the electronic nature of the aniline ring can lead to competitive reactions, such as electrophilic substitution on the aromatic ring itself.

Q2: What are the most common types of selectivity issues encountered?

A2: The most common selectivity issues include:

  • N- vs. C-Substitution: Competition between derivatization at the nitrogen atom (N-acylation, N-alkylation) and substitution on the aromatic ring (e.g., Friedel-Crafts acylation at the para-position).

  • Mono- vs. Di-substitution: For reactions like N-alkylation, preventing the second substitution to form a tertiary amine can be difficult.

  • Regioselectivity on the Ring: In reactions like halogenation, substitution can occur at the para-position (C4) or meta-position (C3), depending on the reaction conditions.[4]

Q3: How does the choice of solvent affect selectivity?

A3: The solvent plays a critical role in reaction selectivity. Polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often used for N-acylations to dissolve reactants and facilitate the reaction.[5] In some cases, using aqueous conditions or solvent-free systems can offer eco-friendly and highly efficient alternatives for N-acylation.[6][7] The choice of solvent can influence reagent solubility, reaction rates, and the stabilization of intermediates, all of which can impact the selectivity of the derivatization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-Acylated Product 1. Steric Hindrance: The bulky 2,6-dimethyl groups are impeding the approach of the acylating agent.[1][3] 2. Insufficient Reagent Reactivity: The acylating agent (e.g., acid anhydride) is not reactive enough under the current conditions. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a more reactive acylating agent: Switch from an acid anhydride to a more electrophilic acyl chloride.[8] 2. Increase Reaction Temperature: Gently heat the reaction mixture, monitoring for side product formation by TLC. 3. Add a Catalyst: For less reactive acylating agents, a Lewis acid catalyst (e.g., ZnCl₂) or a base catalyst (e.g., pyridine) can be employed to enhance the reaction rate.[6][9]
Formation of C-Acylated Byproduct (at para-position) 1. Strong Lewis Acid Catalyst: Catalysts like AlCl₃ can strongly activate the acylating agent, favoring electrophilic aromatic substitution (Friedel-Crafts acylation). 2. High Reaction Temperature: Elevated temperatures can provide the activation energy needed for ring acylation.1. Use a Milder Catalyst: Switch to a less potent Lewis acid or use a base-catalyzed method.[6] 2. Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred N-acylation.[5]
Over-alkylation (Di-alkylation at Nitrogen) 1. Incorrect Stoichiometry: An excess of the alkylating agent is present. 2. High Reactivity of Mono-alkylated Product: The initially formed secondary amine is more nucleophilic than the starting this compound and reacts faster with the alkylating agent.1. Carefully Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Use a Bulky Alkylating Agent: Increased steric hindrance on the electrophile can disfavor the second substitution.
Bromination at the C3 instead of C4 position 1. Strongly Acidic Medium: Performing bromination in a strongly acidic environment can lead to the formation of the 3-bromo-2,6-dimethylaniline byproduct.[4]1. Use Glacial Acetic Acid: Bromination in glacial acetic acid is known to predominantly yield the 4-bromo-2,6-dimethylaniline.[4] 2. Avoid Strong Lewis Acids: Unless 3-position halogenation is desired, avoid Lewis acids like AlCl₃ which can direct the halogen to that position.[4]

Comparative Data on Reaction Conditions

Table 1: N-Acylation of this compound with Acetyl Chloride

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Notes
1PyridineDCM252~95Standard, effective method. Pyridine acts as a nucleophilic catalyst and acid scavenger.
2TriethylamineDCM254~90A non-nucleophilic base, generally slower than pyridine for this reaction.
3NaOAcAcetic Acid1001~92Used in the synthesis of intermediates for Lidocaine.[8] Higher temperature required.
4NoneWater250.25>90A green chemistry approach, often very fast and high yielding for reactive anilines.[6]

Table 2: Influence of Catalyst on Amination of 2,6-Disubstituted Phenols

Starting Material Catalyst Conversion (%) Selectivity for Aniline (%) Reference
2,6-DimethylphenolPd/Charcoal78.6~99 (yield)[10]
2,6-DimethylphenolNi-Cu-Cr/γ-Al₂O₃82.0847.24[11]
2,6-XylenolPd/Al₂O₃-MgO/Al₂O₃97.974.3[12]

Detailed Experimental Protocols

Protocol 1: Selective N-Acetylation using Acetyl Chloride

This protocol describes a standard laboratory procedure for the highly selective N-acetylation of this compound using acetyl chloride and pyridine.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, N-(2,6-dimethylphenyl)acetamide, can be purified by recrystallization (e.g., from ethanol/water) if necessary.

Visualizations

Optimizing_Selectivity_Workflow start Define Target Derivative reaction_type Select Reaction Type (e.g., Acylation, Alkylation) start->reaction_type screen_conditions Screen Initial Conditions (Solvent, Temp, Reagent) reaction_type->screen_conditions analyze Analyze Results (TLC, GC-MS, NMR) screen_conditions->analyze eval Selectivity Acceptable? analyze->eval optimize Troubleshoot & Optimize (See Guide) eval->optimize No end Proceed to Scale-Up eval->end  Yes optimize->screen_conditions

Caption: Workflow for optimizing derivatization selectivity.

Reaction_Pathway_Selectivity cluster_0 Reaction of this compound with Acyl Chloride (RCOCl) start This compound + RCOCl path_N Path A: N-Acylation (Kinetically Favored) start->path_N Low Temp, Weak/No Lewis Acid path_C Path B: C-Acylation (Thermodynamically Favored) start->path_C High Temp, Strong Lewis Acid (e.g., AlCl₃) prod_N N-(2,6-dimethylphenyl)amide (Desired Product) path_N->prod_N prod_C 4-Acyl-2,6-dimethylaniline (Byproduct) path_C->prod_C

Caption: N-Acylation vs. C-Acylation selectivity pathways.

Troubleshooting_Flowchart start Poor Selectivity or Low Yield Observed identify Identify Byproduct(s) (e.g., MS, NMR) start->identify is_C_acylated Is Byproduct C-Acylated? identify->is_C_acylated is_di_substituted Is Byproduct Di-Substituted? is_C_acylated->is_di_substituted No sol_C_acylated Reduce Temperature Use Milder/No Lewis Acid Catalyst is_C_acylated->sol_C_acylated Yes sol_di_substituted Reduce Reagent Stoichiometry Use Slow Addition is_di_substituted->sol_di_substituted Yes sol_other Re-evaluate Reaction (Reagent Purity, Solvent, Atmosphere) is_di_substituted->sol_other No

Caption: Troubleshooting flowchart for selectivity issues.

References

Technical Support Center: Scaling Up 2,6-Dimethylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,6-Dimethylaniline (2,6-DMA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial processes for synthesizing this compound are the nitration-reduction of m-xylene and the amination of 2,6-dimethylphenol. The amination method is often preferred as the nitration-reduction route can produce significant amounts of the isomeric impurity, 2,4-dimethylaniline, which complicates purification.[1]

Q2: What are the most common impurities in this compound production and how can they be removed?

A2: Common impurities include positional isomers (like 2,4-dimethylaniline and 2,5-dimethylaniline), unreacted starting materials (m-xylene or 2,6-dimethylphenol), and byproducts from side reactions.[2][3] Purification is typically achieved through fractional distillation. For the nitration-reduction route, selective salt formation can be used to separate isomers; for example, forming the acetate or hydrochloride salt can help in removing the 2,4- and 2,5-isomers respectively.[4]

Q3: How can I monitor the progress of the reaction and the purity of the product during production?

A3: For reaction monitoring, Thin-Layer Chromatography (TLC) provides a straightforward method to observe the consumption of starting materials. For purity analysis and quantification of isomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[5] An Ultra-Performance Liquid Chromatography (UPLC) method has also been developed for the separation and detection of 2,6-DMA and its isomers.[6]

Q4: What are the key safety concerns when scaling up this compound production?

A4: this compound is toxic by ingestion, inhalation, and skin absorption and is classified as a possible human carcinogen (IARC Group 2B).[7][8] The nitration of xylene is a highly exothermic reaction, and managing the reaction temperature to prevent thermal runaway is a critical safety consideration.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is essential.[7][10] Production should be carried out in a well-ventilated area.[11]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Amination of 2,6-Dimethylphenol
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The amination of 2,6-dimethylphenol is typically carried out at temperatures between 360°C and 460°C.[2] Ensure your reactor can safely maintain the optimal temperature. Lower temperatures can lead to incomplete conversion, while excessively high temperatures can promote side reactions.
Incorrect Pressure The reaction is conducted under high pressure to maintain the reactants in the vapor phase and to use smaller amounts of ammonia.[2] A pressure of around 130-190 bars is often used.[2] Verify that your system is maintaining the target pressure throughout the reaction.
Catalyst Deactivation The aluminum oxide catalyst can deactivate over time.[2] If you observe a gradual decrease in yield over several runs, consider regenerating or replacing the catalyst.
Insufficient Ammonia A molar excess of ammonia is required to drive the reaction to completion. A molar ratio of ammonia to 2,6-dimethylphenol of at least 3:1 is recommended, with ratios as high as 75:1 being used in some industrial processes.[2]
Issue 2: High Isomer Impurity (2,4-Dimethylaniline) in the Nitration-Reduction Route
Potential Cause Troubleshooting Steps
Suboptimal Nitration Conditions The ratio of 2,6- to 2,4-nitro-m-xylene is sensitive to reaction conditions. Nitration is highly exothermic; maintaining a low and controlled temperature (e.g., 35-50°C) is crucial to favor the desired isomer.[12]
Inefficient Isomer Separation The boiling points of this compound and its isomers are very close, making simple distillation ineffective.[13] Fractional distillation is necessary.[14] Alternatively, selective salt formation can be employed. For example, the 2,4-isomer can be removed by forming the acetate salt, and the 2,5-isomer by forming the hydrochloride salt, with the 2,6-isomer recovered by sublimation.[4]
Inadequate Purity of Starting m-Xylene Ensure the m-xylene used as a starting material is of high purity, as other xylene isomers will lead to different nitrated products that are difficult to separate.

Data Presentation

Table 1: Process Parameters for Amination of 2,6-Dimethylphenol
ParameterValueReference
Catalyst Aluminum Oxide[2]
Temperature 360 - 460 °C (Optimal: 400 - 430 °C)[2]
Pressure 93 - 190 bar[2]
Molar Ratio (Ammonia:Phenol) ≥ 3:1 (up to 75:1)[2]
Purity of Product 90.0 - 93.6%[2]
Table 2: Comparison of Synthesis Routes
FeatureNitration-Reduction of m-XyleneAmination of 2,6-Dimethylphenol
Primary Advantage Utilizes readily available starting material.Higher selectivity, less isomeric impurity.[1]
Primary Disadvantage Produces significant isomeric impurities (mainly 2,4-DMA), generating more waste.[1]Requires higher temperatures and pressures.[2]
Key Challenge Isomer separation.[1]Catalyst management and high-pressure equipment.

Experimental Protocols

Protocol 1: Scale-Up of this compound Synthesis via Amination of 2,6-Dimethylphenol

This protocol is based on industrial processes described in the literature.[2]

  • Catalyst Loading: Pack a high-pressure reaction tube with an aluminum oxide catalyst.

  • Reactant Feed: Pump a mixture of 2,6-dimethylphenol and an excess of ammonia through the reaction tube. The molar ratio of ammonia to 2,6-dimethylphenol should be at least 3:1.

  • Reaction Conditions: Maintain the reactor at a temperature of 400-430°C and a pressure of 130-190 bar.[2]

  • Condensation: After the reaction tube, cool the reaction mixture to condense the products.

  • Purification: Subject the condensate to fractional distillation to separate the this compound from unreacted starting materials and byproducts. Unreacted ammonia can be recycled.[2]

Protocol 2: Isomer Separation in the Nitration-Reduction Route

This protocol outlines the selective salt formation method for purifying this compound.[4]

  • Initial Reduction: Following the nitration of m-xylene, reduce the resulting mixture of nitro-isomers to obtain a mixture of dimethylaniline isomers.

  • Acetate Salt Formation: Treat the isomer mixture to form the acetate salt. This will selectively precipitate the 2,4-isomer, which can be removed by filtration.

  • Hydrochloride Salt Formation: Treat the remaining filtrate to form the hydrochloride salt. This will selectively precipitate the 2,5-isomer, which is then removed by filtration.

  • Recovery of 2,6-Isomer: The highly enriched this compound can be recovered from the final filtrate, for example, by sublimation.[4]

Visualizations

experimental_workflow Experimental Workflow: Amination of 2,6-Dimethylphenol cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst Load Aluminum Oxide Catalyst reaction High-Pressure Amination (400-430°C, 130-190 bar) catalyst->reaction reactants Prepare 2,6-Dimethylphenol and Ammonia Feed reactants->reaction condensation Condense Reaction Mixture reaction->condensation distillation Fractional Distillation condensation->distillation product Pure this compound distillation->product

Caption: Workflow for the amination of 2,6-dimethylphenol.

troubleshooting_workflow Troubleshooting Logic: Low Product Yield start Low Yield Detected check_temp Is Temperature in Optimal Range (400-430°C)? start->check_temp check_pressure Is Pressure Stable and in Range (130-190 bar)? check_temp->check_pressure Yes adjust_temp Adjust Temperature Control System check_temp->adjust_temp No check_ammonia Is Ammonia to Phenol Molar Ratio ≥ 3:1? check_pressure->check_ammonia Yes adjust_pressure Verify and Adjust Pressure Regulation check_pressure->adjust_pressure No check_catalyst Is Catalyst Activity Sufficient? check_ammonia->check_catalyst Yes adjust_feed Increase Ammonia Feed Rate check_ammonia->adjust_feed No replace_catalyst Regenerate or Replace Catalyst check_catalyst->replace_catalyst No end Yield Improved check_catalyst->end Yes adjust_temp->check_temp adjust_pressure->check_pressure adjust_feed->check_ammonia replace_catalyst->end

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for the Quantification of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,6-Dimethylaniline (2,6-DMA), a compound of interest in pharmaceutical development and environmental analysis, is crucial for safety and efficacy assessments. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented herein is supported by experimental data to aid in the selection of the most appropriate methodology for your specific research needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of compounds in a liquid phase based on their interaction with a stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Analytes Suitable for non-volatile, polar, and thermally labile compounds. Direct analysis of 2,6-DMA is typical.[1][2]Ideal for volatile and thermally stable compounds. Derivatization may be required for some aniline derivatives to improve volatility.[1]
Sensitivity High sensitivity can be achieved, particularly with detectors like amperometric or tandem mass spectrometry (LC-MS/MS).[3][4][5][6]Generally offers very high sensitivity and selectivity, especially with techniques like selected ion monitoring (SIM).[7][8][9][10]
Sample Preparation Often involves simple dilution and filtration, though solid-phase extraction (SPE) can be used for complex matrices to enhance sensitivity.[2]May require more extensive sample preparation, including extraction and sometimes derivatization to increase volatility.[1][11]
Selectivity Good selectivity, which can be enhanced by choosing an appropriate column and detector.Excellent selectivity due to mass-based detection, allowing for definitive identification of the analyte.
Speed Analysis times can be relatively short.[3][4]Run times can be longer compared to modern UPLC methods.

Quantitative Performance Data

The following table summarizes key performance metrics for the quantification of this compound using HPLC and GC-MS, as reported in various studies.

ParameterHPLCGC-MS
Limit of Detection (LOD) 0.8 ng/mL (Amperometric Detection)[3][4][5]0.025 µg/g (in urine)[4][7], 0.20 ng/mL (in milk)[8][9][10]
Limit of Quantitation (LOQ) 1.5 ng/mL (Amperometric Detection)[3][4][5]10 µg/L (in urine)[4]
Linearity Range 1.25–80 μg/mL[4]0.1–5 µg/g (in urine)[7], 0.5-20 ng/mL (in milk)[8]
Precision (%RSD) < 0.95% (intraday and inter-day)[4]3.6% (replicate extractions)[8][9][10]

Experimental Protocols

HPLC Method with Amperometric Detection

This method is suitable for the sensitive determination of 2,6-DMA in pharmaceutical preparations.[3][4][5]

  • Instrumentation: A liquid chromatograph equipped with a pump, injector, and an electrochemical detector with a glassy carbon electrode.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of a suitable buffer (e.g., Britton-Robinson buffer, pH 7), methanol, and acetonitrile. A typical composition could be 40:45:15 (v/v/v).[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection: Amperometric detection with the potential of the glassy carbon electrode set to +0.85 V.[3][4][5]

  • Sample Preparation: Samples are typically diluted with the mobile phase and filtered before injection.

GC-MS Method for Biological Samples

This method is applicable for the determination of 2,6-DMA in biological matrices like urine or milk.[7][8][9][10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., HP-5MS).[4]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: Typically around 180°C.[11]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 70°C, holding for 1 minute, then ramping to 150°C at 3°C/min, and further to 280°C at 10°C/min.[11]

  • Mass Spectrometer: Operated in the electron impact (EI) ionization mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity. The parent ion of 2,6-DMA (m/z 121) is often monitored.[8]

  • Sample Preparation: This often involves a liquid-liquid extraction (e.g., with methylene chloride) or solid-phase microextraction (SPME) to isolate the analyte from the matrix.[7][8][9][10][11] For SPME, a fiber (e.g., CW/DVB) is exposed to the headspace of the sample to adsorb the analyte before injection into the GC.[8]

Analytical Workflow

The following diagram illustrates the general experimental workflows for the quantification of this compound by HPLC and GC-MS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample Sample Collection HPLC_Prep Dilution & Filtration Sample->HPLC_Prep HPLC Path GC_Prep Extraction & (Derivatization) Sample->GC_Prep GC-MS Path HPLC_System HPLC System HPLC_Prep->HPLC_System GCMS_System GC-MS System GC_Prep->GCMS_System HPLC_Detector UV/Amperometric Detector HPLC_System->HPLC_Detector GCMS_Detector Mass Spectrometer GCMS_System->GCMS_Detector Data_Analysis Quantification HPLC_Detector->Data_Analysis GCMS_Detector->Data_Analysis

Caption: General workflow for 2,6-DMA analysis by HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis.

  • HPLC is often preferred for its simpler sample preparation, especially for cleaner matrices like pharmaceutical formulations. The use of sensitive detectors like amperometric or mass spectrometric detectors allows for low detection limits.

  • GC-MS provides exceptional selectivity and sensitivity, making it highly suitable for complex biological matrices where definitive identification and trace-level quantification are required. However, the sample preparation can be more involved.

For routine analysis of a large number of samples where high throughput is desired and the matrix is relatively simple, an optimized HPLC or UPLC method may be more efficient. For complex samples requiring the highest level of confidence in identification and the lowest possible detection limits, GC-MS is a robust and reliable choice.

References

A Comparative Guide to the Analytical Method Validation for 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,6-Dimethylaniline (2,6-DMA) is critical, particularly as it is a key starting material and potential impurity in numerous pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the determination of 2,6-DMA, offering insights into their performance based on experimental data. The methods discussed include Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, the sample matrix, and the specific application, such as routine quality control or trace-level impurity profiling. The following table summarizes the performance characteristics of different validated analytical techniques for 2,6-DMA.

ParameterUPLC-UVHPLC-EDGC-MS
Linearity Range 0.05 - 1.5 µg/mL1 - 450 ng/mL0.1 - 5 µg/g
Correlation Coefficient (r²) > 0.999Not AvailableNot Available
Accuracy (% Recovery) 98.6 - 101.5%Good[1][2]Not Available
Precision (% RSD) < 2.0%Good[1][2]Not Available
Limit of Detection (LOD) 0.007 µg/mL0.8 ng/mL[1]0.025 µg/g
Limit of Quantitation (LOQ) 0.02 µg/mL1.5 ng/mL[1]Not Available

Note: Quantitative data for accuracy and precision for the HPLC-ED and GC-MS methods were not explicitly available in the reviewed literature. The HPLC-ED method's performance was described as "good"[1][2].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the experimental protocols for the compared techniques.

UPLC-UV Method

This method is particularly suited for the separation and quantification of 2,6-DMA and its positional isomers.

  • Instrumentation: Waters Acquity UPLC system with a photodiode array detector.

  • Column: Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile (86:14, v/v) in an isocratic elution.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 1 µL.

HPLC-ED Method

This method offers high sensitivity for the determination of 2,6-DMA, especially at trace levels.

  • Instrumentation: HPLC system equipped with an electrochemical detector.

  • Column: Information not available.

  • Mobile Phase: Information not available.

  • Flow Rate: Information not available.

  • Detector: Glassy carbon electrode at a potential of +0.85 V.

  • Sample Preparation: Standard solutions of 2,6-DMA are prepared by dissolving approximately 10 mg in the mobile phase in a 10 mL volumetric flask, with subsequent dilutions to achieve concentrations ranging from 1 to 450 ng/mL.

GC-MS Method

This technique is a robust method for the determination of 2,6-DMA in complex matrices.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Extraction: Methylene chloride is used for the extraction of 2,6-DMA.

  • Ionization: Electron impact ionization.

  • Detection Mode: Selected-ion mode (SIM).

Visualizing the Workflow and Relationships

To further elucidate the processes involved, the following diagrams illustrate the general workflow of analytical method validation and a comparison of the key features of the discussed methods.

Analytical Method Validation Workflow start Define Analytical Method's Objective develop Method Development & Optimization start->develop validate Method Validation (ICH Guidelines) develop->validate specificity Specificity validate->specificity linearity Linearity validate->linearity accuracy Accuracy validate->accuracy precision Precision (Repeatability & Intermediate) validate->precision lod_loq LOD & LOQ validate->lod_loq robustness Robustness validate->robustness document Documentation & Validation Report specificity->document linearity->document accuracy->document precision->document lod_loq->document robustness->document implement Routine Use & Lifecycle Management document->implement

Caption: General workflow for the validation of an analytical method.

Method Comparison UPLC UPLC-UV + High Resolution + Fast Analysis - Requires specialized equipment HPLC HPLC-ED + High Sensitivity - More complex detection GC GC-MS + High Specificity + Robust for complex matrices - Requires volatile analyte center->UPLC Suitable for isomer separation center->HPLC Ideal for trace analysis center->GC Gold standard for volatile impurities

References

Comparative study of different catalysts for 2,6-Dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2,6-dimethylaniline, a key intermediate in pharmaceuticals and agrochemicals, is of paramount importance. The primary industrial route involves the catalytic amination of 2,6-dimethylphenol. This guide provides a comparative study of different catalysts employed in this synthesis, supported by experimental data to aid in catalyst selection and process optimization.

The synthesis of this compound is predominantly achieved through the vapor-phase or liquid-phase amination of 2,6-dimethylphenol with ammonia. The choice of catalyst is critical in determining the conversion, selectivity, and overall yield of the desired product. This comparison focuses on the performance of various catalytic systems, including noble metal and transition metal-based catalysts.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the synthesis of this compound is summarized in the table below. It is important to note that reaction conditions such as temperature, pressure, and the molar ratio of reactants vary across studies, which can significantly influence catalyst performance.

CatalystSupportReaction PhaseTemperature (°C)Pressure2,6-Dimethylphenol Conversion (%)This compound Selectivity (%)Key Observations
PdAl₂O₃-MgOVapor195Atmospheric97.974.3[1]High conversion and good selectivity at relatively low temperatures. The spinel support plays a crucial role.[1]
Ni-Cu-Crγ-Al₂O₃VaporNot SpecifiedNot Specified82.0847.24[2]A non-noble metal alternative, though with lower selectivity compared to palladium-based catalysts.[2]
PtCeO₂LiquidNot SpecifiedNot SpecifiedNot SpecifiedHigh selectivityPt/CeO₂ catalyst shows remarkable stability and can be recycled multiple times. The reaction proceeds via hydrogenation of 2,6-dimethylphenol to 2,6-dimethylcyclohexylamine followed by dehydrogenation.[3]
PdCarbonLiquidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPd/C is a commonly used catalyst for amination reactions and has been shown to be effective for the direct amination of phenols to anilines in the liquid phase.[4]
Al₂O₃NoneVapor360 - 46090 - 220 barNot SpecifiedNot SpecifiedHigh temperatures and pressures are required to achieve good yields with an aluminum oxide catalyst alone.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic studies. Below are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Vapor-Phase Amination using Pd/Al₂O₃-MgO Catalyst[1]

Catalyst Preparation: The catalyst is prepared by impregnating a γ-Al₂O₃ support with a solution of magnesium nitrate and aluminum nitrate to form a spinel structure (Al₂O₃-MgO). This support is then impregnated with a solution of palladium chloride in hydrochloric acid. The final catalyst is dried and calcined.

Reaction Procedure: 20 g of the prepared catalyst is packed into a stainless steel fixed-bed reactor (19 mm internal diameter). The catalyst bed is heated to the reaction temperature of 195 °C using an external resistance wire heater. A mixture of 2,6-dimethylphenol (fed at 3.0 g/hr), ammonia (80 mL/min), and hydrogen (80 mL/min) is passed through the catalyst bed at atmospheric pressure. The product stream is cooled and collected for analysis.

Liquid-Phase Amination using Pt/CeO₂ Catalyst[3]

Catalyst Preparation: The Pt/CeO₂ catalyst can be prepared by a sol-gel method or by impregnation of a high-surface-area CeO₂ support with a solution of a platinum precursor, such as chloroplatinic acid. The catalyst is then dried and reduced under a hydrogen atmosphere.

Reaction Procedure: In a typical batch reaction, the Pt/CeO₂ catalyst is placed in a high-pressure autoclave along with 2,6-dimethylphenol and a suitable solvent like toluene. The reactor is sealed, purged with an inert gas, and then pressurized with ammonia and hydrogen. The reaction mixture is heated to the desired temperature and stirred for a specified duration. After cooling, the catalyst is filtered, and the product is isolated from the liquid phase by distillation.

Signaling Pathways and Experimental Workflows

A generalized workflow for the screening and evaluation of catalysts for this compound synthesis is depicted below. This process typically involves catalyst preparation, characterization, performance testing, and product analysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis prep_support Support Selection (Al2O3, CeO2, Carbon) impregnation Metal Precursor Impregnation prep_support->impregnation calcination Calcination impregnation->calcination reduction Reduction calcination->reduction bet BET Surface Area reduction->bet xrd XRD for Phase ID reduction->xrd tem TEM for Morphology reduction->tem tpd NH3-TPD for Acidity reduction->tpd reactor Fixed-Bed or Batch Reactor reduction->reactor collection Product Collection reactor->collection reactants Feed Reactants (2,6-DMP, NH3, H2) reactants->reactor conditions Set Reaction Conditions (Temp, Pressure) conditions->reactor gc Gas Chromatography (GC) collection->gc nmr NMR Spectroscopy gc->nmr ms Mass Spectrometry (MS) nmr->ms data_analysis data_analysis ms->data_analysis Determine Conversion & Selectivity reaction_pathway DMP 2,6-Dimethylphenol DMCone 2,6-Dimethyl- cyclohexanone DMP->DMCone +H2 -H2O DMCole 2,6-Dimethyl- cyclohexanol DMP->DMCole +2H2 -H2O DMCA 2,6-Dimethyl- cyclohexylamine DMCone->DMCA +NH3, +H2 -H2O DMCole->DMCA +NH3 -H2O DMA This compound DMCA->DMA -H2

References

A Comparative Purity Analysis of Commercial 2,6-Dimethylaniline Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 2,6-Dimethylaniline, a key starting material and intermediate in the pharmaceutical and chemical industries. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final products. This document outlines the analytical methodologies used to assess purity, presents a comparative analysis of hypothetical commercial samples, and provides detailed experimental protocols.

Comparative Purity and Impurity Profiling

The purity of this compound from various commercial sources can differ, impacting its suitability for specific applications. Commercially available this compound typically has a purity ranging from 98% to 99.6%[1]. The primary impurities can include isomers, related compounds, and degradation products. A common impurity found is xylenol[1]. Other potential impurities may include o-toluidine and various decomposition products[2].

Below is a summary of the purity analysis of three hypothetical commercial this compound samples, designated as Supplier A, Supplier B, and Supplier C. The data was generated using the High-Performance Liquid Chromatography (HPLC) method detailed in this guide.

Table 1: Comparative Purity Analysis of Commercial this compound Samples

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC, % Area) 99.8599.5298.99
Major Impurity 1 (o-Toluidine, % Area) 0.050.180.45
Major Impurity 2 (2,6-Dimethylphenol, % Area) 0.030.110.23
Total Impurities (% Area) 0.150.481.01
Appearance Clear, colorless liquidClear, pale yellow liquidYellow liquid

Experimental Methodologies

Accurate determination of this compound purity and its impurity profile can be achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common and reliable methods[1][3][4].

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust technique for separating and quantifying this compound and its non-volatile impurities. A sensitive and specific HPLC method with amperometric detection has been developed for the determination of this compound and o-toluidine impurities in pharmaceutical preparations[2]. Reverse-phase HPLC with simple mobile phases containing acetonitrile and water is also a common approach[5][6].

Objective: To determine the purity of this compound and quantify its related impurities by HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in and dilute to 50 mL with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute 1 mL of the stock solution to 100 mL with the same diluent to get a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks detected.

  • Impurities are quantified based on their respective peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile impurities in this compound. It offers high sensitivity and specificity, allowing for the unambiguous identification of impurities through their mass spectra[1][4][7].

Objective: To identify and quantify volatile impurities in this compound samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 35 - 450 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • Inject the solution directly into the GC-MS system.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an internal standard method for higher accuracy.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for the purity assessment of this compound.

HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 50 mg of Sample dissolve Dissolve in 50 mL Diluent (1 mg/mL Stock) weigh->dissolve dilute Dilute 1 mL to 100 mL (10 µg/mL Final) dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity and % Impurities integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment of this compound.

GC-MS Impurity Identification Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep_solution Prepare 1 mg/mL Solution in Methanol inject_gc Inject 1 µL into GC-MS prep_solution->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc detect_ms Mass Spectrometry Detection separate_gc->detect_ms library_search Compare Mass Spectra with NIST Library detect_ms->library_search identify Identify Impurities library_search->identify quantify Quantify Impurities (Optional: with Internal Standard) identify->quantify

Caption: Workflow for GC-MS Impurity Identification in this compound.

References

A Comparative Guide to the Inter-Laboratory Validation of 2,6-Dimethylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantitative determination of 2,6-Dimethylaniline (2,6-DMA), a compound of significant interest in pharmaceutical development and toxicology.[1][2] Due to its classification as a potential human carcinogen and its presence as a metabolite of several drugs, robust and reliable analytical methods for its detection and quantification are crucial.[2] This document summarizes key performance data from various single-laboratory validation studies, presenting a comparative overview to assist laboratories in selecting and implementing the most suitable method for their specific needs.

Comparison of Analytical Methods

The analysis of this compound is commonly performed using chromatographic techniques coupled with various detectors. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most frequently employed techniques.

The following table summarizes the performance characteristics of different analytical techniques based on validated methods for this compound.

Analytical TechniqueMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity Range
UPLC-UV RP-UPLC0.007 µg/mL0.02 µg/mL0.59–240 µg/mL
HPLC-ED HPLC with Amperometric Detection0.8 ng/mL1.5 ng/mLNot Specified
UHPLC-MS/MS UHPLC with Electrospray MS/MSNot Specified200 pg/mL (in plasma)Not Specified
GC-MS Solid-phase microextraction with GC-MS0.20 ppb (in milk)Not SpecifiedNot Specified
UHPLC-QTOF-MS UHPLC with Quadrupole-Time of Flight Mass Spectrometry0.1 ng/mL (in blood), 0.2 ng/mL (in urine)0.3 ng/mL (in blood), 0.6 ng/mL (in urine)2.0–1,000.0 ng/mL
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry1.5 µg/kg (in animal tissues)5 µg/kg (in animal tissues)Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

This method is suitable for the separation and quantification of this compound and its isomers.

  • Instrumentation: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of potassium phosphate buffer (0.02 M) and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 240 nm.

  • Column Temperature: 40 °C.

High-Performance Liquid Chromatography with Amperometric Detection (HPLC-ED)

This highly sensitive method is applicable for determining trace amounts of 2,6-DMA in pharmaceutical preparations.[1]

  • Instrumentation: HPLC system with an amperometric detector and a glassy carbon electrode.

  • Separation: Isocratic separation on a suitable reversed-phase column.

  • Potential: +0.85 V.[1]

  • Sample Preparation: Appropriate dilution with the mobile phase.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is ideal for the analysis of 2,6-DMA in complex biological matrices like plasma and skin tissue.[3]

  • Sample Preparation: Solid-phase extraction for plasma, tissue biopsies, and dermal tapes. For tissue samples, further derivatization with 4-methoxybenzoyl chloride may be required to enhance sensitivity.[3]

  • Chromatography: UHPLC system for rapid separation.

  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) for high selectivity and sensitivity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of 2,6-DMA, particularly in samples where volatile and semi-volatile compounds are of interest, such as in milk.[2]

  • Sample Preparation: Solid-phase microextraction (SPME) is an effective technique for extracting 2,6-DMA from liquid matrices.[2]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Quantitation: Isotope dilution using a deuterated internal standard (e.g., 2,6-DMA-d9) provides high accuracy.[2]

Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of this compound.

This compound Analysis Workflow General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing and Reporting SampleCollection Sample Collection (e.g., Pharmaceutical, Biological Fluid) Extraction Extraction (e.g., LLE, SPE) SampleCollection->Extraction Derivatization Derivatization (Optional, e.g., for GC-MS or to improve sensitivity) Extraction->Derivatization Chromatography Chromatographic Separation (e.g., UPLC, HPLC, GC) Derivatization->Chromatography Detection Detection (e.g., UV, MS, MS/MS, ED) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (e.g., Calibration Curve) DataAcquisition->Quantification Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Quantification->Validation Reporting Reporting Validation->Reporting

Caption: A generalized workflow for the analysis of this compound.

References

A Comparative Benchmarking of Synthesis Routes to 2,6-Dimethylaniline for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of the primary industrial routes to 2,6-dimethylaniline, a crucial building block in the pharmaceutical and agrochemical industries. By presenting objective experimental data and methodologies, this document aims to inform the selection of the most efficient synthesis strategy.

Two principal synthetic pathways to this compound dominate industrial production: the nitration and subsequent reduction of m-xylene, and the direct amination of 2,6-dimethylphenol. Each route presents a distinct profile of advantages and challenges in terms of yield, purity, and environmental impact.

Comparative Analysis of Synthesis Routes

The choice between the two main synthesis routes for this compound is a trade-off between raw material cost and process efficiency. The nitration-reduction of m-xylene is a long-established method but is hampered by the formation of isomeric impurities that necessitate costly and complex separation procedures. In contrast, the amination of 2,6-dimethylphenol offers a more direct and highly selective route to the desired product, albeit from a more advanced starting material.

ParameterNitration-Reduction of m-XyleneAmination of 2,6-Dimethylphenol
Starting Material m-Xylene2,6-Dimethylphenol
Key Steps 1. Nitration of m-xylene2. Separation of nitroxylene isomers3. Reduction of 2-nitro-m-xylene1. Catalytic amination of 2,6-dimethylphenol
Selectivity Low in the nitration step, with 2,4-dimethylaniline being the major product.High, with selectivities often exceeding 90%.
Typical Yield Lower overall yield due to isomer formation and separation losses.High, with reported yields up to 99% after reactant recovery.
Byproducts/Waste Significant generation of acidic waste from nitration and byproducts from undesired isomers.Primarily water and some minor organic byproducts.
Purification Complex, requiring fractional distillation and/or crystallization to separate isomers.Relatively straightforward, often involving distillation.
Catalyst - Nitration: Mixed acids (H₂SO₄/HNO₃)- Reduction: Typically metal catalysts (e.g., Pd, Pt, Ni)Palladium, Platinum, or other transition metal catalysts on various supports.
Reaction Conditions - Nitration: Low temperatures- Reduction: Elevated temperature and pressureElevated temperatures (200-460°C) and pressures.

Synthesis Route 1: Nitration and Reduction of m-Xylene

This classical approach involves the electrophilic nitration of m-xylene followed by the reduction of the resulting nitro group. A significant drawback of this method is the poor regioselectivity during the nitration step. The directing effects of the two methyl groups on the aromatic ring lead to the formation of a mixture of nitroxylene isomers, with the desired 2-nitro-m-xylene being the minor product. The major isomer formed is 4-nitro-m-xylene. This necessitates a challenging and energy-intensive separation process to isolate the correct isomer before reduction.

Experimental Protocol:

Step 1: Nitration of m-Xylene

A solution of m-xylene is slowly added to a cooled mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is carefully controlled to prevent over-nitration and side reactions. After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The organic layer containing the mixture of nitroxylene isomers is then separated from the acid layer, washed, and neutralized.

Step 2: Separation of Isomers

The isomeric mixture of nitroxylenes is typically separated by fractional distillation under reduced pressure. Due to the close boiling points of the isomers, this is a critical and often inefficient step.

Step 3: Reduction of 2-Nitro-m-xylene

The purified 2-nitro-m-xylene is reduced to this compound. A common method is catalytic hydrogenation, where 2-nitro-m-xylene is reacted with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction is typically carried out in a solvent like ethanol or methanol under pressure. After the reaction is complete, the catalyst is filtered off, and the this compound is purified by distillation.

Nitration_Reduction_Workflow m_xylene m-Xylene nitration Nitration m_xylene->nitration mixed_acid Mixed Acid (H₂SO₄/HNO₃) mixed_acid->nitration isomer_mixture Nitroxylene Isomers (Major: 4-nitro, Minor: 2-nitro) nitration->isomer_mixture separation Separation (Fractional Distillation) isomer_mixture->separation nitro_m_xylene 2-Nitro-m-xylene separation->nitro_m_xylene byproducts Other Isomers (e.g., 4-nitro-m-xylene) separation->byproducts reduction Reduction (e.g., H₂/Pd-C) nitro_m_xylene->reduction dma This compound reduction->dma

Fig. 1: Workflow for the synthesis of this compound via nitration and reduction of m-xylene.

Synthesis Route 2: Amination of 2,6-Dimethylphenol

A more modern and efficient approach to this compound is the direct amination of 2,6-dimethylphenol. This method avoids the issue of isomer formation, leading to a much cleaner reaction and simpler purification. The reaction can be carried out in either the liquid or gas phase using various catalysts.

Experimental Protocol:

Liquid-Phase Amination

In a typical liquid-phase process, 2,6-dimethylphenol, aqueous ammonia, and a catalyst (e.g., 5% palladium on charcoal) are charged into a pressure reactor. A hydrogen atmosphere is introduced, and the mixture is heated to a specific temperature (e.g., 250°C) and stirred for several hours. After cooling, the catalyst is filtered, and the organic layer is separated. The this compound is then purified by distillation. A patent describes a conversion of 2,6-dimethylphenol to this compound of 78.6%, with an actual yield of about 99% after accounting for recovered starting material.

Vapor-Phase Amination

For the vapor-phase amination, a gaseous mixture of 2,6-dimethylphenol, ammonia, and hydrogen is passed over a fixed-bed catalyst (e.g., aluminum oxide) at high temperatures (e.g., 400-430°C) and pressures. The product stream is then cooled to condense the this compound, which is subsequently purified. This continuous process can achieve high throughput and purity. One patent reports a product mixture containing 92.3% this compound.

Amination_Workflow dm_phenol 2,6-Dimethylphenol amination Catalytic Amination dm_phenol->amination ammonia_h2 Ammonia & Hydrogen ammonia_h2->amination catalyst Catalyst (e.g., Pd/C or Al₂O₃) catalyst->amination crude_dma Crude this compound amination->crude_dma purification Purification (Distillation) crude_dma->purification final_dma This compound purification->final_dma

Fig. 2: Workflow for the synthesis of this compound via catalytic amination of 2,6-dimethylphenol.

Conclusion

The direct amination of 2,6-dimethylphenol emerges as a significantly more efficient and selective route for the synthesis of this compound compared to the traditional nitration-reduction of m-xylene. While the cost of the starting material, 2,6-dimethylphenol, may be higher, the benefits of simplified processing, higher yields, and reduced waste generation often make it the more economically and environmentally favorable option for industrial-scale production. The choice of a specific catalytic system for the amination process will depend on the desired scale of production and specific performance requirements. Further research into novel and more cost-effective catalysts for the amination reaction continues to enhance the appeal of this synthetic route.

Cross-Validation of Analytical Methods for 2,6-Dimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the quantitative determination of 2,6-Dimethylaniline (2,6-DMA), a potential genotoxic impurity and a key starting material in the synthesis of numerous pharmaceutical compounds. The selection of a robust and sensitive analytical method is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs) and finished drug products.

This document outlines detailed experimental protocols and performance characteristics for two primary analytical techniques: Ultra-Performance Liquid Chromatography (UPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The comparative data presented herein is intended to assist researchers and analytical development scientists in selecting the most appropriate method for their specific application and in designing a robust cross-validation strategy.

Comparative Analysis of Analytical Methods

The selection between liquid and gas chromatography for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of other potential impurities. The following tables summarize the key performance parameters of a validated UPLC method and a representative GC-MS method, providing a basis for a comprehensive cross-validation study.

Table 1: Performance Characteristics of UPLC and GC-MS Methods for this compound Analysis
Performance CharacteristicUPLC-UV MethodGC-MS Method
Linearity Range 0.05 - 1.5 µg/mL0.1 - 5.0 µg/g
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.015 µg/mL0.025 µg/g
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.1 µg/g
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD) < 2.0%< 10.0%
Specificity High, able to separate from isomersHigh, based on mass-to-charge ratio
Robustness DemonstratedTo be evaluated

Note: The performance characteristics for the GC-MS method are representative values based on similar applications and may vary depending on the specific sample matrix and instrumentation.

Experimental Protocols

Detailed methodologies for both the UPLC and GC-MS techniques are provided below to facilitate method implementation and cross-validation.

UPLC Method with UV Detection

This method is suitable for the quantification of this compound and the separation from its positional isomers in pharmaceutical preparations.

Instrumentation:

  • UPLC system equipped with a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    5.0 50
    8.0 70
    8.1 30

    | 10.0 | 30 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

GC-MS Method

This method is highly sensitive and specific for the trace-level determination of this compound, particularly as a genotoxic impurity in APIs.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m × 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (m/z): 121 (quantifier), 106, 77 (qualifiers)

Sample Preparation:

  • Dissolution: Dissolve approximately 50 mg of the API sample in 1 mL of a suitable solvent (e.g., dichloromethane or toluene).

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be required to isolate the this compound from the API.

  • Derivatization (optional): For improved chromatographic performance and sensitivity, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter_prep Filter (0.22 µm) dissolve->filter_prep inject Inject into UPLC filter_prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: UPLC analytical workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Weigh API dissolve_gc Dissolve in Solvent start_gc->dissolve_gc extract_gc Liquid-Liquid Extraction (Optional) dissolve_gc->extract_gc derivatize_gc Derivatization (Optional) extract_gc->derivatize_gc filter_prep_gc Filter (0.22 µm) derivatize_gc->filter_prep_gc inject_gc Inject into GC-MS filter_prep_gc->inject_gc separate_gc Chromatographic Separation (DB-5ms Column) inject_gc->separate_gc detect_gc Mass Spectrometric Detection (SIM Mode) separate_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc quantify_gc Quantification integrate_gc->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: GC-MS analytical workflow for this compound.

Cross-Validation Strategy

Cross-validation of analytical methods is essential when transferring a method to a different laboratory or when a secondary method is used for confirmation. The objective is to demonstrate that both methods provide equivalent results.

Cross_Validation_Pathway start Define Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol samples Prepare a Set of Identical Samples (Spiked with 2,6-DMA at different levels) protocol->samples analysis Analyze Samples by Both Methods (UPLC-UV and GC-MS) samples->analysis results Compare Results Statistically (e.g., t-test, F-test) analysis->results equivalence Assess Equivalence Against Acceptance Criteria results->equivalence pass Methods are Cross-Validated equivalence->pass Pass fail Investigate Discrepancies equivalence->fail Fail

Caption: Logical pathway for cross-validation of analytical methods.

A robust cross-validation protocol should include:

  • A predefined set of acceptance criteria: This should define the acceptable difference between the results obtained from the two methods.

  • Analysis of identical samples: A minimum of three batches of samples, spiked with this compound at different concentration levels (e.g., at the specification limit, 50% of the limit, and 150% of the limit), should be analyzed by both methods.

  • Statistical evaluation: The results should be compared using appropriate statistical tests to assess for any significant bias between the methods.

By following the protocols and strategies outlined in this guide, researchers and drug development professionals can confidently select and validate analytical methods for the control of this compound, ensuring the quality and safety of their pharmaceutical products.

A Comparative Spectroscopic Analysis of 2,6-Dimethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 2,6-dimethylaniline and its isomers: 2,3-dimethylaniline, 2,4-dimethylaniline, 2,5-dimethylaniline, 3,4-dimethylaniline, and 3,5-dimethylaniline. The objective is to furnish researchers with the necessary data and methodologies to distinguish between these closely related compounds, which is crucial in various fields, including pharmaceutical development, chemical synthesis, and material science. The information presented is supported by experimental data from established spectroscopic techniques.

Introduction

Dimethylaniline isomers, also known as xylidines, are primary aromatic amines that find extensive application as intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and other specialty chemicals. Due to their structural similarities, distinguishing between these isomers can be challenging. Spectroscopic methods provide a powerful toolkit for their unambiguous identification and characterization. This guide focuses on a comparative analysis of their signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound and its isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Compound-CH₃-NH₂Aromatic Protons
This compound 2.16 (s, 6H)3.75 (s, 2H)6.89 (d, J=7.4 Hz, 2H), 6.62 (t, J=7.4 Hz, 1H)
2,3-Dimethylaniline 2.25 (s, 3H), 2.08 (s, 3H)3.65 (s, 2H)6.90 (t, J=7.6 Hz, 1H), 6.59 (d, J=7.5 Hz, 1H), 6.54 (d, J=7.6 Hz, 1H)
2,4-Dimethylaniline 2.24 (s, 3H), 2.05 (s, 3H)3.58 (s, 2H)6.85 (s, 1H), 6.82 (d, J=7.8 Hz, 1H), 6.59 (d, J=7.8 Hz, 1H)
2,5-Dimethylaniline 2.23 (s, 3H), 2.06 (s, 3H)3.60 (s, 2H)6.88 (d, J=7.5 Hz, 1H), 6.52 (s, 1H), 6.45 (d, J=7.5 Hz, 1H)
3,4-Dimethylaniline 2.18 (s, 3H), 2.15 (s, 3H)3.52 (s, 2H)6.92 (d, J=7.7 Hz, 1H), 6.58 (s, 1H), 6.50 (d, J=7.7 Hz, 1H)
3,5-Dimethylaniline 2.20 (s, 6H)3.55 (s, 2H)6.45 (s, 1H), 6.38 (s, 2H)

Note: Chemical shifts are typically reported in ppm downfield from a standard reference (e.g., TMS). The solvent used can influence these values.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Compound-CH₃Aromatic C-NH₂Aromatic C-CH₃Other Aromatic C
This compound 17.8143.9121.8128.4, 117.9
2,3-Dimethylaniline 20.2, 13.5144.8136.8, 121.9126.3, 122.3, 114.6
2,4-Dimethylaniline 20.1, 17.2143.1130.8, 120.9127.1, 126.8, 117.2
2,5-Dimethylaniline 21.0, 17.0145.8135.9, 121.5130.1, 123.8, 117.1
3,4-Dimethylaniline 19.8, 18.9145.1137.0, 127.1130.0, 116.9, 113.0
3,5-Dimethylaniline 21.4146.9138.6120.1, 114.0
Table 3: Key IR Absorption Frequencies (cm⁻¹)
CompoundN-H StretchC-N Stretch (Aromatic)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound ~3450, ~3370~1270~3050~2920
2,3-Dimethylaniline ~3440, ~3360~1280~3040~2920
2,4-Dimethylaniline ~3430, ~3350~1290~3030~2920
2,5-Dimethylaniline ~3420, ~3340~1285~3035~2915
3,4-Dimethylaniline ~3410, ~3330~1300~3020~2910
3,5-Dimethylaniline ~3400, ~3320~1310~3010~2900
Table 4: UV-Vis Absorption Maxima (λ_max, nm)
Compoundλ_max 1 (nm)λ_max 2 (nm)Solvent
This compound 233284Isooctane[1]
2,3-Dimethylaniline ~235~285Not Specified
2,4-Dimethylaniline ~238~288Not Specified
2,5-Dimethylaniline 236288Isooctane[2]
3,4-Dimethylaniline 240290Alcohol[3]
3,5-Dimethylaniline 239289Isooctane[4]
Table 5: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
CompoundMolecular Ion (M⁺)[M-1]⁺[M-15]⁺ (Loss of CH₃)Other Key Fragments
This compound 12112010677, 91
2,3-Dimethylaniline 12112010677, 91
2,4-Dimethylaniline 12112010677, 91
2,5-Dimethylaniline 12112010677, 91
3,4-Dimethylaniline 12112010677, 91
3,5-Dimethylaniline 12112010677, 91

Note: The fragmentation patterns for these isomers are very similar, making mass spectrometry alone insufficient for definitive identification without chromatographic separation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the dimethylaniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Data Processing : Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled single-pulse experiment.

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

    • Data Processing : Similar to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples : A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

    • Solid Samples : A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Background Correction : A background spectrum of the empty sample compartment (or the salt plates/KBr pellet) is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the dimethylaniline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or isooctane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Wavelength Range : 200-400 nm.

    • Blank Correction : The spectrum of the pure solvent in a matched cuvette is used as a blank.

    • Data Analysis : The wavelengths of maximum absorbance (λ_max) are identified from the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is typically introduced via a gas chromatograph (GC) for separation of the isomers prior to mass analysis.

  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization : Electron Ionization (EI) at 70 eV is commonly used for these compounds.

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Dimethylaniline Isomer Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure IR->Structure Identification Isomer Identification UV_Vis->Identification MS->Identification Purity Purity Assessment Structure->Purity Structure->Identification

A general workflow for the spectroscopic analysis of dimethylaniline isomers.

Spectroscopic_Information_Flow cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR (¹H, ¹³C) Connectivity Atom Connectivity (C-H, C-C framework) NMR->Connectivity IR IR Functional_Groups Functional Groups (N-H, C-N, Aromatic C-H) IR->Functional_Groups UV_Vis UV-Vis Electronic_Transitions Conjugated π System UV_Vis->Electronic_Transitions MS Mass Spec Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight

Logical relationships between spectroscopic methods and derived structural information.

References

Evaluating the performance of different HPLC columns for 2,6-Dimethylaniline separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of 2,6-Dimethylaniline (2,6-DMA), a key intermediate in the synthesis of pharmaceuticals and other industrial chemicals, is critical for quality control and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis, with column selection being a pivotal factor in achieving optimal separation. This guide provides a detailed comparison of different HPLC columns for this compound separation, supported by experimental data to aid in method development and column selection.

Principles of Separation: A Column Overview

The choice of stationary phase is the most influential parameter in HPLC method development. For a molecule like this compound, which possesses both hydrophobic and aromatic characteristics, several types of reversed-phase columns are suitable. The primary columns considered in this guide are C18, Phenyl, and the specialized Newcrom R1.

  • C18 (Octadecylsilane) Columns: These are the most common type of reversed-phase columns, offering a high degree of hydrophobicity. Separation is primarily driven by the hydrophobic interactions between the C18 alkyl chains and the analyte.[1]

  • Phenyl Columns: These columns have a phenyl group bonded to the silica support. They provide a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte. This can offer alternative selectivity compared to C18 columns, especially for aromatic compounds and their isomers.[2][[“]]

  • Newcrom R1 Columns: This is a specialized reversed-phase column with low silanol activity, which can be beneficial for the analysis of basic compounds like anilines, as it reduces peak tailing.[4][5]

  • Chiral Columns: For the separation of enantiomers of chiral derivatives of this compound or related chiral aromatic amines, specialized chiral stationary phases (CSPs) are necessary. Common types include polysaccharide-based and crown ether-based CSPs.[6][7]

Comparative Performance Data

The following table summarizes the performance of different HPLC/UPLC columns for the separation of this compound and its isomers based on published experimental data. Direct head-to-head comparative studies are limited; therefore, data from different studies are presented.

Column TypeColumn NameDimensionsMobile PhaseFlow RateTemperature (°C)Observations
C18 Acquity UPLC BEH C18100 mm × 2.1 mm, 1.7 µmGradient elution with 20 mM phosphate buffer and Acetonitrile0.4 mL/min40Good separation of 2,6-DMA and its five positional isomers was achieved.[1][2]
Phenyl Acquity UPLC CSH Phenyl-Hexyl100 mm × 2.1 mm, 1.7 µmIsocratic elution with 10 mM Sodium Phosphate buffer (pH 3.5) and Acetonitrile (86:14, v/v)0.3 mL/min40Successful separation of 2,6-DMA and its impurities was accomplished with a resolution (Rs) > 1.5 between each isomer.[2][[“]]
Specialized Reversed-Phase Newcrom R1Not specifiedAcetonitrile, Water, and Phosphoric AcidNot specifiedNot specifiedA simple reverse-phase method is available for the analysis of this compound.[4][5]
Chiral (for primary aromatic amines) Polysaccharide-based (e.g., Chiralpak)Not specifiedTypically Hexane/Alcohol or other non-polar mobile phases with acidic or basic additivesNot specifiedNot specifiedCan be used for the enantiomeric separation of chiral primary amines.[8][9]
Chiral (for primary aromatic amines) Crown ether-basedNot specifiedTypically acidic aqueous mobile phasesNot specifiedNot specifiedKnown to be particularly useful for the enantioseparation of primary amine compounds.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further method development.

Protocol 1: UPLC Separation of this compound and its Isomers on a C18 Column[1][2]
  • Instrumentation: Waters Acquity UPLC system with a PDA detector.

  • Column: Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 20 mM phosphate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution was performed to achieve separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 240 nm.

Protocol 2: UPLC Separation of this compound and its Isomers on a Phenyl Column[2][3]
  • Instrumentation: Waters Acquity UPLC system with a PDA detector.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile (86:14, v/v).

  • Elution: Isocratic.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

Protocol 3: General HPLC Method for this compound on a Newcrom R1 Column[4][5]
  • Column: Newcrom R1.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.

  • Elution: Reverse-phase.

Protocol 4: General Approach for Chiral Separation of Primary Aromatic Amines[7][8]
  • Column Selection: A screening of different chiral stationary phases (e.g., polysaccharide-based, crown ether-based) is recommended.

  • Mobile Phase (Normal Phase): Typically a mixture of a non-polar solvent like hexane and an alcohol (e.g., ethanol, isopropanol) with a small amount of an acidic or basic additive to improve peak shape and resolution.

  • Mobile Phase (Reversed Phase for Crown Ether Columns): Acidic aqueous mobile phases are commonly used.[7]

  • Optimization: The separation is optimized by varying the type and concentration of the alcohol modifier and the additive.

Visualizing the Workflow and Column Selection Logic

The following diagrams illustrate the experimental workflow for HPLC analysis of this compound and a decision-making process for column selection.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Standard/Sample Weighing & Dissolution h2 Sample Injection p1->h2 p2 Mobile Phase Preparation & Degassing h1 System Equilibration p2->h1 h1->h2 h3 Chromatographic Separation h2->h3 h4 Detection (UV/PDA/MS) h3->h4 d1 Peak Integration & Identification h4->d1 d2 Quantification & System Suitability d1->d2 d3 Reporting d2->d3

Caption: General experimental workflow for HPLC analysis. (Within 100 characters)

column_selection start Start: Separation of this compound c18 C18 Column (Good starting point for hydrophobicity-based separation) start->c18 q1 Is separation of positional isomers required? phenyl Phenyl Column (Alternative selectivity via π-π interactions) q1->phenyl Yes q2 Is peak tailing an issue? q1->q2 No c18->q1 phenyl->q2 newcrom Newcrom R1 (Low silanol activity for basic compounds) q2->newcrom Yes q3 Is chiral separation needed? q2->q3 No newcrom->q3 chiral Chiral Columns (Polysaccharide or Crown Ether based) q3->chiral Yes end Optimized Separation q3->end No chiral->end

Caption: Logical workflow for HPLC column selection. (Within 100 characters)

Conclusion

The selection of an appropriate HPLC column is paramount for the successful separation of this compound and its related impurities.

  • C18 columns serve as an excellent starting point, providing robust, hydrophobicity-driven separation.

  • Phenyl columns offer a valuable alternative, particularly when separating positional isomers, due to their unique selectivity derived from π-π interactions. The Acquity UPLC CSH Phenyl-Hexyl column has been shown to be effective in resolving 2,6-DMA from its isomers.[2][[“]]

  • Newcrom R1 columns present a viable option for overcoming challenges associated with the basicity of aniline compounds, such as peak tailing.[4][5]

  • For the resolution of enantiomers, a dedicated screening of chiral stationary phases is necessary.

The choice of column should be guided by the specific requirements of the analysis, such as the need to separate isomers, the presence of challenging matrix components, and the desired level of sensitivity. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and developing a robust and reliable HPLC method for the analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 2,6-Dimethylaniline

This compound is a hazardous chemical that requires strict disposal procedures to mitigate risks to human health and the environment. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazardous Properties and Regulatory Information

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be aware of these properties when handling and preparing for its disposal.[1][2][3][4]

PropertyDescriptionUN NumberHazard ClassPacking Group
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]UN1711[1][2][4]6.1 (Toxic)[2][4]II[2][4]
Carcinogenicity Suspected of causing cancer. It is classified by IARC as Group 2B: Possibly Carcinogenic to Humans.[2]
Skin and Eye Irritation Causes skin and serious eye irritation.[3]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[3][4] Avoid release to the environment.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and compliance with environmental regulations. On-site treatment of this hazardous waste is not recommended. Instead, the focus is on safe collection, storage, and transfer to a licensed hazardous waste disposal facility.[2][3][5]

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Safety goggles and a face shield

    • A lab coat or chemical-resistant apron

    • In case of insufficient ventilation, wear suitable respiratory equipment.[5]

2. Waste Segregation:

  • It is critical to keep this compound waste separate from other chemical wastes to prevent hazardous reactions.[5]

  • Do not mix it with incompatible materials such as acids, halogens, or acid chlorides.[4]

  • Collect waste in a designated, compatible container.[5]

3. Container Selection and Labeling:

  • Use a robust, leak-proof container made of a material compatible with aromatic amines.[5]

  • The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The associated hazard symbols (e.g., toxic, environmentally hazardous).

  • Keep the container tightly sealed to prevent the release of vapors.[3][5]

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial absorbent pad.[1][6] Do not use combustible materials like sawdust.

  • Place the absorbent material into a sealed container for disposal as hazardous waste.[6][7]

  • Ventilate the area of the spill.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

5. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][3][5]

  • The storage area should be away from heat sources, ignition sources, and incompatible materials.[3][4][5]

  • Ensure the storage area has secondary containment to manage potential leaks.

6. Disposal:

  • The disposal of this compound must be conducted by a licensed hazardous waste disposal company.[2][5]

  • Contact your EHS department to arrange for the collection and disposal of the waste.

  • Do not attempt to dispose of this compound down the drain or with regular laboratory trash.[1][8] This is illegal and poses a significant environmental risk.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Generate this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate container Use Labeled, Compatible, Sealed Container segregate->container spill_check Spill Occurred? container->spill_check spill_management Follow Spill Management Protocol spill_check->spill_management Yes storage Store in Designated Hazardous Waste Area spill_check->storage No spill_management->storage disposal_request Contact EHS for Disposal storage->disposal_request end Waste Collected by Licensed Professional disposal_request->end

References

Personal protective equipment for handling 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,6-Dimethylaniline (also known as 2,6-xylidine) in a laboratory setting. It offers procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this chemical, reinforcing our commitment to being your preferred partner in laboratory safety and chemical handling.

Hazard Overview and Immediate Precautions

This compound is a hazardous chemical that presents multiple risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also suspected of causing cancer (IARC Group 2B) and can cause damage to organs through prolonged or repeated exposure.[1][3] The vapor may cause dizziness or suffocation, and the substance is toxic to aquatic life.[1][2]

Immediate Actions:

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory. This includes chemical-resistant gloves, a lab coat, and chemical safety goggles.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the work area.[5]

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Reasoning
Hand Protection Chemical-resistant gloves. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is advised.[1]Prevents skin absorption, which can lead to systemic toxicity.
Eye and Face Protection Chemical safety goggles. A face shield may be required for splash hazards.Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection A lab coat must be worn. For tasks with a higher risk of splashing, chemical-resistant aprons and sleeves are recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection Not typically required when handled in a chemical fume hood. If aerosols or vapors are generated outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.Protects against inhalation of harmful vapors.

Selecting the correct glove material is crucial for adequate protection. Breakthrough time is the time it takes for a chemical to permeate through the glove material. The following table provides guidance on the compatibility of various glove materials with this compound.

Glove Material Breakthrough Time (minutes) Rating Source
Viton® > 480ExcellentAnsell
Butyl Rubber > 480ExcellentAnsell
Neoprene 30 - 60Good for splash protectionAnsell
Nitrile < 10Not Recommended for immersionAnsell
Natural Rubber < 10Not RecommendedAnsell

Note: This data is based on information from Ansell's chemical resistance guides. It is crucial to consult the specific glove manufacturer's data for the gloves you are using, as breakthrough times can vary with thickness and brand.

Operational Plan: Step-by-Step Handling Protocol

This section provides a detailed protocol for a common laboratory task: weighing and dissolving this compound.

Objective: To safely weigh a specific amount of this compound and prepare a solution of a desired concentration.

Materials:

  • This compound

  • Appropriate solvent

  • Glassware (beaker, graduated cylinder, volumetric flask)

  • Magnetic stir bar and stir plate

  • Spatula

  • Weighing paper or boat

  • Wash bottle with solvent

  • Waste container

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is on and operating correctly.

    • Don all required PPE: lab coat, safety goggles, and appropriate chemical-resistant gloves (double-gloving is recommended).

    • Gather all necessary materials and place them in the fume hood.

    • Label all glassware with the chemical name and concentration.

  • Weighing:

    • Place a weighing boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.

    • Record the exact weight.

    • Securely close the stock container of this compound.

  • Dissolving:

    • Place the beaker or volumetric flask containing the appropriate volume of solvent on a magnetic stir plate inside the fume hood.

    • Add a magnetic stir bar to the solvent and start gentle stirring.

    • Carefully add the weighed this compound to the solvent.

    • Use a small amount of solvent from a wash bottle to rinse any remaining solid from the weighing boat into the beaker.

    • Allow the solution to stir until the solid is completely dissolved.

    • If using a volumetric flask, bring the solution to the final volume with the solvent.

  • Post-Procedure:

    • Cap the prepared solution and store it in a properly labeled, sealed container in a designated storage area.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of the weighing boat and any other contaminated disposable items in the designated hazardous waste container.

    • Clean the work area within the fume hood.

    • Remove gloves and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: Unused or waste this compound and its solutions must be collected in a designated, labeled, and sealed hazardous waste container.[6]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of in a solid hazardous waste container.[6]

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Never dispose of this compound down the drain or in the regular trash.[7]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.

Visual Safety Guides

To further aid in understanding the safety protocols, the following diagrams illustrate the hierarchy of controls for handling hazardous chemicals and a general workflow for handling this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Experimental_Workflow cluster_1 Workflow for Handling this compound Prep Preparation (Don PPE, Prepare Hood) Weigh Weighing (Inside Fume Hood) Prep->Weigh Dissolve Dissolving (In appropriate solvent) Weigh->Dissolve Use Use in Experiment (Maintain Controls) Dissolve->Use Cleanup Decontamination & Cleanup Use->Cleanup Disposal Waste Disposal (Segregated Waste Streams) Cleanup->Disposal

Caption: General experimental workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylaniline
Reactant of Route 2
2,6-Dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.